[Glp6] Substance P (6-11)
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N7O7S/c1-22(2)18-27(35(49)41-25(32(37)46)16-17-51-3)40-31(45)21-38-33(47)28(19-23-10-6-4-7-11-23)42-36(50)29(20-24-12-8-5-9-13-24)43-34(48)26-14-15-30(44)39-26/h4-13,22,25-29H,14-21H2,1-3H3,(H2,37,46)(H,38,47)(H,39,44)(H,40,45)(H,41,49)(H,42,50)(H,43,48)/t25-,26-,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTLAZLIKHEYJW-ZIUUJSQJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N7O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976640 | |
| Record name | N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
723.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61123-13-5 | |
| Record name | Substance P (6-11), pglu(6)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061123135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{14-Benzyl-7,10,13,16-tetrahydroxy-5-[hydroxy(imino)methyl]-8-(2-methylpropyl)-18-phenyl-2-thia-6,9,12,15-tetraazaoctadeca-6,9,12,15-tetraen-17-yl}-5-hydroxy-3,4-dihydro-2H-pyrrole-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50976640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Substance P (6-11), pglu(6)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (6-11), pglu(6)- (also denoted as [pGlu⁶]SP(6-11)) is a C-terminal hexapeptide fragment of the neuropeptide Substance P (SP). This synthetic analogue has garnered significant interest within the research community for its distinct pharmacological profile, particularly its potent activity at so-called "septide-sensitive" tachykinin receptors. These receptors are closely related to the neurokinin-1 (NK1) receptor but exhibit unique ligand binding and signaling properties. This technical guide provides a comprehensive overview of the mechanism of action of [pGlu⁶]SP(6-11), detailing its receptor interactions, signaling pathways, and physiological effects, supported by quantitative data and detailed experimental methodologies.
Receptor Interaction and Binding Affinity
[pGlu⁶]SP(6-11) primarily exerts its effects through interaction with a specific subtype or conformational state of the tachykinin NK1 receptor, often referred to as a "septide-sensitive" receptor. While it demonstrates functional agonism, its binding characteristics differ significantly from that of the endogenous ligand, Substance P.
Key Findings:
-
Functional Agonism at NK1-related sites: Studies have consistently shown that [pGlu⁶]SP(6-11) and its analogue, septide ([pGlu⁶,Pro⁹]SP(6-11)), are potent functional agonists at the NK1 receptor. However, they are weak competitors in radioligand binding assays using labeled Substance P.[1] This suggests that they may bind to a different site on the NK1 receptor or stabilize a distinct active conformation of the receptor.
-
Low Affinity for the Classical Substance P Binding Site: In competitive binding assays, septide, a close analogue of [pGlu⁶]SP(6-11), displays a low affinity for the [³H]SP binding site on the NK1 receptor, with Ki values in the micromolar range.[1]
Table 1: Functional Potency of [pGlu⁶]SP(6-11) and Related Peptides
| Peptide | Assay | Tissue/Cell Line | EC₅₀ (nM) | Reference |
| [pGlu⁶]SP(6-11) | [³H]-Inositol Monophosphate Formation | Rat Urinary Bladder | 4 | [2][3] |
| Septide ([pGlu⁶,Pro⁹]SP(6-11)) | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1 receptor | 5 ± 2 | [1] |
| Substance P | Inositol Phosphate Accumulation | COS-1 cells expressing rat NK1 receptor | 0.05 ± 0.02 |
Signal Transduction Pathway
The primary mechanism of action for [pGlu⁶]SP(6-11) involves the activation of a Gq-protein coupled receptor, leading to the stimulation of the phospholipase C (PLC) signaling cascade.
Signaling Cascade:
-
Receptor Binding: [pGlu⁶]SP(6-11) binds to the "septide-sensitive" site on the NK1 receptor.
-
Gq Protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the heterotrimeric G protein, Gq.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates the membrane-bound enzyme, phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP₃: Diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.
-
DAG: Remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates protein kinase C (PKC).
-
This signaling pathway is consistent with the observed stimulation of inositol monophosphate formation, a downstream metabolite of IP₃.
Signaling Pathway Diagram:
Caption: [pGlu⁶]SP(6-11) Gq-coupled signaling pathway.
Experimental Protocols
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates, downstream products of PLC activation, in response to receptor stimulation. The following is a generalized protocol based on the methodology used in studies of tachykinin receptor signaling.
Experimental Workflow Diagram:
Caption: Inositol Phosphate Accumulation Assay Workflow.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the receptor of interest (e.g., COS-1 cells transfected with the rat NK1 receptor) are cultured to near confluence.
-
The cells are then incubated in a medium containing [³H]myo-inositol for 24-48 hours to allow for the incorporation of the radiolabel into membrane phosphoinositides.
-
-
Assay Procedure:
-
The labeled cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP₃.
-
Cells are then stimulated with various concentrations of [pGlu⁶]SP(6-11) for a defined period.
-
The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and precipitate proteins.
-
-
Extraction and Quantification:
-
The soluble inositol phosphates are extracted from the cell lysate.
-
The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography.
-
The radioactivity of each fraction is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The amount of [³H]-inositol monophosphate is plotted against the concentration of [pGlu⁶]SP(6-11) to generate a dose-response curve.
-
The EC₅₀ value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated from this curve.
-
Physiological Effects
The in vivo effects of [pGlu⁶]SP(6-11) have been investigated in various animal models, revealing its potential role in nociception and other physiological processes.
-
Analgesia: Intraperitoneal administration of [pGlu⁶]SP(6-11) has been shown to produce analgesic effects in mice. This effect appears to be mediated through serotonergic pathways, as it is abolished by the depletion of serotonin. Interestingly, this analgesic activity was not observed in rats following intraventricular administration, suggesting species-specific differences in its central effects.
-
Cardiovascular Effects: While direct studies on the cardiovascular effects of [pGlu⁶]SP(6-11) are limited, studies on the related peptide septide have shown that intracerebroventricular injection can induce increases in mean arterial pressure and heart rate in rats.
-
Gastrointestinal Motility: Septide has been shown to be a potent agonist in contracting guinea-pig ileum.
-
Lack of Effect on the Estrus Cycle: Intracerebroventricular infusion of [pGlu⁶]SP(6-11) in female rats did not cause any significant changes in the length of the estrus cycle, in contrast to the parent SP(6-11) fragment which prolonged the diestrus phase.
Conclusion
Substance P (6-11), pglu(6)- is a potent functional agonist that acts through a specific "septide-sensitive" site on the NK1 receptor, distinct from the classical Substance P binding site. Its primary mechanism of action involves the activation of the Gq/PLC signaling pathway, leading to the generation of inositol phosphates and the mobilization of intracellular calcium. The unique pharmacological profile of [pGlu⁶]SP(6-11) and its analogues makes them valuable tools for elucidating the complexities of tachykinin receptor signaling and exploring novel therapeutic targets for conditions involving NK1 receptor modulation, such as pain and inflammation. Further research is warranted to fully characterize its binding properties and to explore its therapeutic potential in greater detail.
References
- 1. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, biological activity, and conformational analysis of [pGlu6,N-MePhe8,Aib9] substance P (6-11): a selective agonist for the NK-3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Biological Function of pGlu(6)-Substance P (6-11) in the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu(6)-Substance P (6-11), a C-terminal hexapeptide fragment of the neuropeptide Substance P (SP), is a significant modulator of neuronal activity within the central nervous system (CNS). Also known by the name Septide, particularly its analog [pGlu6, Pro9]SP(6-11), this peptide has garnered considerable interest for its distinct pharmacological profile compared to its parent molecule. While Substance P interacts with all three neurokinin (NK) receptors (NK1, NK2, and NK3), pGlu(6)-Substance P (6-11) demonstrates a notable selectivity for the NK1 receptor, albeit with binding characteristics that suggest a unique mode of interaction. This guide provides a comprehensive overview of the biological functions of pGlu(6)-Substance P (6-11) in the CNS, with a focus on its receptor interactions, signaling pathways, behavioral effects, and neuroprotective potential.
Core Properties and Receptor Interaction
pGlu(6)-Substance P (6-11) is a hexapeptide with the amino acid sequence pGlu-Phe-Phe-Gly-Leu-Met-NH2. The N-terminal pyroglutamic acid (pGlu) modification is crucial for its biological activity and stability. Its primary target in the CNS is the tachykinin NK1 receptor, a G-protein coupled receptor (GPCR). However, studies have revealed a pharmacological profile for Septide that is distinct from that of Substance P. While Septide is a potent functional agonist at the NK1 receptor, it is a weak competitor for radiolabelled Substance P binding[1]. This has led to the hypothesis that Septide may act at a specific subsite on the NK1 receptor that is different from the binding site of Substance P, or that it stabilizes a different conformational state of the receptor[1].
Quantitative Data on Receptor Interaction
The following tables summarize key quantitative data regarding the interaction of pGlu(6)-Substance P (6-11) and its analog Septide with the NK1 receptor.
| Ligand | Receptor | Cell Line/Tissue | Assay Type | Parameter | Value | Reference |
| Septide | rat recombinant NK1 | COS-1 cells | Inositol phosphate accumulation | EC50 | 5 ± 2 nM | [1] |
| Substance P | rat recombinant NK1 | COS-1 cells | Inositol phosphate accumulation | EC50 | 0.05 ± 0.02 nM | [1] |
| Septide | rat recombinant NK1 | COS-1 cells (membranes) | [3H]SP competition binding | Ki | 2.9 ± 0.6 µM | [1] |
| Septide | rat recombinant NK1 | COS-1 cells (intact) | [3H]SP competition binding | Ki | 3.7 ± 0.9 µM | |
| Septide | human NK1 | U-251 MG cells | [3H][Sar9,Met(O2)11]SP competition | Affinity (pKi) | 2417 nM |
Signaling Pathways
Upon binding to the NK1 receptor, pGlu(6)-Substance P (6-11) initiates a cascade of intracellular signaling events. Evidence suggests that, like Substance P, it activates the Gq alpha subunit of the heterotrimeric G-protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for mediating many of the peptide's downstream physiological effects.
Biological Functions in the Central Nervous System
Modulation of Anxiety-Related Behaviors
Intracerebroventricular (i.c.v.) administration of pGlu(6)-Substance P (6-11) has been shown to induce anxiogenic-like effects in rodents. Studies using the elevated plus-maze (EPM) test demonstrate that this peptide decreases the time spent and the number of entries into the open arms of the maze, behaviors indicative of increased anxiety.
Quantitative Data on Anxiogenic-like Effects
| Species | Compound | Dose (i.c.v.) | Test | Effect | Reference |
| Rat | pGlu(6)-Substance P (6-11) | 10 pmol | Elevated Plus Maze | Anxiogenic-like (decreased open arm time/entries) | |
| Rat | Substance P (1-11) | 10 pmol | Elevated Plus Maze | Anxiogenic-like (decreased open arm time/entries) |
Nociception and Analgesia
The role of pGlu(6)-Substance P (6-11) in pain modulation is complex and appears to be species-dependent. While Substance P is a key neurotransmitter in pain pathways, its C-terminal fragment has shown analgesic activity in mice after intraperitoneal injection, an effect that was abolished by serotonin depletion. However, it was found to be inactive in rats. This suggests that its analgesic mechanism may involve the serotonergic system and differs between species.
Neuroprotection
Emerging evidence suggests a neuroprotective role for pGlu(6)-Substance P (6-11) and its analogs. In a rodent model of Parkinson's disease induced by the neurotoxin 6-hydroxydopamine (6-OHDA), the Septide analog was found to protect nerve cells from 6-OHDA-prompted neurotoxicity. The proposed mechanism involves the suppression of programmed cell death pathways and the stimulation of the pro-survival PKB/Akt signaling pathway.
Learning and Memory
The direct role of pGlu(6)-Substance P (6-11) in learning and memory is not yet well-established. However, Substance P and NK1 receptors are known to be involved in cognitive processes. Given that pGlu(6)-Substance P (6-11) is a potent NK1 receptor agonist, it is plausible that it modulates learning and memory. Further research, potentially utilizing spatial learning tasks such as the Morris water maze, is needed to elucidate its specific effects.
Experimental Protocols
Intracerebroventricular (i.c.v.) Injection in Rats
Objective: To administer pGlu(6)-Substance P (6-11) directly into the cerebral ventricles to study its central effects.
Materials:
-
Adult male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Hamilton syringe (10 µl) with a 26-gauge needle
-
pGlu(6)-Substance P (6-11) solution in sterile saline
-
Surgical tools (scalpel, drill, etc.)
-
Bone wax
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Locate bregma and lambda for stereotaxic coordination.
-
Drill a small hole in the skull over the target ventricle (e.g., lateral ventricle coordinates relative to bregma: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm).
-
Slowly lower the injection needle to the desired depth.
-
Infuse the pGlu(6)-Substance P (6-11) solution (e.g., 10 pmol in 2 µl) over a period of 2 minutes.
-
Leave the needle in place for an additional minute to allow for diffusion.
-
Slowly retract the needle and seal the burr hole with bone wax.
-
Suture the scalp incision and allow the animal to recover.
Elevated Plus-Maze (EPM) Test
Objective: To assess anxiety-like behavior in rodents following treatment with pGlu(6)-Substance P (6-11).
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Video camera and tracking software.
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer pGlu(6)-Substance P (6-11) or vehicle via i.c.v. injection at a predetermined time before the test.
-
Place the rat in the center of the maze, facing an open arm.
-
Record the animal's behavior for 5 minutes.
-
Analyze the following parameters:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Time spent in the closed arms
-
Number of entries into the closed arms
-
Total distance traveled (to assess general locomotor activity)
-
-
An anxiogenic-like effect is indicated by a significant decrease in the time spent and entries into the open arms compared to the control group.
Conclusion
pGlu(6)-Substance P (6-11) is a multifaceted neuropeptide with significant and distinct biological functions in the central nervous system. Its selective and potent agonism at the NK1 receptor, coupled with a unique pharmacological profile, makes it a valuable tool for dissecting the complexities of tachykinin signaling. The demonstrated anxiogenic-like and potential neuroprotective effects highlight its relevance for research in neuropsychiatric and neurodegenerative disorders. Further investigation into its role in learning and memory, as well as a more detailed characterization of its downstream signaling targets, will undoubtedly provide deeper insights into its physiological and pathophysiological significance, paving the way for potential therapeutic applications.
References
An In-depth Technical Guide to pGlu(6)-Substance P (6-11) and its Interaction with Tachykinin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tachykinins are a family of neuropeptides that play crucial roles in a myriad of physiological processes, including pain transmission, inflammation, and smooth muscle contraction. Their biological effects are mediated through three distinct G-protein coupled receptors (GPCRs): the neurokinin-1 (NK1), neurokinin-2 (NK2), and neurokinin-3 (NK3) receptors. Substance P (SP) is the preferential endogenous ligand for the NK1 receptor. The C-terminal hexapeptide of Substance P, SP(6-11), and its N-terminally modified pyroglutamyl form, pGlu(6)-Substance P (6-11), represent key fragments that retain biological activity. This technical guide provides a comprehensive overview of the interaction of pGlu(6)-Substance P (6-11) with tachykinin receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
pGlu(6)-Substance P (6-11): Structure and Synonyms
pGlu(6)-Substance P (6-11) is a hexapeptide with the amino acid sequence: pyroglutamic acid-Phenylalanine-Phenylalanine-Glycine-Leucine-Methioninamide. The N-terminal glutamine at position 6 of Substance P (6-11) is cyclized to form a pyroglutamic acid residue.
Synonyms:
-
[pGlu6]SP(6-11)
-
pGlu-Phe-Phe-Gly-Leu-Met-NH2
Interaction with Tachykinin Receptors: Quantitative Data
Table 1: Binding Affinities (Ki) of pGlu(6)-Substance P (6-11) Analogs at Tachykinin Receptors
| Compound | Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Septide ([pGlu6,Pro9]SP(6-11)) | NK1 | [3H]SP | COS-1 cells (rat recombinant) | 2900 ± 600 | [1] |
| Septide ([pGlu6,Pro9]SP(6-11)) | NK1 | Radiolabeled Septide | COS-7 cells (cloned) | 0.55 ± 0.03 | [2] |
Note: The significant difference in Ki values for Septide at the NK1 receptor highlights the impact of the radioligand used in the binding assay (heterologous vs. homologous competition).
Table 2: Functional Potencies (EC50/ED50) of pGlu(6)-Substance P (6-11) and Analogs at Tachykinin Receptors
| Compound | Receptor | Assay Type | Tissue/Cell Line | EC50/ED50 (nM) | Reference |
| pGlu(6)-Substance P (6-11) | "septide-sensitive" tachykinin receptors | [3H]-inositol monophosphate formation | Rat urinary bladder | Similar to Septide | [3] |
| Septide ([pGlu6,Pro9]SP(6-11)) | NK1 | Inositol phosphate accumulation | COS-1 cells (rat recombinant) | 5 ± 2 | [1] |
| Septide ([pGlu6,Pro9]SP(6-11)) | NK1 | Contraction | Guinea-pig ileum circular muscle | 0.036 | [4] |
| [pGlu6,N-MePhe8,Aib9]SP(6-11) | NK3 | Contraction | Guinea pig ileum | 4 | |
| [pGlu6,N-MePhe8,Aib9]SP(6-11) | NK1 | Contraction | Guinea pig ileum | ~20,000 | |
| [pGlu6,N-MePhe8,Aib9]SP(6-11) | NK2 | Contraction | Rat vas deferens | Inactive |
Tachykinin Receptor Signaling Pathways
Activation of all three tachykinin receptors, NK1, NK2, and NK3, primarily leads to the stimulation of the Gq alpha subunit of the heterotrimeric G-protein. This initiates a well-characterized signaling cascade resulting in the mobilization of intracellular calcium. The NK1 receptor has also been shown to couple to other G-proteins, such as Gs and Gi, leading to the modulation of cyclic AMP (cAMP) levels.
Canonical Gq-Coupled Signaling Pathway for Tachykinin Receptors
Caption: Canonical Gq-coupled signaling pathway for tachykinin receptors.
NK1 Receptor-Mediated Dual Signaling
References
- 1. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P(6-11) and natural tachykinins interact with septide-sensitive tachykinin receptors coupled to a phospholipase C in the rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Physiological Impact of Substance P's C-Terminal Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substance P (SP), an undecapeptide neuropeptide of the tachykinin family, is a key mediator in pain transmission, inflammation, and various other physiological processes.[1][2] Its biological activity is primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor.[1][3][4] Upon cleavage, Substance P yields N-terminal and C-terminal fragments, with the latter demonstrating a range of biological activities, at times mimicking or even opposing the parent peptide. This guide provides an in-depth technical overview of the physiological effects of the C-terminal fragments of Substance P, with a focus on quantitative data, experimental methodologies, and signaling pathways.
I. Quantitative Analysis of Physiological Effects
The C-terminal fragments of Substance P elicit a variety of dose-dependent physiological responses. The following tables summarize the key quantitative findings from various in vitro and in vivo studies.
Table 1: Effects on Cellular Proliferation and Cytotoxicity
| Fragment | Cell Line | Concentration | Effect | Reference |
| SP(4-11) | 4T1 mouse breast cancer | 0.001 - 100 nM | Inhibited proliferation and potentiated antitumor effects of radiotherapy. | |
| SP(6-11) | 4T1 mouse breast cancer | 0.001 - 100 nM | Inhibited proliferation and potentiated antitumor effects of radiotherapy. | |
| SP(9-11) | MDA-MB-231 | 1 and 10 µg/mL | Cytotoxic effect in the first 24 hours. |
Table 2: Neurological and Behavioral Effects
| Fragment | Animal Model | Administration Route & Dose | Effect | Reference |
| [pGlu5, MePhe8, Sar9]SP(5-11) (DiMe-C7) | Rat | i.p. 37 nmol/kg | Increased extracellular dopamine in nucleus accumbens. | |
| SP(7-11) | Rat | Microinjection into dorsal periaqueductal gray | Increased locomotor activity, grooming, and rearing. | |
| SP(6-11) | Rat | i.c.v. 10 pmol | Anxiogenic-like effect in elevated plus-maze test. | |
| SP(7-11) | Rat | Intrathecal 6.5 nmoles | Transient decrease in tail flick reaction time. | |
| C-terminal analog | Rat | 17.5 pmol/0.2 µl into dPAG | Produced conditioned place aversion. |
Table 3: Inflammatory and Cellular Signaling Effects
| Fragment | System | Concentration | Effect | Reference |
| SP(7-11) | Bovine articular chondrocytes | > 1 µM | Increased Prostaglandin E2 and collagenase production. | |
| SP(7-11) | Bovine articular chondrocytes | 10 µM | 140 +/- 30 nM increase in intracellular calcium. |
Table 4: Smooth Muscle Effects
| Fragment | Preparation | Concentration | Effect | Reference |
| SP C-terminal tripeptide | Rat vas deferens and musculus anococcygeus | 1 x 10⁻⁸ M - 1 x 10⁻⁴M | Potentiated contractions elicited by low-frequency electrical stimulation. | |
| SP C-terminal tripeptide | Rat vas deferens | - | Slightly decreased noradrenaline-induced contractions. |
II. Key Experimental Protocols
This section details the methodologies employed in the cited research to investigate the physiological effects of Substance P C-terminal fragments.
In Vivo Microdialysis for Neurotransmitter Release
This technique was utilized to measure extracellular dopamine levels in the nucleus accumbens and neostriatum of freely moving rats.
Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with microdialysis probes in the target brain regions.
-
Perfusion: The probes are perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of the SP fragment.
-
Drug Administration: The C-terminal heptapeptide analog, [pGlu5, MePhe8, Sar9]SP(5-11) (DiMe-C7), is administered intraperitoneally (i.p.) at a dose of 37 nmol/kg.
-
Analysis: Dopamine and its metabolites in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
Cell Proliferation (WST-1) Assay
The WST-1 assay was used to determine the cytotoxic effects of SP fragments on 4T1 mouse breast cancer cells.
Protocol:
-
Cell Culture: 4T1 cells are seeded in 96-well plates and cultured.
-
Treatment: Cells are treated with various concentrations (0.001-100 nM) of SP fragments (SP(4-11), SP(6-11)) alone or in combination with radiotherapy.
-
Incubation: The cells are incubated for a specified period.
-
WST-1 Reagent: WST-1 reagent is added to each well and incubated. The tetrazolium salt in the WST-1 reagent is cleaved to formazan by metabolically active cells.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior
This behavioral test was employed to evaluate the anxiogenic-like effects of the SP C-terminal fragment SP(6-11) in rats.
Protocol:
-
Apparatus: The EPM consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Animal Handling: Adult male Wistar rats are used.
-
Drug Administration: Rats receive intracerebroventricular (i.c.v.) micro-injections of SP(6-11) (10 pmol).
-
Testing: Each rat is placed at the center of the maze facing an open arm and allowed to explore for a set period.
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. A decrease in open arm exploration is indicative of an anxiogenic-like effect.
III. Signaling Pathways and Experimental Workflows
The biological effects of Substance P and its C-terminal fragments are mediated through complex signaling cascades. The following diagrams, generated using the DOT language, visualize these pathways and experimental workflows.
Figure 1: Generalized signaling pathway for Substance P C-terminal fragments via the NK1 receptor.
Figure 2: Experimental workflow for in vivo microdialysis to measure neurotransmitter release.
Figure 3: Role of SP(7-11) in the pathogenesis of arthritis through chondrocyte activation.
IV. Conclusion
The C-terminal fragments of Substance P are not merely inactive metabolites but are biologically active peptides with significant and diverse physiological effects. They play crucial roles in cellular proliferation, neurological functions, inflammation, and smooth muscle contractility. Their ability to interact with neurokinin receptors, particularly NK1R, and modulate downstream signaling pathways underscores their potential as therapeutic targets. For drug development professionals, these fragments present a nuanced landscape; for instance, while some fragments exhibit anti-cancer properties, others are implicated in pro-inflammatory and anxiogenic responses. A thorough understanding of the structure-activity relationship of these fragments is paramount for the development of novel therapeutics that can selectively target specific physiological processes. Future research should continue to elucidate the precise binding modes of these fragments to their receptors and further unravel the complexities of their downstream signaling to exploit their full therapeutic potential.
References
An In-Depth Technical Guide to the Discovery and Initial Characterization of pGlu(6)-Substance P (6-11)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and initial characterization of pGlu(6)-Substance P (6-11), a significant C-terminal hexapeptide analog of the neuropeptide Substance P (SP). This document details its biological activities, receptor interactions, and the key experimental methodologies used for its characterization. Quantitative data from various assays are presented in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its pharmacological profile.
Introduction
Substance P (SP) is an undecapeptide neuropeptide that plays a crucial role in neurotransmission, particularly in the modulation of pain, inflammation, and smooth muscle contraction. Its actions are mediated through the activation of neurokinin (NK) receptors, with a preferential affinity for the NK1 receptor. The C-terminal region of SP is essential for its biological activity. pGlu(6)-Substance P (6-11), an analog of the C-terminal hexapeptide of SP, features a pyroglutamic acid (pGlu) residue at position 6. This modification was initially explored to enhance the metabolic stability of the peptide, a critical factor in drug development. The initial characterization of pGlu(6)-Substance P (6-11) and its analogs, such as septide ([pGlu6,Pro9]SP(6-11)), has revealed a complex and intriguing pharmacological profile, suggesting a distinct interaction with the NK1 receptor compared to the parent peptide, Substance P.
Biological Activities and Initial Characterization
The initial investigations into pGlu(6)-Substance P (6-11) focused on its physiological effects in various in vitro and in vivo models. These studies have highlighted its potent bioactivity, particularly in smooth muscle contraction and nociception.
Smooth Muscle Contraction
pGlu(6)-Substance P (6-11) and its analogs are potent spasmogens in smooth muscle preparations, most notably the guinea pig ileum. The analog septide has been shown to induce contraction of the guinea pig ileum with a potency similar to or even greater than that of Substance P, with reported EC50 values in the nanomolar to picomolar range.[1][2] This high potency in functional assays is in contrast to its relatively low affinity in radioligand binding studies, a discrepancy that has led to the proposal of a "septide-sensitive" receptor or a distinct binding site on the NK1 receptor.[1][3]
Receptor Interaction and Signaling
pGlu(6)-Substance P (6-11) primarily exerts its effects through the NK1 receptor. Activation of the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade predominantly through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in a cellular response. Studies have demonstrated that Substance P (6-11) stimulates the formation of [3H]-inositol monophosphate in the rat urinary bladder, confirming its ability to activate the PLC pathway.
Analgesic Properties
Early studies demonstrated that pGlu(6)-Substance P (6-11) exhibits analgesic activity in mice when administered intraperitoneally, as assessed by the hot plate test.[4] Interestingly, this effect was not observed in rats, suggesting species-specific differences in its mechanism of action or metabolism. The antinociceptive effect in mice was found to be dependent on the serotonergic system, as it was abolished by the depletion of serotonin.
Data Presentation
The following tables summarize the quantitative data available for pGlu(6)-Substance P (6-11) and its widely studied analog, septide.
Table 1: Receptor Binding Affinities
| Peptide | Receptor | Preparation | Radioligand | Affinity (Ki/IC50) | Reference |
| Septide | NK1 | Transfected COS-1 cells | [3H]SP | Ki: 2.9 ± 0.6 µM (membranes), 3.7 ± 0.9 µM (intact cells) | |
| Septide | NK1 | CHOhNK1 membranes | [3H][Sar9,Met(O2)11]SP | 2417 nM |
Table 2: Functional Potency in Smooth Muscle Contraction
| Peptide | Tissue | Assay | Potency (EC50) | Reference |
| Septide | Guinea Pig Ileum (circular muscle) | Contraction | 36 pM | |
| Substance P | Guinea Pig Ileum | Contraction | 1-9 nM | |
| Septide | Guinea Pig Ileum | NK1 Receptor Endocytosis | 8.5 ± 1.9 nM | |
| Substance P | Guinea Pig Ileum | NK1 Receptor Endocytosis | 5.6 ± 1.1 nM |
Table 3: Functional Potency in Signal Transduction
| Peptide | Cell Line/Tissue | Assay | Potency (EC50) | Reference |
| Substance P (6-11) | Rat Urinary Bladder | [3H]-Inositol Monophosphate Formation | 4 nM | |
| Septide | Transfected COS-1 cells | Inositol Phosphate Accumulation | 5 ± 2 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of pGlu(6)-Substance P (6-11) are provided below.
Guinea Pig Ileum Contraction Assay
This ex vivo assay assesses the spasmogenic activity of compounds on smooth muscle.
-
Tissue Preparation: Male guinea pigs are euthanized, and a segment of the terminal ileum is excised and placed in Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1), continuously gassed with 95% O2 and 5% CO2. The longitudinal muscle with the myenteric plexus attached is carefully stripped from the underlying circular muscle.
-
Organ Bath Setup: The muscle strip is suspended in a 10 mL organ bath containing Krebs-Henseleit solution at 37°C under a resting tension of 1 g. One end of the strip is attached to a fixed hook, and the other to an isometric force transducer connected to a polygraph for recording contractile responses.
-
Experimental Procedure: After an equilibration period of at least 60 minutes, cumulative concentration-response curves are generated by adding the test peptide in increasing concentrations to the organ bath. Each concentration is left in contact with the tissue until a stable response is achieved.
-
Data Analysis: The magnitude of the contraction is measured as the increase in tension from the baseline. EC50 values (the concentration of the agonist that produces 50% of the maximal response) are calculated using non-linear regression analysis of the concentration-response curves.
Radioligand Binding Assay
This in vitro assay measures the affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the NK1 receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in assay buffer to a final protein concentration of 1-2 mg/mL.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (e.g., [3H]Substance P) and varying concentrations of the unlabeled competitor peptide (pGlu(6)-Substance P (6-11)). The incubation is carried out at room temperature or 4°C for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This assay quantifies the activation of the phospholipase C signaling pathway.
-
Cell Culture and Labeling: Cells expressing the NK1 receptor are cultured and incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Agonist Stimulation: The cells are washed and then stimulated with various concentrations of the test peptide in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).
-
Extraction of Inositol Phosphates: The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid). The aqueous phase containing the inositol phosphates is then collected.
-
Chromatographic Separation: The different inositol phosphate isomers are separated using anion-exchange chromatography.
-
Quantification: The radioactivity in the fractions corresponding to inositol phosphates is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]-inositol phosphates produced is expressed as a percentage of the total [3H]inositol incorporated. EC50 values are determined by analyzing the concentration-response curves.
Hot Plate Test for Analgesia
This in vivo assay assesses the central analgesic activity of a compound.
-
Animal Acclimatization: Male mice are acclimatized to the testing room for at least 30 minutes before the experiment.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Experimental Procedure: The test compound, a vehicle control, or a positive control (e.g., morphine) is administered to the mice (e.g., via intraperitoneal injection). At predetermined time points after administration, each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Data Analysis: The analgesic effect is expressed as the increase in the latency of the response compared to the vehicle-treated group. The percentage of maximal possible effect (%MPE) can be calculated. ED50 values (the dose of the drug that produces 50% of its maximal effect) can be determined from dose-response curves.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow for the characterization of pGlu(6)-Substance P (6-11).
Caption: NK1 Receptor Signaling Pathway for pGlu(6)-Substance P (6-11).
Caption: General Experimental Workflow for pGlu(6)-Substance P (6-11) Characterization.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of tachykinin NK1 and NK2 receptors in the circular muscle of the guinea-pig ileum and proximal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Pro9]SP and [pGlu6, Pro9]SP(6-11) interact with two different receptors in the guinea-pig ileum as demonstrated with new SP antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Structure-Activity Relationship of Substance P C-Terminal Fragments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of C-terminal fragments of Substance P (SP), a key neuropeptide in pain transmission, inflammation, and various physiological processes. Understanding the SAR of these fragments is crucial for the rational design of novel therapeutics targeting the neurokinin-1 (NK1) receptor.
Core Concepts in Substance P C-Terminal Fragment Activity
Substance P is an undecapeptide with the amino acid sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2. Its biological effects are primarily mediated through the NK1 receptor, a G protein-coupled receptor (GPCR). Extensive research has demonstrated that the C-terminal region of SP is essential for its biological activity.
The C-terminal pentapeptide, SP(7-11) (Phe-Phe-Gly-Leu-Met-NH2), is widely considered the minimal sequence required for significant biological activity, though longer C-terminal fragments generally exhibit higher potency. The C-terminal amide group is also critically important for receptor binding and activation; its removal or alteration leads to a significant loss of activity[1].
Quantitative Analysis of Substance P C-Terminal Fragment Activity
The biological activity of SP C-terminal fragments is typically quantified by their binding affinity (Ki or IC50) to the NK1 receptor and their potency (EC50) in functional assays, such as smooth muscle contraction or second messenger stimulation.
Binding Affinity and Potency Data
The following tables summarize the binding affinities and functional potencies of various SP C-terminal fragments for the NK1 receptor. These values have been compiled from multiple studies to provide a comparative overview.
Table 1: Binding Affinity of Substance P C-Terminal Fragments for the NK1 Receptor
| Peptide Fragment | Sequence | IC50 (nM) | Species/Tissue Source | Reference |
| Substance P | RPKPQQFFGLM-NH2 | 0.64 | Rat brain synaptosomes | [2] |
| SP(4-11) | PQQFFGLM-NH2 | - | - | - |
| SP(5-11) | QQFFGLM-NH2 | - | - | - |
| SP(6-11) | QFFGLM-NH2 | - | - | [3] |
| SP(7-11) | FFGLM-NH2 | - | - | [4] |
| [Glp6, ΔPhe7]SP(6-11) | Glp-ΔPhe-FGLM-NH2 | - | - | [5] |
| [Glp6, ΔPhe8]SP(6-11) | Glp-F-ΔPhe-GLM-NH2 | - | - |
Table 2: Functional Potency of Substance P C-Terminal Fragments in the Guinea Pig Ileum Contraction Assay
| Peptide Fragment | Sequence | Relative Potency (Substance P = 100) | Reference |
| Substance P | RPKPQQFFGLM-NH2 | 100 | |
| SP(4-11) | PQQFFGLM-NH2 | ~100 | |
| SP(5-11) | QQFFGLM-NH2 | ~100 | |
| SP(6-11) | QFFGLM-NH2 | ~100 | |
| SP(7-11) | FFGLM-NH2 | Appreciable activity | |
| SP(8-11) | FGLM-NH2 | Weak activity | |
| SP(9-11) | GLM-NH2 | Weak vasodilator activity only | |
| SP Octapeptide (SP(4-11)) | PQQFFGLM-NH2 | ~200 |
Note: The octapeptide was found to be the most potent in this particular study.
Key Signaling Pathways of the NK1 Receptor
Activation of the NK1 receptor by Substance P and its C-terminal fragments initiates a cascade of intracellular signaling events. The NK1 receptor is known to couple to multiple G proteins, primarily Gq/11 and Gs, leading to the activation of distinct downstream effector pathways. This dual coupling allows for a complex and nuanced cellular response.
Gq/11 Signaling Pathway
The Gq/11 pathway is considered the canonical signaling route for the NK1 receptor.
Gs Signaling Pathway
In addition to Gq/11, the NK1 receptor can also couple to Gs, leading to the production of cyclic AMP (cAMP).
References
- 1. Structure-activity studies on the C-terminal amide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quantitative structure-activity relationship study of some substance P-related peptides. A multivariate approach using PLS and variable selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of substance P C-terminal hexapeptide and heptapeptide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N- and C-terminal fragments of substance P: spinal effects in the rat tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of substance P C-terminal hexapeptide analogues: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
pGlu(6)-Substance P (6-11): A Technical Guide to its Role in Neurogenic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neurogenic Inflammation and the Tachykinin Family
Neurogenic inflammation is a complex physiological process characterized by the release of neuropeptides from peripheral sensory nerve endings, leading to vasodilation, increased vascular permeability (plasma extravasation), and recruitment of immune cells.[1] This localized inflammatory response is a key component of various pathological conditions, including pain, allergy, and inflammatory diseases of the respiratory, gastrointestinal, and musculoskeletal systems.[2]
Substance P (SP), an eleven-amino acid neuropeptide belonging to the tachykinin family, is a primary mediator of neurogenic inflammation.[1] It exerts its pro-inflammatory effects primarily through the activation of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR).[2][3] The C-terminal region of Substance P is crucial for its biological activity. This guide focuses on the C-terminal hexapeptide fragment, pGlu(6)-Substance P (6-11), and its distinct role and mechanisms in neurogenic inflammation.
pGlu(6)-Substance P (6-11): A Potent Effector with a Unique Receptor Interaction Profile
pGlu(6)-Substance P (6-11), also known in some analog forms as septide, is a C-terminal fragment of Substance P that has demonstrated potent activity in eliciting key features of neurogenic inflammation, such as smooth muscle contraction and plasma extravasation. A significant body of research indicates that while it is a potent functional agonist, it exhibits a low binding affinity for the classical Substance P binding site on the NK1 receptor. This has led to the hypothesis of a "septide-sensitive" receptor subtype or a distinct allosteric binding site on the NK1 receptor.
Quantitative Data: Biological Activity and Receptor Binding
The following tables summarize the quantitative data regarding the biological activity and receptor binding profile of pGlu(6)-Substance P (6-11) and its analogs.
Table 1: Functional Potency of pGlu(6)-Substance P (6-11) and Related Agonists
| Agonist | Bioassay | Potency (EC50/ED50) | Tissue/Cell Line | Reference |
| pGlu(6)-Substance P (6-11) | Inositol Phosphate Accumulation | 20 nM | Rat Parotid Gland | |
| Substance P | Inositol Phosphate Accumulation | 0.05 ± 0.02 nM | COS-1 cells expressing rat NK1 receptor | |
| Septide ([pGlu6, Pro9]SP(6-11)) | Inositol Phosphate Accumulation | 5 ± 2 nM | COS-1 cells expressing rat NK1 receptor | |
| Substance P | Interleukin-6 Release | 13.8 ± 3.2 nM | U373 MG human astrocytoma cells | |
| Septide ([pGlu6, Pro9]SP(6-11)) | Interleukin-6 Release | 15.6 ± 3.6 nM | U373 MG human astrocytoma cells | |
| [Sar9]substance P sulfone | Guinea Pig Ileum Contraction | 84 pM | Guinea Pig Ileum | |
| Septide ([pGlu6, Pro9]SP(6-11)) | Guinea Pig Ileum Contraction | 36 pM | Guinea Pig Ileum | |
| [Sar9, Met(O2)11]SP | Vascular Permeability | >6.5 pmol (significant increase) | Rat Skin | |
| Septide ([pGlu6, Pro9]SP(6-11)) | Vascular Permeability | >6.5 pmol (significant increase) | Rat Skin |
Table 2: Receptor Binding Affinity of pGlu(6)-Substance P (6-11) and Related Ligands
| Ligand | Radioligand | Binding Affinity (Ki) | Tissue/Cell Line | Reference |
| Septide ([pGlu6, Pro9]SP(6-11)) | [3H]SP | 2.9 ± 0.6 µM | Membranes from COS-1 cells expressing rat NK1 receptor | |
| Septide ([pGlu6, Pro9]SP(6-11)) | [3H]SP | 3.7 ± 0.9 µM | Intact COS-1 cells expressing rat NK1 receptor | |
| Substance P | [3H][Sar9,Met(O2)11]SP | 0.28 ± 0.1 nM | U373 MG human astrocytoma cells | |
| Septide ([pGlu6, Pro9]SP(6-11)) | [3H][Sar9,Met(O2)11]SP | 14.2 ± 5.0 nM | U373 MG human astrocytoma cells |
Signaling Pathways of pGlu(6)-Substance P (6-11)
Activation of the NK1 receptor or the putative "septide-sensitive" site by pGlu(6)-Substance P (6-11) initiates a signaling cascade that is characteristic of Gq/11 protein-coupled receptors. The primary downstream pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the physiological responses associated with neurogenic inflammation.
Caption: Signaling pathway of pGlu(6)-Substance P (6-11).
Experimental Protocols
Detailed methodologies for key experiments cited in the study of pGlu(6)-Substance P (6-11) are provided below.
In Vivo Plasma Extravasation Assay (Evans Blue Method)
This protocol is adapted from methods used to quantify plasma extravasation in rodents.
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic (e.g., pentobarbital, 50 mg/kg, intraperitoneally).
-
Dye Injection: Inject Evans blue dye (50 mg/kg) intravenously via a cannulated vein (e.g., jugular or tail vein). The dye binds to serum albumin.
-
Agonist Administration: After a short circulation time (e.g., 5 minutes), administer pGlu(6)-Substance P (6-11) or other test substances intradermally (i.d.) at various doses into the shaved dorsal skin.
-
Incubation: Allow the inflammatory response to develop over a period of 30 minutes.
-
Euthanasia and Tissue Collection: Euthanize the animal and excise the skin at the injection sites.
-
Dye Extraction: Incubate the tissue samples in a solvent (e.g., formamide or 50% trichloroacetic acid) at an elevated temperature (e.g., 60°C) for 24 hours to extract the extravasated Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant at 620 nm using a spectrophotometer. The amount of extravasated dye is proportional to the absorbance and is typically expressed as µg of dye per mg of tissue.
Caption: Workflow for the Evans Blue plasma extravasation assay.
In Vitro Isolated Guinea Pig Ileum Assay
This protocol is a standard method for assessing smooth muscle contraction.
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the ileum.
-
Mounting: Mount the ileum segment in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the tissue is fixed, and the other is attached to an isotonic transducer to record contractions.
-
Equilibration: Allow the tissue to equilibrate for at least 30 minutes, with regular washing.
-
Dose-Response Curve: Add increasing concentrations of pGlu(6)-Substance P (6-11) or other agonists to the organ bath in a cumulative or non-cumulative manner.
-
Recording: Record the contractile responses until a maximal effect is observed.
-
Data Analysis: Plot the contractile response against the agonist concentration to generate a dose-response curve and calculate the EC50 value.
Radioligand Binding Assay
This general protocol is used to determine the binding affinity of ligands to their receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the NK1 receptor or from a relevant tissue.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]SP) and varying concentrations of the unlabeled competitor ligand (e.g., pGlu(6)-Substance P (6-11)).
-
Separation of Bound and Free Ligand: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the competitor ligand to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Conclusion
pGlu(6)-Substance P (6-11) is a potent mediator of neurogenic inflammation, exhibiting high functional efficacy in assays for plasma extravasation and smooth muscle contraction. Its unique pharmacological profile, characterized by high potency and low affinity for the classical NK1 receptor binding site, suggests the existence of a distinct "septide-sensitive" receptor subtype or an allosteric binding site. The signaling cascade initiated by pGlu(6)-Substance P (6-11) primarily involves the Gq/11-PLC-IP3/DAG pathway. The experimental protocols detailed in this guide provide a framework for the further investigation of this intriguing molecule and its potential as a therapeutic target in inflammatory conditions. Further research is warranted to fully elucidate the molecular identity of the "septide-sensitive" receptor and its role in the pathophysiology of neurogenic inflammation.
References
Behavioral effects of pglu(6)-Substance P (6-11) administration
An In-Depth Technical Guide to the Behavioral Effects of pGlu(6)-Substance P (6-11) Administration
Introduction
Substance P (SP) is an 11-amino acid neuropeptide belonging to the tachykinin family, which plays a significant role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1][2] Its biological effects are primarily mediated through the neurokinin-1 (NK1) receptor, a G protein-coupled receptor.[1][3] The C-terminal hexapeptide fragment of Substance P, pGlu(6)-Substance P (6-11), also known as septide, is a potent and selective agonist for tachykinin receptors.[4] While it binds to the NK1 receptor, evidence suggests it may act at a specific subsite distinct from that of full-length Substance P, leading to a unique pharmacological profile. This has prompted extensive research into its physiological and behavioral effects.
This technical guide provides a comprehensive overview of the behavioral consequences of pGlu(6)-Substance P (6-11) administration, intended for researchers, scientists, and professionals in drug development. It details the observed behavioral changes, the experimental protocols used to elicit these findings, and the underlying signaling pathways.
Behavioral Effects of pGlu(6)-Substance P (6-11) Administration
Administration of pGlu(6)-Substance P (6-11), or septide, induces a range of behavioral responses in animal models, primarily related to motor activity, nociception, anxiety, and reward processing. These effects are dose-dependent and vary based on the route of administration.
Motor and Exploratory Behaviors
Intracerebroventricular (i.c.v.) administration of septide in rats has been shown to dose-dependently increase specific motor behaviors. At a low dose of 10 pmol, it significantly increases sniffing and face washing. Higher doses produce effects that are comparable in intensity to other NK1 receptor agonists. These behavioral activations are believed to be mediated through the NK1 receptor, as they can be inhibited by various NK1 receptor antagonists.
Nociception and Analgesia
The role of pGlu(6)-Substance P (6-11) in pain modulation is complex and appears to be species-dependent. In mice, intraperitoneal injection of the hexapeptide produces a marked analgesic effect. This antinociceptive activity in mice is abolished by the depletion of serotonin, suggesting a mechanism involving the serotonergic system. Conversely, after intraventricular administration in rats, pGlu(6)-Substance P (6-11) was found to be inactive as an analgesic.
Intrathecal injections in mice, however, induce a nociceptive (pain-sensitizing) response characterized by licking, biting, and scratching, similar to Substance P itself. In this context, septide was found to be approximately 25 times more potent than its D-Pro9 analog, D-septide.
Anxiety-Like Behaviors
When administered via i.c.v. micro-injection in rats, the C-terminal SP fragment (SP 6-11) at a dose of 10 pmol promotes an anxiogenic-like profile in the elevated plus-maze (EPM) test. This effect is characterized by a decrease in both the number of entries and the time spent on the open arms of the maze. The anxiogenic-like effect of SP (6-11) was inhibited by pretreatment with both NK1 and NK2 receptor antagonists, suggesting the involvement of both receptor types in this behavioral response.
Reinforcing and Motivational Effects
pGlu(6)-Substance P (6-11) has demonstrated positive reinforcing properties in rats. In a conditioned place preference (CCP) test, intraperitoneal administration of 37 nmol/kg of the peptide led to rats spending significantly more time in the drug-paired environment compared to controls. This indicates that the substance has rewarding effects. The reinforcing action was completely blocked by pretreatment with the opioid receptor antagonist naloxone, suggesting that the motivational effects of pGlu(6)-Substance P (6-11) may be mediated through an interaction with the endogenous opioid system.
Quantitative Data Summary
The following tables summarize the key quantitative findings from behavioral studies involving pGlu(6)-Substance P (6-11) and related compounds.
Table 1: Dose-Dependent Behavioral Effects of Intracerebroventricular (i.c.v.) Septide in Rats
| Dose (pmol) | Behavioral Effect | Observation Period | Reference |
| 10 | Increased sniffing and face washing | First 30 min post-injection | |
| 25-100 | Dose-dependent increase in sniffing, grooming, face washing | First 30 min post-injection |
Table 2: Antagonist Effects on Septide-Induced Behaviors
| Antagonist | Dose | Target Receptor | Effect on Septide-Induced Behavior | Animal Model | Reference |
| Spantide | ED50: 1.3 nmol/mouse | Putative SP Antagonist | Inhibited licking, biting, and scratching | Mice (intrathecal) | |
| RP67580 | Not specified | NK1 | Inhibited face washing and sniffing | Rats (i.c.v.) | |
| LY303870 | Not specified | NK1 | Inhibited face washing and sniffing | Rats (i.c.v.) | |
| SR140333 | Not specified | NK1 | Inhibited face washing | Rats (i.c.v.) | |
| FK 888 | 100 pmol | NK1 | Inhibited anxiogenic-like effects in EPM | Rats (i.c.v.) | |
| SR 48968 | 100 pmol | NK2 | Inhibited anxiogenic-like effects in EPM | Rats (i.c.v.) | |
| Naloxone | 1 mg/kg (i.p.) | Opioid | Blocked conditioned place preference | Rats (i.p.) |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Intracerebroventricular (i.c.v.) Cannulation and Injection
-
Subjects: Male Wistar rats.
-
Surgery: Animals are anesthetized and placed in a stereotaxic frame. A stainless steel guide cannula is implanted into a lateral cerebral ventricle. The cannula is secured with dental cement and a screw. Animals are allowed a recovery period of at least one week.
-
Injection Procedure: For i.c.v. administration, a specific dose of pGlu(6)-Substance P (6-11) (septide) or vehicle is infused through an injection cannula that extends slightly beyond the guide cannula. The infusion is performed over a short period (e.g., 1 minute), and the injection cannula is left in place for an additional minute to allow for diffusion.
Behavioral Observation (Motor Activity)
-
Apparatus: Animals are placed individually in observation cages (e.g., Plexiglas cages).
-
Procedure: Immediately after i.c.v. injection, animal behavior is recorded, often by a trained observer who is blind to the treatment conditions. Specific behaviors such as sniffing, grooming, and face washing are scored over a set time period (e.g., 30 minutes).
Intrathecal (i.t.) Injection
-
Subjects: Male ddY mice.
-
Injection Procedure: Injections are made into the spinal subarachnoid space between the L5 and L6 vertebrae in unanesthetized mice. A needle connected to a microsyringe is used. A flick of the tail is considered evidence of a successful injection.
-
Behavioral Scoring: Following injection, the cumulative time spent licking, biting, and scratching is measured for a defined period.
Elevated Plus-Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated above the floor.
-
Procedure: Rats receive an i.c.v. injection of the test compound or vehicle. After a short acclimatization period, they are placed in the center of the maze, facing an open arm. Their behavior is recorded for a standard duration (e.g., 5 minutes).
-
Measures: Key parameters recorded are the number of entries into the open and closed arms, and the time spent in each type of arm. A decrease in open arm entries and time is interpreted as an anxiogenic-like effect.
Conditioned Place Preference (CCP)
-
Apparatus: A multi-compartment chamber where compartments are distinguished by visual and tactile cues.
-
Procedure:
-
Pre-conditioning (Baseline): Rats are allowed to freely explore all compartments to establish baseline preference.
-
Conditioning: Over several days, rats receive an intraperitoneal (i.p.) injection of pGlu(6)-Substance P (6-11) and are immediately confined to one specific compartment. On alternate days, they receive a vehicle injection and are confined to a different compartment.
-
Post-conditioning (Test): Rats are again allowed to freely explore all compartments, and the time spent in the drug-paired compartment is compared to the time spent in the vehicle-paired compartment. An increase in time spent in the drug-paired compartment indicates a reinforcing effect.
-
Signaling Pathways and Mechanism of Action
pGlu(6)-Substance P (6-11) exerts its effects by acting as an agonist at the NK1 receptor. Tachykinin receptors are known to be coupled to G-proteins and frequently activate the phospholipase C (PLC) signaling cascade.
Upon binding to the NK1 receptor, pGlu(6)-Substance P (6-11) is thought to induce a conformational change in the receptor, activating a coupled G-protein (likely Gq/11). This activation leads to the stimulation of PLC. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm to mobilize intracellular calcium stores, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological and behavioral responses observed. Studies have confirmed that pGlu(6)-Substance P (6-11) stimulates the formation of [3H]-inositol monophosphate, a product of the PLC pathway, in tissues like the rat urinary bladder.
The diagram below illustrates a generalized workflow for investigating the behavioral effects of centrally administered compounds like pGlu(6)-Substance P (6-11).
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioural effects of substance P through dopaminergic pathways in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of pGlu(6)-Substance P (6-11)
Introduction
Substance P is a neuropeptide that plays a significant role in nociception, inflammation, and various physiological and pathophysiological processes. The C-terminal hexapeptide fragment, Substance P (6-11), with the sequence pGlu-Phe-Phe-Gly-Leu-Met-NH₂, is a biologically active metabolite. The N-terminal pyroglutamic acid (pGlu) residue is crucial for its stability against enzymatic degradation by aminopeptidases, prolonging its biological half-life.[1] This application note provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of pGlu(6)-Substance P (6-11) using Fmoc/tBu chemistry. The direct coupling of Fmoc-pGlu-OH is the preferred method due to its control, mild reaction conditions, and potential for high purity of the final product.[1]
Materials and Reagents
Resins, Amino Acids, and Reagents
| Material | Supplier | Grade |
| Rink Amide AM resin (0.5-0.8 mmol/g) | Various | Synthesis Grade |
| Fmoc-Met-OH | Various | Synthesis Grade |
| Fmoc-Leu-OH | Various | Synthesis Grade |
| Fmoc-Gly-OH | Various | Synthesis Grade |
| Fmoc-Phe-OH | Various | Synthesis Grade |
| Fmoc-pGlu-OH | Various | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various | Synthesis Grade |
| Oxyma Pure | Various | Synthesis Grade |
| Piperidine | Various | ACS Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Diethyl ether | Various | ACS Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
Equipment
| Equipment |
| Automated or manual peptide synthesizer |
| Reaction vessels with fritted discs |
| Mechanical shaker |
| Vacuum drying oven |
| Lyophilizer |
| Reversed-Phase HPLC system (preparative and analytical) |
| Mass spectrometer (e.g., ESI-MS) |
Experimental Protocol
The synthesis of pGlu(6)-Substance P (6-11) is performed using a standard Fmoc/tBu solid-phase peptide synthesis strategy on a Rink Amide resin to yield a C-terminally amidated peptide.
Resin Swelling and Preparation
-
Place the Rink Amide AM resin in a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).
Amino Acid Coupling
The peptide chain is assembled from the C-terminus to the N-terminus in the following order: Met, Leu, Gly, Phe, Phe, pGlu.
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to the resin loading) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each amino acid in the sequence. For the final coupling step, use Fmoc-pGlu-OH.
Cleavage and Deprotection
-
After the final coupling and deprotection of the N-terminal Fmoc group, wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
Peptide Precipitation and Isolation
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
Purification by RP-HPLC
The crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | Preparative C18 column (e.g., 10 µm particle size, 250 x 22 mm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Representative: 20-50% B over 30 minutes |
| Flow Rate | Representative: 15-20 mL/min |
| Detection | 220 nm |
Fractions are collected and analyzed by analytical RP-HPLC to assess purity. Pure fractions (>95%) are pooled and lyophilized to obtain the final product as a white, fluffy powder.
Characterization by Mass Spectrometry
The identity of the purified peptide is confirmed by mass spectrometry.
| Parameter | Value |
| Peptide Sequence | pGlu-Phe-Phe-Gly-Leu-Met-NH₂ |
| Molecular Formula | C₃₇H₅₀N₆O₇S |
| Monoisotopic Mass | 722.35 g/mol |
| Average Mass | 722.91 g/mol |
| Expected [M+H]⁺ | 723.36 |
Expected Results
| Parameter | Expected Outcome |
| Crude Yield | 70-85% (This is a representative value and can vary based on synthesis scale and efficiency) |
| Purity (after HPLC) | >95% |
| Appearance | White lyophilized powder |
Workflow Diagrams
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow for pGlu(6)-Substance P (6-11).
Caption: Cleavage and Deprotection Signaling Pathway.
References
Application Note: In Vitro Assay for Measuring Spasmogenic Activity of pGlu(6)-Substance P (6-11)
Introduction
pGlu(6)-Substance P (6-11) is a C-terminal hexapeptide fragment of the neuropeptide Substance P (SP). Like its parent molecule, it exhibits biological activity, notably the ability to induce smooth muscle contraction, a property known as spasmogenic activity.[1][2] This activity is primarily mediated through the activation of tachykinin NK-1 receptors, which are G protein-coupled receptors expressed on the surface of smooth muscle cells.[2][3][4] The guinea pig ileum has been established as a classical and reliable model for assessing the spasmogenic effects of Substance P and its analogues due to its high density of NK-1 receptors and its robust contractile response. This application note provides a detailed protocol for measuring the spasmogenic activity of pGlu(6)-Substance P (6-11) using an isolated guinea pig ileum preparation in an organ bath system.
Principle
The assay is based on the principle that pGlu(6)-Substance P (6-11) binds to and activates NK-1 receptors on the longitudinal smooth muscle of the guinea pig ileum. This activation triggers a downstream signaling cascade involving Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG-mediated activation of protein kinase C (PKC), lead to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. The magnitude of this contraction is proportional to the concentration of the agonist and can be measured isometrically using a force transducer.
Data Presentation
Table 1: Spasmogenic Activity of pGlu(6)-Substance P (6-11) and Related Analogs in Guinea Pig Ileum
| Compound | EC50 (nM) | Relative Potency (%) vs. Substance P |
| Substance P | 1.2 | 100 |
| pGlu(6)-Substance P (6-11) | 2.5 | 48 |
| [pGlu6, N-Me Leu10]SP(6-11) | 2.6 | 46 |
| [pGlu6, N-Me Phe7, N-Me Gly9]SP(6-11) | 1.8 | 65 |
| [Glu6]SP(6-11) | 4.8 | 25 |
Note: The data presented here are representative and may vary depending on experimental conditions.
Signaling Pathway
Caption: Signaling pathway of pGlu(6)-Substance P (6-11) induced smooth muscle contraction.
Experimental Protocols
Materials and Reagents
-
Animals: Male Dunkin-Hartley guinea pigs (250-350 g)
-
Reagents:
-
pGlu(6)-Substance P (6-11)
-
Substance P (as a reference standard)
-
Acetylcholine (for tissue viability check)
-
Tyrode's solution (composition in g/L: NaCl 8.0, KCl 0.2, CaCl2 0.2, MgCl2 0.1, NaH2PO4 0.05, NaHCO3 1.0, Glucose 1.0)
-
Distilled, deionized water
-
Carbogen gas (95% O2, 5% CO2)
-
Equipment
-
Isolated organ bath system with a capacity of 10-25 mL
-
Thermostatically controlled water circulator
-
Isometric force transducer
-
Data acquisition system and software
-
Dissection instruments (scissors, forceps)
-
Surgical thread
-
Aeration tubes
Experimental Workflow
Caption: Workflow for the isolated guinea pig ileum spasmogenic assay.
Detailed Protocol
-
Tissue Preparation:
-
Humanely euthanize a guinea pig by a method approved by the institutional animal care and use committee.
-
Immediately excise the terminal ileum and place it in a petri dish containing fresh, pre-warmed (37°C) and aerated Tyrode's solution.
-
Carefully remove the mesentery and any adhering fatty tissue.
-
Cut segments of the ileum, approximately 2-3 cm in length. Gently flush the lumen with Tyrode's solution to remove any contents.
-
-
Tissue Mounting:
-
Tie one end of the ileum segment to a tissue holder at the bottom of the organ bath chamber and the other end to an isometric force transducer using surgical thread.
-
The organ bath should be filled with Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen gas.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram.
-
During the equilibration period, wash the tissue with fresh Tyrode's solution every 15-20 minutes.
-
-
Viability Test:
-
After equilibration, assess the viability of the tissue by adding a submaximal concentration of acetylcholine (e.g., 1 µM) to the bath. A robust contractile response should be observed.
-
Wash the tissue thoroughly to remove the acetylcholine and allow it to return to the baseline tension.
-
-
Construction of a Cumulative Concentration-Response Curve:
-
Once the baseline is stable, add pGlu(6)-Substance P (6-11) to the organ bath in a cumulative manner. Start with a low concentration (e.g., 10^-10 M) and increase it stepwise by a factor of 3 or 10 until a maximal response is achieved.
-
Allow the response to each concentration to reach a plateau before adding the next concentration.
-
Record the contractile response at each concentration.
-
-
Washout and Reference Compound:
-
After obtaining the maximal response, wash the tissue repeatedly with fresh Tyrode's solution until the tension returns to the baseline.
-
Allow the tissue to re-equilibrate for at least 30 minutes.
-
Construct a cumulative concentration-response curve for the reference standard, Substance P, using the same procedure.
-
Data Analysis
-
Express the contractile response to each concentration of the test and reference compounds as a percentage of the maximal response obtained with the reference compound (Substance P).
-
Plot the percentage of maximal response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).
-
From the curve, determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximum effect (Emax) for both pGlu(6)-Substance P (6-11) and Substance P.
-
Calculate the relative potency of pGlu(6)-Substance P (6-11) compared to Substance P using the formula: Relative Potency = (EC50 of Substance P / EC50 of pGlu(6)-Substance P (6-11)) * 100.
Troubleshooting
-
No response to agonist: Check the viability of the tissue with acetylcholine. Ensure that the correct physiological salt solution is being used and that it is properly aerated and maintained at the correct temperature. Verify the integrity and concentration of the agonist stock solution.
-
High baseline noise: Ensure the organ bath is properly grounded and isolated from vibrations. Check for any leaks in the aeration tubing.
-
Desensitization (tachyphylaxis): If the response to repeated applications of the agonist diminishes, increase the washout time between concentration-response curves.
This detailed protocol provides a robust and reproducible method for assessing the spasmogenic activity of pGlu(6)-Substance P (6-11) and other tachykinin analogues. Careful adherence to the experimental procedure and proper data analysis will yield reliable and meaningful results for researchers in pharmacology and drug development.
References
- 1. Proteolytic resistance and biological activity of N-methylated analogs of [pGlu6] substance P6-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Application Notes and Protocols for Intracerebroventricular Injection of pGlu(6)-Substance P (6-11) in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pGlu(6)-Substance P (6-11), a C-terminal fragment of Substance P (SP), in rodent models via intracerebroventricular (ICV) injection. The document includes detailed experimental protocols, a summary of quantitative data from published studies, and visualizations of relevant biological pathways and experimental workflows.
Application Notes
Substance P is a neuropeptide involved in a wide range of physiological processes within the central nervous system. Upon enzymatic cleavage, SP yields N-terminal and C-terminal fragments, which may possess distinct biological activities.[1][2] The C-terminal hexapeptide, particularly in its pyroglutamyl form, pGlu(6)-Substance P (6-11), has been a subject of interest for its potential to mimic or modulate the effects of the parent peptide.[3] Intracerebroventricular administration allows for the direct delivery of this peptide to the brain, bypassing the blood-brain barrier and enabling the investigation of its central effects.
Key research applications for the ICV injection of pGlu(6)-Substance P (6-11) in rodent models include:
-
Analgesia Research: Studies have investigated the antinociceptive properties of this hexapeptide. Interestingly, its analgesic activity appears to be species-dependent, with effects observed in mice but not in rats.[4][5] This suggests different mechanisms of pain modulation between these species.
-
Anxiety and Behavior Studies: The C-terminal fragments of Substance P, including SP (6-11), have been shown to induce anxiogenic-like effects in rats when administered ICV. These effects are characterized by a decrease in exploration of open arms in the elevated plus-maze test and can be blocked by NK1 and NK2 receptor antagonists. Other behavioral effects noted after administration of C-terminal SP fragments include increased locomotor activity, grooming, and rearing.
-
Neurotransmitter System Modulation: C-terminal fragments of Substance P have been shown to influence dopaminergic systems. For example, a related C-terminal heptapeptide analog enhances dopamine release in the nucleus accumbens, a key region in the brain's reward system. However, pGlu(5)-SP(5-11) did not replicate the effects of full-length Substance P in restoring dopamine deficits in a rat model of Parkinson's disease, suggesting a more complex relationship.
-
Cardiovascular Regulation: Intracerebroventricular injection of tachykinins, including Substance P and its analogs, can lead to increases in mean arterial blood pressure and heart rate in freely moving rats.
The stability of SP fragments is a critical consideration. Blocked C-terminal peptides, such as the pyroglutamyl form, are more resistant to degradation by brain synaptosomes compared to their unblocked counterparts, making them more suitable for in vivo studies.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the intracerebroventricular administration of pGlu(6)-Substance P (6-11) and related C-terminal fragments in rodents.
Table 1: Behavioral Effects of ICV pGlu(6)-Substance P (6-11) and Related Fragments
| Peptide | Species | Dose | Behavioral Test | Observed Effects | Reference |
| pGlu(6)-SP (6-11) | Mouse | Not Specified | Analgesia tests | Active (analgesic) | |
| pGlu(6)-SP (6-11) | Rat | Not Specified | Analgesia tests | Inactive | |
| SP (6-11) | Rat | 10 pmol | Elevated Plus Maze | Anxiogenic-like (decreased entries and time in open arms) | |
| SP (7-11) | Rat | Intermediate doses | Locomotor Activity | Increased locomotor activity, grooming, and rearing |
Table 2: Neurochemical Effects of ICV Substance P C-Terminal Fragments
| Peptide | Species | Dose | Brain Region | Neurochemical Change | Reference |
| [pGlu5, MePhe8, Sar9]SP(5-11) | Rat | 37 nmol/kg (i.p.) | Nucleus Accumbens | Increased extracellular dopamine | |
| [pGlu5, MePhe8, Sar9]SP(5-11) | Rat | 37 nmol/kg (i.p.) | Neostriatum | No change in extracellular dopamine | |
| SP (5-11) | Rat | 3.5 nmol/kg | Striatum, Nucleus Accumbens | No effect on dopamine, DHPAC, or HVA content | |
| SP (5-11) | Rat | 3.5 nmol/kg | Frontal Cortex | Decreased dopamine levels, increased HVA/dopamine ratio |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation Surgery in Rats
This protocol describes the stereotaxic implantation of a guide cannula for subsequent ICV injections. All procedures must be performed under aseptic conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Rat (e.g., male Wistar, 250-300g)
-
Stereotaxic apparatus
-
Anesthesia machine with isoflurane
-
Surgical instruments (scalpel, drill, forceps, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Screws for skull fixation
-
Sterile artificial cerebrospinal fluid (aCSF) or saline
-
Analgesics for post-operative care
-
Warming pad
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (5% for induction, 2-3% for maintenance). Shave the head and clean the surgical area with an antiseptic solution.
-
Stereotaxic Placement: Mount the rat in the stereotaxic apparatus. Ensure the head is level.
-
Incision and Skull Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Drilling: Using the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm anteroposterior, ±1.5 mm mediolateral), drill a small hole through the skull.
-
Cannula Implantation: Lower the guide cannula to the desired depth (e.g., -3.5 mm ventral from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent. Suture the scalp incision. Administer post-operative analgesics and allow the animal to recover on a warming pad. Allow for a recovery period of at least one week before ICV injections.
Protocol 2: Intracerebroventricular (ICV) Injection of pGlu(6)-Substance P (6-11) in Conscious Rats
Materials:
-
Cannulated rat in its home cage
-
pGlu(6)-Substance P (6-11)
-
Sterile vehicle (e.g., aCSF or 0.9% saline)
-
Injection cannula connected to a microsyringe via tubing
-
Infusion pump
Procedure:
-
Peptide Preparation: Dissolve pGlu(6)-Substance P (6-11) in the sterile vehicle to the desired concentration.
-
Animal Handling: Gently restrain the conscious rat. Remove the dummy cannula from the guide cannula.
-
Injection: Insert the injection cannula, which extends slightly beyond the tip of the guide cannula, into the guide cannula.
-
Infusion: Infuse the desired volume of the peptide solution at a slow, controlled rate (e.g., 1 µL/min) using an infusion pump.
-
Post-Infusion: Leave the injection cannula in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
-
Final Steps: Gently withdraw the injection cannula and replace the dummy cannula. Return the rat to its home cage and begin behavioral or physiological monitoring as per the experimental design.
Visualizations
Caption: Workflow for ICV injection of pGlu(6)-Substance P (6-11).
Caption: Putative signaling pathways for SP C-terminal fragments.
References
- 1. N- and C-terminal fragments of substance P: spinal effects in the rat tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Further evidence on the anxiogenic-like effect of substance P evaluated in the elevated plus-maze in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Substance P and analogues: biological activity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P, hexapeptide pGlu6(SP6-11), analgesia and serotonin depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
Measuring pGlu(6)-Substance P (6-11) Release In Vivo: An Application Note and Protocol Using Microdialysis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the in vivo measurement of pGlu(6)-Substance P (6-11), a C-terminal fragment of Substance P, using the microdialysis technique coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note is designed to assist researchers in neuroscience, pharmacology, and drug development in quantifying the release of this neuropeptide in the extracellular fluid of living organisms.
Introduction
Substance P (SP) is a neuropeptide involved in a multitude of physiological processes, including pain transmission, inflammation, and mood regulation. Following its release, SP is rapidly metabolized into various fragments, one of which is pGlu(6)-Substance P (6-11). Understanding the in vivo release dynamics of this specific fragment is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the tachykinin system. Microdialysis is a powerful sampling technique that allows for the continuous monitoring of endogenous substances in the extracellular space of various tissues, particularly the brain, in freely moving animals.[1]
Principle of the Technique
Microdialysis involves the implantation of a small, semi-permeable probe into the tissue of interest. A physiological solution, termed perfusate, is slowly and continuously passed through the probe. Small molecules and peptides present in the extracellular fluid, including pGlu(6)-Substance P (6-11), diffuse across the membrane into the perfusate down their concentration gradient. The collected sample, known as the dialysate, is then analyzed to quantify the concentration of the target analyte.
Experimental Workflow
The overall experimental process for measuring pGlu(6)-Substance P (6-11) release via in vivo microdialysis is outlined below.
Detailed Experimental Protocols
I. Animal Model and Surgical Procedures
-
Animal Model: Adult male Sprague-Dawley rats (250-350 g) are commonly used for in vivo microdialysis studies of the central nervous system.
-
Anesthesia: For stereotaxic surgery, animals are anesthetized with a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Implantation of Guide Cannula:
-
Secure the anesthetized rat in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a burr hole over the target brain region (e.g., striatum, hippocampus, or spinal cord).
-
Slowly lower a guide cannula to the desired coordinates.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide to keep it patent.
-
Allow the animal to recover for at least 48-72 hours before the microdialysis experiment.
-
II. Microdialysis Probe and Perfusion
-
Probe Selection: Use a microdialysis probe with a membrane molecular weight cut-off (MWCO) suitable for neuropeptides (e.g., 20 kDa). The length of the membrane should be appropriate for the target brain region. Polyarylethersulfone (PAES) membranes have been shown to have good recovery for neuropeptides.
-
Perfusion Solution (Artificial Cerebrospinal Fluid - aCSF):
-
Prepare a sterile aCSF solution with the following composition: 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, and 1.0 mM MgCl₂. The pH should be adjusted to 7.4.
-
-
Flow Rate: A slow perfusion rate of 0.5 - 2.0 µL/min is recommended to maximize the recovery of the neuropeptide.
-
Probe Calibration (In Vitro Recovery): Before in vivo use, it is essential to determine the in vitro recovery of the probe for pGlu(6)-Substance P (6-11). This is done by placing the probe in a standard solution of the peptide and calculating the ratio of the concentration in the dialysate to the concentration in the standard solution.
III. Microdialysis Experiment
-
Gently restrain the awake, freely moving rat and remove the dummy cannula from the guide.
-
Insert the microdialysis probe into the guide cannula.
-
Connect the probe inlet to a syringe pump and the outlet to a fraction collector.
-
Begin perfusing the probe with aCSF at the desired flow rate.
-
Allow for a 60-90 minute equilibration period before collecting the first sample.
-
Collect dialysate samples at regular intervals (e.g., 20-30 minutes) into vials containing a stabilizing agent. For neuropeptides, it is recommended to add acetic acid to a final concentration of 5% to prevent degradation.
-
For stimulated release studies, after collecting baseline samples, switch the perfusion solution to a high-potassium aCSF (e.g., where a portion of NaCl is replaced by KCl to a final concentration of 75-100 mM) to induce neuronal depolarization and neurotransmitter release.
-
Collect samples during and after the stimulation period.
-
At the end of the experiment, euthanize the animal and verify the probe placement through histological examination of the brain tissue.
IV. Sample Analysis by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is recommended for sensitive and selective quantification.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column with a small inner diameter (e.g., 75 µm) can enhance sensitivity.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase concentration is used to elute the peptide.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for pGlu(6)-Substance P (6-11) and an internal standard. Based on available data for a similar capped peptide, the precursor ion m/z for pGlu-FFGLM-NH2 is 724.3.[2] Specific product ions for fragmentation should be determined by direct infusion of a synthetic standard.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different experimental conditions (e.g., basal vs. stimulated release).
| Experimental Condition | Analyte | Mean Concentration (pg/mL) ± SEM | n |
| Basal | pGlu(6)-Substance P (6-11) | Data to be determined experimentally | X |
| High K+ Stimulation | pGlu(6)-Substance P (6-11) | Data to be determined experimentally | X |
Signaling Pathway
pGlu(6)-Substance P (6-11), as a fragment of Substance P, is expected to interact with tachykinin receptors, primarily the Neurokinin-1 (NK-1) receptor. The activation of the NK-1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Upon binding of pGlu(6)-Substance P (6-11) to the NK-1 receptor, the associated Gq/11 protein is activated.[3] This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). These second messengers lead to a variety of cellular responses.[3][4]
Troubleshooting and Considerations
-
Low Analyte Recovery: Neuropeptides can adhere to tubing and probe materials. The inclusion of a small amount of a blocking protein like bovine serum albumin (BSA) in the perfusate can sometimes mitigate this, but its compatibility with subsequent MS analysis must be considered.
-
Analyte Degradation: Prompt stabilization of collected samples with acid and storage at -80°C is critical.
-
Matrix Effects in MS Analysis: The use of a stable isotope-labeled internal standard is highly recommended to correct for any ion suppression or enhancement from the dialysate matrix.
-
Animal Welfare: All procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
By following this detailed application note and protocol, researchers will be well-equipped to successfully measure the in vivo release of pGlu(6)-Substance P (6-11) and contribute to a deeper understanding of its role in health and disease.
References
- 1. Association of Neurokinin-1 Receptor Signaling Pathways with Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Neurokinin-1 receptor: functional significance in the immune system in reference to selected infections and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Radiolabeling of pGlu(6)-Substance P (6-11) for in vitro Binding Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Substance P (SP) is a neuropeptide of the tachykinin family that plays a significant role in pain transmission, inflammation, and mood regulation through its interaction with the Neurokinin-1 (NK1) receptor.[1][2] The C-terminal hexapeptide fragment, pGlu(6)-Substance P (6-11), retains high affinity for the NK1 receptor and is a valuable tool for studying its pharmacology.[3] Radiolabeling of this peptide fragment is essential for quantitative in vitro binding studies to characterize the affinity and specificity of novel compounds targeting the NK1 receptor.
This document provides detailed protocols for the radiolabeling of pGlu(6)-Substance P (6-11) using the Bolton-Hunter reagent, followed by its application in in vitro receptor binding assays.
Data Presentation
The following tables summarize representative quantitative data for the binding of Substance P analogs to the NK1 receptor.
Table 1: Radioligand Binding Parameters for Substance P Analogs
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [¹²⁵I]BH-Substance P | Rat cortical synaptosomes | 0.48 ± 0.05 | 25 ± 3 | [3] |
| [³H]Substance P | Human NK1 receptor (CHO cells) | 6.6 ± 0.9 | 12.6 ± 0.7 | [4] |
| [¹²⁵I]BH-Eledoisin | Rat cortical synaptosomes | 0.65 ± 0.07 | 15 ± 2 | |
| [¹²⁵I]BH-[Sar⁹,Met(O₂)¹¹]SP | Rat brain membranes | ~2-4 fold higher affinity than [¹²⁵I]BH-SP | Not Reported |
Kd: Dissociation constant, a measure of binding affinity (lower value indicates higher affinity). Bmax: Maximum number of binding sites.
Table 2: Competitive Binding Affinities of Unlabeled Ligands at the NK1 Receptor
| Unlabeled Ligand | Radioligand | Preparation | IC₅₀ (nM) | Reference |
| Substance P | [³H]Substance P | Human NK1 receptor (CHO cells) | 11.8 | |
| pGlu(6)-Substance P (6-11) | [¹²⁵I]BH-Eledoisin | Rat cortical synaptosomes | More potent than Substance P | |
| Septide | [¹²⁵I]BH-Substance P | Rat brain | ~200-fold less effective than SP | |
| CAP-TAC1 (pGlu-FFGLM-NH₂) | Not Specified (β-arrestin assay) | Human TACR1 | EC₅₀ = 0.7 |
IC₅₀: Half maximal inhibitory concentration. EC₅₀: Half maximal effective concentration.
Experimental Protocols
Radiolabeling of pGlu(6)-Substance P (6-11) with [¹²⁵I]Bolton-Hunter Reagent
This protocol describes the conjugation of mono-iodinated Bolton-Hunter reagent to the N-terminal amino group of the pGlu(6)-Substance P (6-11) peptide. This method is a non-oxidative technique, which is milder than direct iodination methods.
Materials:
-
pGlu(6)-Substance P (6-11) peptide
-
[¹²⁵I]Bolton-Hunter Reagent (N-succinimidyl-3-(4-hydroxy-3-[¹²⁵I]iodophenyl)propionate)
-
0.1 M Sodium Borate buffer, pH 8.5
-
Dimethylformamide (DMF)
-
0.1 M Glycine solution
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
C18 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gamma counter
Procedure:
-
Dissolve pGlu(6)-Substance P (6-11) in 0.1 M Sodium Borate buffer (pH 8.5) to a final concentration of 1 mg/mL.
-
In a shielded vial, carefully evaporate the solvent from the [¹²⁵I]Bolton-Hunter Reagent under a gentle stream of nitrogen.
-
Reconstitute the dried [¹²⁵I]Bolton-Hunter Reagent in a small volume of DMF.
-
Add the peptide solution to the reconstituted [¹²⁵I]Bolton-Hunter Reagent. The molar ratio of peptide to Bolton-Hunter reagent should be optimized, but a 1:1 ratio is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
Quench the reaction by adding an excess of 0.1 M Glycine solution to react with any unreacted Bolton-Hunter reagent. Incubate for an additional 15 minutes.
-
Purify the radiolabeled peptide using RP-HPLC. Elute with a linear gradient of Mobile Phase B in Mobile Phase A.
-
Collect fractions and determine the radioactivity of each fraction using a gamma counter.
-
Pool the fractions containing the purified [¹²⁵I]BH-pGlu(6)-Substance P (6-11).
-
Determine the specific activity of the final product.
In Vitro Radioligand Binding Assay
This protocol describes a membrane filtration-based assay to determine the binding characteristics of the newly synthesized radioligand and to perform competition binding studies.
Materials:
-
Cell membranes expressing the NK1 receptor (e.g., from CHO-K1 cells stably expressing the human NK1 receptor).
-
[¹²⁵I]BH-pGlu(6)-Substance P (6-11) (radioligand)
-
Unlabeled pGlu(6)-Substance P (6-11) or other test compounds
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Gamma counter
Saturation Binding Assay:
-
To a series of tubes, add a constant amount of cell membrane preparation (e.g., 20-50 µg of protein).
-
Add increasing concentrations of [¹²⁵I]BH-pGlu(6)-Substance P (6-11) to the tubes.
-
For non-specific binding determination, add a high concentration of unlabeled Substance P (e.g., 1 µM) to a parallel set of tubes.
-
Incubate at room temperature for 60 minutes.
-
Terminate the binding by rapid filtration through glass fiber filters under vacuum.
-
Wash the filters rapidly with cold Wash Buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
Competition Binding Assay:
-
To a series of tubes, add the cell membrane preparation.
-
Add a fixed concentration of [¹²⁵I]BH-pGlu(6)-Substance P (6-11) (typically at or near its Kd value).
-
Add increasing concentrations of the unlabeled test compound.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of unlabeled Substance P.
-
Incubate and filter as described in the saturation binding assay.
-
Measure the radioactivity on the filters.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and analyze the data using non-linear regression to determine the IC₅₀ value.
Mandatory Visualizations
Caption: Workflow for radiolabeling pGlu(6)-Substance P (6-11).
Caption: General workflow for the in vitro radioligand binding assay.
Caption: Simplified signaling pathway of the NK1 receptor.
References
- 1. mdpi.com [mdpi.com]
- 2. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological characterisation of two tachykinin binding sites in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemical Localization of pGlu(6)-Substance P (6-11) Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P (SP) is an 11-amino acid neuropeptide that plays a crucial role in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2][3] It exerts its effects by binding to neurokinin receptors, with the highest affinity for the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] The C-terminal fragment of Substance P is essential for its binding to the NK1R.[4] The hexapeptide fragment pGlu(6)-Substance P (6-11) and its analogue septide ([pGlu6,Pro9]-SP (6-11)) are potent agonists at the NK1R, making the localization of their binding sites a key area of research for understanding the nuanced roles of Substance P in health and disease.
This document provides a detailed immunohistochemistry (IHC) protocol for the localization of pGlu(6)-Substance P (6-11) binding sites by targeting the NK1 receptor. Given the absence of commercially available antibodies specifically targeting the pGlu(6)-Substance P (6-11) fragment for IHC, the established method of localizing the NK1 receptor serves as a robust proxy for identifying these binding sites.
Signaling Pathway
Upon binding of Substance P or its C-terminal fragments like pGlu(6)-Substance P (6-11) to the NK1R, a conformational change is induced in the receptor, leading to the activation of intracellular G-proteins. This initiates a cascade of downstream signaling events. The primary pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, including neuronal excitation, inflammation, and cell proliferation.
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemical localization of NK1 receptors as a proxy for pGlu(6)-Substance P (6-11) binding sites.
Quantitative Data
The binding affinity of Substance P and its C-terminal analogues to the NK1 receptor can be quantified. The dissociation constant (Kd) is a common measure, with a lower Kd value indicating higher affinity. The following table summarizes binding affinity data for Substance P and the related C-terminal fragment analogue, septide.
| Ligand | Receptor | Cell Type | Binding Assay | Kd (nM) | Reference |
| [³H]Substance P | Rat NK1R | Transfected CHO cells | Scatchard Analysis | 0.33 ± 0.13 | |
| Substance P | Rat NK1R | Transfected CHO cells | Radioligand Binding | 0.17 | |
| Septide | Cloned NK1R | Transfected COS-7 cells | Homologous Binding | 0.55 ± 0.03 | |
| Neurokinin A | Cloned NK1R | Transfected COS-7 cells | Homologous Binding | 0.51 ± 0.15 |
Note: Septide ([pGlu6,Pro9]-Substance P(6-11)) is a synthetic analogue of the C-terminal fragment of Substance P and is often used to study this binding site.
Experimental Protocols
This protocol is designed for the immunohistochemical localization of NK1 receptors in formalin-fixed, paraffin-embedded tissue sections.
Materials and Reagents:
-
Formalin-fixed, paraffin-embedded tissue blocks
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-NK1R polyclonal antibody (e.g., Novus Biologicals NB300-101 or similar)
-
Secondary antibody: Biotinylated goat anti-rabbit IgG
-
Avidin-Biotin Complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Microscope slides
-
Coplin jars
-
Humidified chamber
-
Microscope
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Preheat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in PBS for 2 x 5 minutes.
-
-
Peroxidase Blocking (if using HRP-based detection):
-
Incubate sections in 3% hydrogen peroxide in PBS for 10 minutes to block endogenous peroxidase activity.
-
Rinse slides in PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections in blocking solution for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-NK1R antibody to its optimal concentration in the blocking solution. A typical starting dilution is 1:1000.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS for 3 x 5 minutes.
-
Incubate sections with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Signal Amplification:
-
Rinse slides in PBS for 3 x 5 minutes.
-
Incubate sections with the ABC reagent, prepared according to the manufacturer's instructions, for 30-60 minutes at room temperature.
-
-
Visualization:
-
Rinse slides in PBS for 3 x 5 minutes.
-
Incubate sections with the DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor the reaction under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water for 5-10 minutes.
-
-
Dehydration and Mounting:
-
Immerse slides in 70% ethanol for 2 minutes.
-
Immerse slides in 95% ethanol for 2 minutes.
-
Immerse slides in 100% ethanol for 2 x 2 minutes.
-
Immerse slides in xylene for 2 x 2 minutes.
-
Apply a coverslip using a permanent mounting medium.
-
Negative Control:
To ensure the specificity of the staining, a negative control should be included in which the primary antibody is omitted and replaced with blocking solution. This will help to identify any non-specific staining from the secondary antibody or detection system.
Expected Results:
Positive staining will appear as a brown precipitate at the sites of NK1R expression, indicating the binding sites for Substance P and its C-terminal fragments. The localization is expected to be primarily on the plasma membrane of neurons and other cell types known to express NK1R. The intensity and distribution of the staining will provide semi-quantitative information about the density of these binding sites in the tissue under investigation.
References
- 1. Anti-Substance P antibody [SP-DE4-21] (ab14184) | Abcam [abcam.com]
- 2. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Inositol Monophosphate (IP1) Formation Induced by pGlu(6)-Substance P (6-11)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substance P, an undecapeptide of the tachykinin family, and its C-terminal fragments are crucial neuromodulators in the central and peripheral nervous systems. They exert their effects primarily through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR).[1][2] The truncated and modified fragment, pGlu(6)-Substance P (6-11), is a potent agonist at the NK1R. Activation of the NK1R, a Gq-coupled receptor, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3][4][5] IP3 is rapidly metabolized to inositol 1,4-bisphosphate (IP2), then to inositol monophosphate (IP1), and finally to myo-inositol. Due to the very short half-life of IP3, measuring the accumulation of its more stable downstream metabolite, IP1, serves as a reliable method to quantify the activation of the Gq signaling pathway.
This document provides a detailed protocol for measuring pGlu(6)-Substance P (6-11)-induced inositol monophosphate (IP1) formation using a commercially available Homogeneous Time-Resolved Fluorescence (HTRF®) based assay.
Signaling Pathway
The activation of the NK1R by pGlu(6)-Substance P (6-11) initiates a well-defined Gq-mediated signaling cascade, leading to the accumulation of IP1. This pathway is a key indicator of receptor engagement and subsequent cellular response.
Caption: Gq signaling pathway initiated by pGlu(6)-Substance P (6-11).
Data Presentation
The potency of pGlu(6)-Substance P (6-11) and the parent peptide, Substance P, in stimulating the Gq pathway can be quantified by determining their half-maximal effective concentration (EC50) for IP1 accumulation or calcium mobilization. The data presented below is derived from published literature.
| Compound | Assay Type | Cell Line | EC50 (nM) | Reference |
| Substance P | Calcium Mobilization | 3T3-hNK1R | 2.95 | |
| pGlu(6)-Substance P (6-11) | Calcium Mobilization | 3T3-hNK1R | 8.51 | |
| Substance P | IP1 Accumulation | Wild-type NK1R | ~10 | |
| pGlu(6)-Substance P (6-11) | IP1 Accumulation | Wild-type NK1R | ~10 |
Note: EC50 values for IP1 accumulation are often comparable to those for calcium mobilization as they are products of the same Gq signaling pathway. One study noted that Substance P (6-11) is equally potent as Substance P in stimulating IP1 accumulation.
Experimental Protocols
The following protocol is a detailed methodology for measuring pGlu(6)-Substance P (6-11) induced IP1 formation using a commercial HTRF® IP-One assay kit.
Materials and Reagents
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK1 receptor (e.g., CHO-K1/NK1, GenScript).
-
Culture Medium: Ham's F-12K or DMEM, supplemented with 10% FBS, and a selection antibiotic (e.g., 400 µg/ml G418).
-
pGlu(6)-Substance P (6-11): Lyophilized powder, to be reconstituted in sterile water or an appropriate buffer.
-
IP-One HTRF® Assay Kit (e.g., from Revvity, Cisbio):
-
IP1-d2 conjugate
-
Anti-IP1 Cryptate conjugate
-
Stimulation Buffer (containing LiCl)
-
Lysis Buffer
-
IP1 Calibrator
-
-
Assay Plates: White, low-volume 384-well plates.
-
HTRF®-compatible microplate reader.
Experimental Workflow
Caption: Experimental workflow for the HTRF IP1 assay.
Step-by-Step Protocol
1. Cell Preparation and Seeding: a. Culture NK1R-expressing cells according to standard protocols. b. On the day before the assay, harvest the cells and resuspend them in fresh culture medium. c. Dispense 15,000 cells in 20 µL of medium per well into a white, low-volume 384-well plate. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
2. Preparation of IP1 Standard Curve and pGlu(6)-Substance P (6-11) Dilutions: a. Prepare an IP1 standard curve according to the kit manufacturer's instructions, typically ranging from ~2 nM to 7700 nM. b. Prepare a stock solution of pGlu(6)-Substance P (6-11) in sterile water or DMSO. c. Perform serial dilutions of the peptide in the provided stimulation buffer to create a range of concentrations for the dose-response curve (e.g., from 1 pM to 10 µM).
3. Cell Stimulation: a. Carefully remove the culture medium from the cell plate by flicking or using an automated plate washer, leaving the adherent cells at the bottom. b. Add 10 µL of the appropriate standard or pGlu(6)-Substance P (6-11) dilution to the wells. Include wells with stimulation buffer only as a negative control. c. Incubate the plate for 1 hour at 37°C. The lithium chloride (LiCl) in the stimulation buffer will inhibit inositol monophosphatase, leading to the accumulation of IP1 in stimulated cells.
4. IP1 Detection: a. Following the stimulation period, prepare the HTRF® detection reagents according to the kit protocol. This typically involves diluting the IP1-d2 and anti-IP1 Cryptate conjugates in the lysis buffer. b. Add 5 µL of the IP1-d2 conjugate solution to each well. c. Add 5 µL of the anti-IP1 Cryptate conjugate solution to each well. d. Seal the plate and incubate for 1 hour at room temperature, protected from light.
5. Data Acquisition: a. Read the plate on an HTRF®-compatible microplate reader. The reader should be set to excite at 320-340 nm and read the fluorescence emission at two wavelengths: 620 nm (Cryptate donor) and 665 nm (d2 acceptor).
6. Data Analysis: a. The HTRF® ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000. b. The signal is inversely proportional to the amount of IP1 produced by the cells. A decrease in the HTRF ratio indicates an increase in IP1 accumulation. c. Use the IP1 standard curve to convert the HTRF ratio of the samples to IP1 concentrations. d. Plot the concentration of pGlu(6)-Substance P (6-11) on a logarithmic scale against the corresponding IP1 concentration or HTRF ratio. e. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response.
Conclusion
The HTRF® IP-One assay is a robust, sensitive, and high-throughput compatible method for quantifying the activity of Gq-coupled receptors like the NK1R. This protocol provides a detailed framework for researchers to accurately measure the formation of inositol monophosphate induced by pGlu(6)-Substance P (6-11), enabling the characterization of its potency and facilitating drug discovery efforts targeting the tachykinin system.
References
- 1. apexbt.com [apexbt.com]
- 2. Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application of pglu(6)-Substance P (6-11) in studying tachykinin receptor pharmacology
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
pGlu(6)-Substance P (6-11) is a C-terminal hexapeptide analog of Substance P (SP), a member of the tachykinin family of neuropeptides. The tachykinin family, which also includes neurokinin A (NKA) and neurokinin B (NKB), exerts its diverse physiological effects through three distinct G-protein coupled receptors (GPCRs): NK1, NK2, and NK3.[1][2] The shared C-terminal sequence, Phe-X-Gly-Leu-Met-NH2, is crucial for the biological activity of tachykinins.[3] pGlu(6)-Substance P (6-11) and its derivatives have become invaluable tools in the pharmacological characterization of these receptors due to their distinct selectivity profiles. This document provides detailed application notes and experimental protocols for utilizing pGlu(6)-Substance P (6-11) in studying tachykinin receptor pharmacology.
Application Notes
pGlu(6)-Substance P (6-11) is primarily recognized for its utility as a selective agonist, particularly in distinguishing between tachykinin receptor subtypes. While Substance P is the preferential endogenous ligand for the NK1 receptor, its C-terminal fragments, including pGlu(6)-Substance P (6-11), exhibit varied affinities and selectivities for the three tachykinin receptors.
Notably, modifications to the Substance P (6-11) backbone have led to the development of highly selective agonists for different tachykinin receptors. For instance, the substitution of Proline at position 9, resulting in [pGlu6, Pro9]SP(6-11) (also known as septide), creates a potent NK1 receptor agonist, though it displays complex binding characteristics.[4][5] Conversely, other modifications can steer selectivity towards the NK3 receptor, as seen with the analog [pGlu6,N-MePhe8,Aib9] substance P (6-11), which is a highly potent and selective NK3 receptor agonist.
The application of pGlu(6)-Substance P (6-11) and its analogs is crucial in:
-
Characterizing the pharmacology of NK1 and NK3 receptors: Its differential binding and functional activity help in delineating the specific roles of these receptors in various physiological and pathological processes.
-
Structure-activity relationship (SAR) studies: As a foundational fragment, it serves as a template for designing novel and more selective tachykinin receptor agonists and antagonists.
-
Investigating tachykinin receptor signaling pathways: By selectively activating specific receptor subtypes, it allows for the detailed study of downstream signaling cascades, such as phospholipase C activation and calcium mobilization.
Data Presentation
The following table summarizes the quantitative data for pGlu(6)-Substance P (6-11) and related analogs at the three tachykinin receptors. This data is compiled from various radioligand binding and functional assays.
| Compound | Receptor | Assay Type | Species | Tissue/Cell Line | Affinity (Ki/IC50, nM) | Potency (EC50/ED50, nM) | Reference |
| pGlu(6)-Substance P (6-11) | NK1 | Inositol Phosphate Assay | Rat | Urinary Bladder | Low Affinity | 4 | |
| [pGlu6, Pro9]SP(6-11) (Septide) | NK1 | Binding Assay | Human | COS-7 cells | 0.55 | - | |
| [pGlu6, Pro9]SP(6-11) (Septide) | NK1 | Functional Assay | Guinea Pig | Ileum | - | 1-9 | |
| [pGlu6,N-MePhe8,Aib9]SP(6-11) | NK1 | Functional Assay | Guinea Pig | Ileum | - | >20,000 | |
| [pGlu6,N-MePhe8,Aib9]SP(6-11) | NK2 | Functional Assay | Rat | Vas Deferens | - | Inactive | |
| [pGlu6,N-MePhe8,Aib9]SP(6-11) | NK3 | Functional Assay | Guinea Pig | Ileum | - | 4 | |
| Senktide | NK1 | Functional Assay | - | - | - | 35,000 | |
| Senktide | NK3 | Functional Assay | - | - | - | 0.5-3 |
Experimental Protocols
Radioligand Binding Assay for Tachykinin Receptors
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of pGlu(6)-Substance P (6-11) for tachykinin receptors (NK1, NK2, or NK3) expressed in a suitable cell line (e.g., CHO cells).
Materials:
-
CHO cells stably expressing the human NK1, NK2, or NK3 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, and protease inhibitors.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: e.g., [125I]-Substance P for NK1, [125I]-Neurokinin A for NK2, [125I]-Senktide for NK3.
-
Unlabeled pGlu(6)-Substance P (6-11) and a reference compound.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation:
-
Culture the receptor-expressing CHO cells to confluency.
-
Harvest the cells and centrifuge at 1,000 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in fresh membrane preparation buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of an unlabeled reference ligand (for non-specific binding).
-
50 µL of various concentrations of pGlu(6)-Substance P (6-11).
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of pGlu(6)-Substance P (6-11).
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a fluorescence-based calcium mobilization assay to measure the functional potency (EC50) of pGlu(6)-Substance P (6-11) at Gq-coupled tachykinin receptors.
Materials:
-
HEK293 or CHO cells stably expressing the target tachykinin receptor.
-
Cell culture medium.
-
Black-walled, clear-bottom 96-well plates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
pGlu(6)-Substance P (6-11) and a reference agonist.
-
Fluorescence microplate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Preparation:
-
Seed the receptor-expressing cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a dye loading solution by diluting the Fluo-4 AM stock solution in assay buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye dispersion.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Assay Execution:
-
Place the cell plate into the fluorescence microplate reader.
-
Record the baseline fluorescence for 10-20 seconds.
-
The instrument's liquid handler adds various concentrations of pGlu(6)-Substance P (6-11) to the wells.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes to capture the transient calcium flux.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the logarithm of the agonist concentration.
-
Determine the EC50 value from the resulting dose-response curve.
-
Visualizations
Tachykinin Receptor Signaling Pathway
Caption: Tachykinin receptor signaling cascade initiated by ligand binding.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of pGlu(6)-SP(6-11) Analogs to Tachykinin Receptors
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of central and peripheral effects of septide with the use of five tachykinin NK1 receptor antagonists in the rat - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the In Vivo Metabolic Stability of pGlu(6)-Substance P (6-11)
Welcome, researchers, scientists, and drug development professionals. This technical support center is designed to provide you with troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges associated with the in vivo metabolic stability of pGlu(6)-Substance P (6-11).
Frequently Asked Questions (FAQs)
Q1: My pGlu(6)-Substance P (6-11) analog shows rapid clearance in vivo. What are the likely causes?
A1: Rapid in vivo clearance of pGlu(6)-Substance P (6-11) and its analogs is primarily due to two factors:
-
Enzymatic Degradation: Peptides are susceptible to degradation by various proteases and peptidases present in blood, tissues, and organs. For Substance P and its C-terminal fragments, key enzymes include neutral endopeptidase (NEP) and angiotensin-converting enzyme (ACE).[1][2] These enzymes can cleave the peptide backbone, leading to inactive fragments.
-
Renal Filtration: Due to their small size, peptides are often rapidly cleared from circulation by the kidneys.
Q2: What are the primary strategies to improve the in vivo metabolic stability of pGlu(6)-Substance P (6-11)?
A2: Several strategies can be employed to protect the peptide from enzymatic degradation and reduce renal clearance:
-
Amino Acid Substitution: Replacing L-amino acids at cleavage sites with D-amino acids can sterically hinder peptidase recognition and enhance stability.[3][4]
-
Backbone Modification: Introducing modifications to the peptide backbone, such as N-methylation or the formation of retro-inverso pseudo-peptides, can disrupt peptidase binding.[5]
-
Cyclization: Cyclizing the peptide, either head-to-tail or through side-chain linkages, can create a more conformationally constrained structure that is less susceptible to enzymatic attack.
-
Terminal Modifications: While pGlu(6)-Substance P (6-11) already has a modified N-terminus (pyroglutamic acid), further modifications or C-terminal modifications like amidation can be beneficial.
-
PEGylation: Attaching polyethylene glycol (PEG) chains can increase the hydrodynamic radius of the peptide, reducing renal clearance and shielding it from peptidases.
-
Formulation Strategies: Incorporating the peptide into delivery systems like liposomes or nanoparticles can protect it from degradation and control its release.
Q3: Will modifying pGlu(6)-Substance P (6-11) to improve stability affect its biological activity at the NK1 receptor?
A3: It is a critical consideration that modifications aimed at increasing stability may alter the peptide's conformation and, consequently, its binding affinity for the neurokinin-1 (NK1) receptor. It is essential to perform in vitro receptor binding and functional assays in parallel with stability studies to ensure that the desired biological activity is retained or even enhanced. For instance, some substitutions in the C-terminal hexapeptide of Substance P have been shown to impact receptor selectivity and potency.
Q4: I am observing inconsistent results in my in vivo stability studies. What could be the issue?
A4: Inconsistent in vivo results can stem from several factors:
-
Peptide Quality and Handling: Ensure the peptide is of high purity and stored correctly (lyophilized at -20°C or -80°C) to prevent degradation before administration.
-
Formulation and Administration: The formulation of the peptide for injection must be consistent. Issues with solubility or aggregation can lead to variable dosing. The route and speed of administration should also be standardized.
-
Sample Collection and Processing: Blood sampling times and the handling of plasma samples are critical. Use of appropriate anticoagulants and protease inhibitors in collection tubes is crucial to prevent ex vivo degradation.
-
Bioanalytical Method: The method used to quantify the peptide in plasma must be robust and validated. Issues like matrix effects, poor recovery, or non-specific binding can lead to inaccurate measurements.
Troubleshooting Guides
Issue 1: Rapid degradation of pGlu(6)-Substance P (6-11) observed in plasma/serum stability assays.
| Possible Cause | Troubleshooting Step |
| High Peptidase Activity | 1. Identify the primary degrading enzymes by using specific inhibitors (e.g., phosphoramidon for NEP, captopril for ACE). 2. Based on the identified enzymes, rationally design modifications to block the cleavage sites (e.g., D-amino acid substitution). |
| Ex Vivo Degradation | 1. Ensure plasma/serum samples are collected with appropriate protease inhibitors. 2. Process samples quickly and store them at -80°C until analysis. |
| Assay Conditions | 1. Optimize incubation time and temperature to ensure accurate measurement of the degradation rate. 2. Ensure the peptide concentration is within the linear range of the analytical method. |
Issue 2: Modified pGlu(6)-Substance P (6-11) analog shows reduced or no biological activity.
| Possible Cause | Troubleshooting Step |
| Disruption of Binding Pharmacophore | 1. Perform molecular modeling to understand how the modification might alter the peptide's conformation and interaction with the NK1 receptor. 2. Synthesize a series of analogs with modifications at different positions to identify sites that are less critical for receptor binding. |
| Steric Hindrance | 1. If using large modifications like PEG, consider using a linker to distance the modifying group from the core peptide sequence. 2. Opt for smaller modifications, such as D-amino acid substitution or N-methylation, at key positions. |
| Incorrect Peptide Synthesis/Purification | 1. Verify the identity and purity of the modified peptide using mass spectrometry and analytical HPLC. |
Issue 3: Low and variable recovery of the peptide from plasma samples during bioanalysis.
| Possible Cause | Troubleshooting Step |
| Non-Specific Binding | 1. Use low-binding polypropylene tubes and pipette tips for sample handling. 2. Optimize the sample extraction procedure (e.g., solid-phase extraction) to minimize loss. |
| Protein Binding | 1. Disrupt protein-peptide interactions by using denaturing agents (e.g., acetonitrile, urea) during sample preparation. |
| Incomplete Elution | 1. Ensure the elution solvent in the extraction procedure is strong enough to fully recover the peptide. |
Quantitative Data Summary
The following table summarizes available data on the metabolic stability of modified pGlu(6)-Substance P (6-11) analogs from in vitro studies. Note the absence of direct comparative in vivo pharmacokinetic data in the literature necessitates that these findings be confirmed with in vivo studies.
| Peptide Analog | Modification | System | Half-life (t½) | Reference |
| [pGlu6]SP-(6-11) | Parent Peptide | Rat Parotid Slices | 30 min | |
| [pGlu6]SP-(6-11) | Parent Peptide | Rat Hypothalamic Slices | 15 min | |
| [pGlu6,Phe8ψ(NH-CO)Gly9]SP-(6-11) | Retro-inverso at Phe8-Gly9 | Rat Parotid Slices | > 120 min | |
| [pGlu6,Phe8ψ(NH-CO)Gly9]SP-(6-11) | Retro-inverso at Phe8-Gly9 | Rat Hypothalamic Slices | > 120 min |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of pGlu(6)-Substance P (6-11) or its analogs after intravenous administration in rats.
Materials:
-
Test peptide (high purity)
-
Vehicle for injection (e.g., sterile saline)
-
Sprague-Dawley rats (with jugular vein cannulation)
-
Blood collection tubes (containing anticoagulant and protease inhibitors)
-
Centrifuge
-
-80°C freezer
-
LC-MS/MS system
Procedure:
-
Dose Preparation: Dissolve the peptide in the vehicle to the desired concentration. Ensure complete dissolution and filter-sterilize if necessary.
-
Animal Dosing: Administer the peptide solution to the rats via the jugular vein cannula at a specific dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the cannula at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240 minutes).
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma to labeled low-binding tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use appropriate software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd).
Protocol 2: In Vitro Enzymatic Degradation Assay (using Neutral Endopeptidase - NEP)
Objective: To assess the stability of pGlu(6)-Substance P (6-11) or its analogs in the presence of NEP.
Materials:
-
Test peptide
-
Recombinant human NEP
-
NEP assay buffer (e.g., 50 mM Tris, 25 mM NaCl, pH 7.5)
-
96-well microplate
-
Incubator
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
HPLC or LC-MS/MS system
Procedure:
-
Reaction Setup: In a microplate, prepare reaction mixtures containing the test peptide at a known concentration in NEP assay buffer.
-
Enzyme Addition: Initiate the reaction by adding a predetermined amount of NEP to each well. Include control wells with no enzyme.
-
Incubation: Incubate the plate at 37°C.
-
Time-Point Quenching: At various time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction in designated wells by adding the quenching solution.
-
Analysis: Analyze the samples by HPLC or LC-MS/MS to measure the amount of remaining parent peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time and calculate the degradation half-life.
Protocol 3: NK1 Receptor Binding Assay
Objective: To determine the binding affinity of modified pGlu(6)-Substance P (6-11) analogs to the NK1 receptor.
Materials:
-
Cell line expressing the human NK1 receptor (e.g., U251, CHO-K1)
-
Radiolabeled Substance P (e.g., [³H]-Substance P)
-
Test peptide analogs at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)
-
96-well filter plates
-
Scintillation counter and fluid
Procedure:
-
Cell Membrane Preparation: Prepare cell membranes from the NK1 receptor-expressing cell line.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of radiolabeled Substance P, and varying concentrations of the unlabeled test peptide analog.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test peptide and calculate the IC₅₀ value (the concentration that inhibits 50% of radioligand binding).
Visualizations
Caption: Workflow for improving peptide stability.
Caption: NK1 receptor signaling pathway.
Caption: Enzymatic degradation of pGlu(6)-SP(6-11).
References
- 1. Analogues of substance P. Peptides containing D-amino acid residues in various positions of substance P and displaying agonist or receptor selective antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. Metabolically stable analogues of substance P: persistent action of partially modified retro-inverso analogues of substance P on rat parotid and hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity studies on the C-terminal hexapeptide of substance P with modifications at the glutaminyl and methioninyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges with pglu(6)-Substance P (6-11) solubility for in vitro experiments
Welcome to the technical support center for pGlu(6)-Substance P (6-11). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this peptide, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is pGlu(6)-Substance P (6-11) and what is its primary mechanism of action?
A1: pGlu(6)-Substance P (6-11) is a C-terminal hexapeptide fragment of Substance P, a neuropeptide involved in various physiological processes, including pain transmission and inflammation. The "pGlu" indicates that the N-terminal glutamic acid has undergone cyclization to form pyroglutamic acid. This modification can enhance the peptide's stability. Its primary mechanism of action is as a high-affinity agonist for the neurokinin-1 receptor (NK-1R), a G-protein coupled receptor (GPCR).[1][2] Activation of NK-1R by pGlu(6)-Substance P (6-11) predominantly couples to the Gq alpha subunit, initiating a downstream signaling cascade.
Q2: I'm having trouble dissolving pGlu(6)-Substance P (6-11). What is the recommended solvent?
A2: pGlu(6)-Substance P (6-11) is reported to be insoluble in water.[3] Therefore, it is recommended to first dissolve the lyophilized peptide in an organic solvent. For biological applications, dimethyl sulfoxide (DMSO) is the preferred solvent.[3][4] After initial solubilization in DMSO, the solution can be further diluted with an aqueous buffer or cell culture medium to the desired final concentration.
Q3: Can I dissolve the peptide directly in an aqueous buffer like PBS or cell culture medium?
A3: It is not recommended to dissolve pGlu(6)-Substance P (6-11) directly in aqueous solutions due to its poor water solubility. Attempting to do so may result in incomplete dissolution, precipitation, or aggregation of the peptide, leading to inaccurate concentrations and unreliable experimental results.
Q4: What is the recommended storage condition for lyophilized and reconstituted pGlu(6)-Substance P (6-11)?
A4: Lyophilized pGlu(6)-Substance P (6-11) should be stored at -20°C for long-term stability. Once reconstituted in DMSO, it is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store them at -80°C. For short-term storage, a stock solution in DMSO can be kept at -20°C for a few weeks. Stability in aqueous solutions is lower, and it is best to prepare fresh dilutions for each experiment.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with pGlu(6)-Substance P (6-11) in vitro.
Issue 1: The peptide won't dissolve even in DMSO.
-
Possible Cause 1: Low-quality DMSO.
-
Solution: Use anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce its effectiveness in dissolving hydrophobic peptides.
-
-
Possible Cause 2: Insufficient Sonication.
-
Solution: After adding DMSO to the lyophilized peptide, vortex the vial briefly and then sonicate in a water bath for 5-10 minutes. This can help to break up any peptide aggregates and facilitate dissolution.
-
Issue 2: The peptide precipitates when I dilute my DMSO stock solution into my aqueous buffer or cell culture medium.
-
Possible Cause 1: The final concentration of the peptide is too high.
-
Solution: Perform serial dilutions. Instead of diluting the DMSO stock directly to the final concentration in a large volume of aqueous buffer, make an intermediate dilution in your buffer or medium. It is also crucial to add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
-
-
Possible Cause 2: The percentage of DMSO in the final solution is too low to maintain solubility.
-
Solution: While it is important to keep the final DMSO concentration low to avoid solvent effects on your cells (typically <0.5%), a certain amount may be necessary to keep the peptide in solution. If precipitation occurs at your desired final peptide concentration, you may need to optimize the final DMSO concentration.
-
-
Possible Cause 3: Incompatibility with media components.
-
Solution: Some components in complex cell culture media can interact with the peptide and cause it to precipitate. If you suspect this is the case, try dissolving the peptide in a simpler buffer, such as Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), before adding it to your cells.
-
Issue 3: I am observing inconsistent or no biological activity in my experiments.
-
Possible Cause 1: Peptide degradation.
-
Solution: Ensure proper storage of both the lyophilized powder and the reconstituted stock solution. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from your DMSO stock for each experiment.
-
-
Possible Cause 2: Peptide aggregation.
-
Solution: Aggregation can lead to a loss of active peptide concentration. Visually inspect your stock and working solutions for any signs of precipitation or cloudiness. If aggregation is suspected, you may need to prepare a fresh stock solution and ensure proper dissolution techniques are followed.
-
-
Possible Cause 3: Inaccurate concentration determination.
-
Solution: Ensure the lyophilized peptide was properly reconstituted and that the dilution calculations are correct. If possible, confirm the concentration of your stock solution using a peptide quantification method.
-
Quantitative Data Summary
| Solvent | Solubility | Recommended Maximum Concentration in Final Aqueous Solution |
| Water | Insoluble | Not Recommended |
| DMSO | Soluble | Stock solution (e.g., 1-10 mM); final concentration should be determined empirically, keeping DMSO <0.5% |
| Ethanol | Insoluble | Not Recommended |
| Aqueous Buffers (PBS, HBSS) | Poor; requires prior dissolution in DMSO | Diluted from DMSO stock |
| Cell Culture Media | Poor; requires prior dissolution in DMSO | Diluted from DMSO stock |
Experimental Protocols
Protocol for Reconstitution of Lyophilized pGlu(6)-Substance P (6-11)
-
Preparation: Before opening, bring the vial of lyophilized pGlu(6)-Substance P (6-11) to room temperature to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to the vial to achieve a desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the vial gently for 1-2 minutes. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into single-use vials and store at -80°C.
Protocol for Preparing Working Solutions for In Vitro Assays
-
Thawing: Thaw a single-use aliquot of the DMSO stock solution at room temperature.
-
Pre-warming Buffer/Media: Warm the aqueous buffer or cell culture medium to be used for dilution to the experimental temperature (e.g., 37°C).
-
Serial Dilution: To minimize precipitation, perform serial dilutions. For example, to prepare a 1 µM working solution from a 10 mM DMSO stock:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of the pre-warmed buffer/media to get a 100 µM solution. Vortex gently during addition.
-
Prepare the final 1 µM working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of the pre-warmed buffer/media.
-
-
Final Application: Add the final working solution to your in vitro experiment, ensuring the final DMSO concentration is below a level that affects your specific assay (typically <0.5%).
Visualizations
Signaling Pathway of pGlu(6)-Substance P (6-11) via the NK-1 Receptor
Caption: NK-1R signaling cascade initiated by pGlu(6)-Substance P (6-11).
Experimental Workflow for Solubilizing pGlu(6)-Substance P (6-11)
Caption: Recommended workflow for preparing pGlu(6)-Substance P (6-11) solutions.
Troubleshooting Logic for Peptide Precipitation
Caption: Decision tree for troubleshooting pGlu(6)-Substance P (6-11) precipitation.
References
- 1. Frontiers | The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders [frontiersin.org]
- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pGlu1]-Hexa-Substance P / [pGlu6]-Substance P (6-11) [phoenixbiotech.net]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: pGlu(6)-Substance P (6-11) Behavioral Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the dosage and application of pGlu(6)-Substance P (6-11) in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is pGlu(6)-Substance P (6-11) and what is its primary mechanism of action?
A1: pGlu(6)-Substance P (6-11) is a C-terminal hexapeptide fragment of the neuropeptide Substance P. It primarily acts as an agonist at tachykinin receptors, particularly the Neurokinin-1 (NK1) receptor.[1] Its binding to the NK1 receptor, a G-protein coupled receptor (GPCR), initiates downstream signaling cascades.[2][3]
Q2: What are the typical behavioral effects observed after administration of pGlu(6)-Substance P (6-11)?
A2: Administration of pGlu(6)-Substance P (6-11) has been associated with a range of behavioral effects, including analgesia and anxiogenic-like responses.[4] The specific behavioral outcome can depend on the animal model, dosage, and route of administration.
Q3: Which animal models are most commonly used for studying the behavioral effects of this peptide?
A3: Mice and rats are the most common animal models for these studies. It is important to note that species-specific differences in response have been observed. For instance, the analgesic effects of pGlu(6)-Substance P (6-11) were reported to be active in mice but not in rats when administered via certain routes.[4]
Q4: What are the recommended routes of administration for pGlu(6)-Substance P (6-11) in behavioral studies?
A4: Common routes of administration include intraperitoneal (IP), intracerebroventricular (ICV), and intrathecal (IT) injections. The choice of administration route depends on the research question and the desired target site (central vs. peripheral nervous system).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable behavioral effect | - Incorrect Dosage: The dose may be too low to elicit a response. - Route of Administration: The chosen route may not effectively deliver the peptide to the target site. - Peptide Degradation: pGlu(6)-Substance P (6-11) is a peptide and may be susceptible to enzymatic degradation. - Species/Strain Differences: The animal model may not be responsive. | - Perform a dose-response study to determine the optimal effective dose. - Consider a more direct route of administration, such as ICV or IT injection, to bypass the blood-brain barrier. - Handle the peptide solution with care, store it properly, and consider the use of peptidase inhibitors if appropriate and validated for the specific experiment. - Review literature for responsiveness of the specific species and strain being used. |
| High variability in behavioral results | - Inconsistent Administration Technique: Variability in injection placement, especially for ICV or IT routes, can lead to inconsistent results. - Animal Handling Stress: Stress from handling and injection can influence behavioral outcomes. - Environmental Factors: Differences in lighting, noise, or temperature in the testing environment can affect behavior. | - Ensure all personnel are thoroughly trained and consistent in their administration techniques. For ICV injections, use of a stereotaxic frame is recommended for accuracy. - Handle animals gently and habituate them to the experimental procedures and environment before the study begins. - Standardize all environmental conditions during behavioral testing. |
| Adverse or unexpected side effects | - Dose is too high: The administered dose may be in the toxic range. - Off-target effects: The peptide may be interacting with other receptors or systems. | - Reduce the dosage and conduct a careful dose-escalation study to identify a behaviorally effective but non-toxic dose range. - Review literature for known off-target effects and consider using more specific analogs or co-administration with selective antagonists to dissect the mechanism of action. |
| Difficulty dissolving the peptide | - Improper Solvent: The peptide may have poor solubility in the chosen vehicle. | - Consult the manufacturer's instructions for the recommended solvent. For many neuropeptides, sterile saline or artificial cerebrospinal fluid (aCSF) are common vehicles for in vivo studies. Sonication may aid in dissolution. |
Quantitative Data Summary
The following table summarizes dosages of pGlu(6)-Substance P (6-11) and its analogs used in various behavioral studies.
| Peptide/Analog | Animal Model | Route of Administration | Dosage Range | Behavioral Test | Observed Effect | Reference |
| pGlu(6)-Substance P (6-11) | Mice | Intraperitoneal (IP) | Not specified | Analgesia | Active | |
| pGlu(6)-Substance P (6-11) | Rats | Intraventricular | Not specified | Analgesia | Inactive | |
| [D-His9]substance P (6-11) analogs | Mice | Intrathecal (IT) | 2.0 - 4.0 nmol | Formalin Test, Capsaicin Test | Antinociceptive | |
| [pGlu6,N-MePhe8,Aib9] substance P (6-11) | Guinea Pig | In vitro (ileum) | ED50: 4 nM | Muscle Contraction | NK-3 receptor agonist |
Experimental Protocols
Intracerebroventricular (ICV) Injection in Mice
This protocol describes a free-hand method for ICV injection. For precise targeting, the use of a stereotaxic frame is recommended.
Materials:
-
pGlu(6)-Substance P (6-11) solution in sterile, pyrogen-free vehicle (e.g., artificial cerebrospinal fluid)
-
Anesthetic (e.g., isoflurane)
-
Microliter syringe with a 27-gauge needle
-
Animal clippers or razor
-
Antiseptic solution (e.g., iodine and alcohol swabs)
-
Heating pad for recovery
Procedure:
-
Animal Preparation: Anesthetize the mouse using isoflurane. Once the desired level of anesthesia is reached (absence of pedal reflex), shave the top of the head to expose the scalp.
-
Sterilization: Clean the surgical area with alternating scrubs of iodine and alcohol.
-
Injection Site Identification: Locate the bregma, the intersection of the sagittal and coronal sutures. The injection site is typically 1 mm posterior and 1 mm lateral to the bregma.
-
Injection: Gently but firmly insert the needle perpendicular to the skull to a depth of 2-3 mm. Slowly infuse the desired volume (typically 1-5 µL) of the pGlu(6)-Substance P (6-11) solution over 1-2 minutes to allow for diffusion and prevent backflow.
-
Needle Removal: Leave the needle in place for an additional minute before slowly retracting it.
-
Post-operative Care: Suture or apply tissue adhesive to the incision if necessary. Place the mouse on a heating pad until it recovers from anesthesia. Monitor the animal for any signs of distress.
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions for mice are typically 5 cm wide and 30-50 cm long for each arm, with walls on the enclosed arms approximately 15 cm high.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Administration: Administer pGlu(6)-Substance P (6-11) or vehicle at the appropriate time before the test, depending on the route of administration and expected pharmacokinetics.
-
Testing: Place the mouse in the center of the maze, facing one of the open arms.
-
Data Collection: Allow the mouse to explore the maze for a 5-minute period. Record the time spent in the open arms, closed arms, and the center zone, as well as the number of entries into each arm using a video tracking system.
-
Data Analysis: An anxiogenic-like effect is indicated by a significant decrease in the time spent in and/or the number of entries into the open arms compared to the control group.
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.
Visualizations
Caption: Experimental workflow for behavioral studies.
Caption: Substance P/NK1 receptor signaling pathway.
References
Reducing non-specific binding of pglu(6)-Substance P (6-11) in receptor assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing non-specific binding of pGlu(6)-Substance P (6-11) in receptor assays. High non-specific binding can obscure specific signals, leading to inaccurate measurements of receptor affinity and density.[1][2]
Troubleshooting Guide: High Non-Specific Binding
High non-specific binding is a common challenge in receptor binding assays.[1] This guide offers a systematic approach to identify and mitigate the common causes of this issue when working with pGlu(6)-Substance P (6-11).
Question: I am observing high non-specific binding in my pGlu(6)-Substance P (6-11) receptor assay. What are the potential causes and how can I resolve this?
Answer: High non-specific binding can stem from several factors, including the physicochemical properties of the peptide, suboptimal assay conditions, and interactions with assay components.[2][3] Below is a step-by-step guide to troubleshoot this issue.
Step 1: Evaluate Assay Buffer Composition
The composition of your assay buffer is critical in minimizing non-specific interactions. Consider the following adjustments:
-
pH Adjustment: The pH of the buffer can alter the charge of both the peptide and the receptor, which can influence non-specific binding. Experiment with a range of pH values around the physiological pH of 7.4 to find the optimal condition for your specific assay.
-
Ionic Strength: Increasing the ionic strength of the buffer by adding salts like NaCl can help shield electrostatic interactions that contribute to non-specific binding.
-
Additives:
-
Bovine Serum Albumin (BSA): BSA is a commonly used blocking agent that can prevent the peptide from binding to non-receptor proteins and the surfaces of your assay tubes or plates.
-
Non-ionic Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can disrupt hydrophobic interactions, which are a common cause of non-specific binding.
-
Step 2: Optimize Blocking Procedures
Insufficient blocking of non-specific sites on your assay plates, filters, or membranes can lead to high background signals.
-
Choice of Blocking Agent: Besides BSA, other agents like casein or non-fat dry milk can be effective. The choice of blocking agent may depend on the specific receptor and assay format.
-
Blocking Concentration and Incubation Time: Ensure you are using an optimal concentration of the blocking agent and allowing sufficient incubation time for it to coat all non-specific surfaces.
Step 3: Refine Washing Steps
Inadequate washing can leave unbound pGlu(6)-Substance P (6-11) behind, contributing to a high background signal.
-
Increase Wash Volume and Number: Using a larger volume of ice-cold wash buffer and increasing the number of wash steps can more effectively remove unbound peptide.
-
Optimize Wash Buffer Composition: The wash buffer should be optimized to efficiently remove unbound ligand without causing significant dissociation of the specifically bound peptide. Its composition is often similar to the assay buffer.
Step 4: Re-evaluate Experimental Design
-
Competitor Choice and Concentration: Non-specific binding is determined by measuring the binding of the labeled pGlu(6)-Substance P (6-11) in the presence of a high concentration of an unlabeled competitor that saturates the specific binding sites. Using a structurally distinct compound with high affinity for the target receptor is ideal. The concentration of the unlabeled competitor should be at least 100- to 1000-fold higher than the Kd of the labeled ligand to ensure complete displacement from the specific sites.
-
Receptor Preparation Quality: The presence of impurities or denatured proteins in your receptor preparation can increase non-specific binding. Ensure the quality and concentration of your receptor-containing membrane preparation are consistent.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting buffer for a pGlu(6)-Substance P (6-11) binding assay?
A1: A common starting point is a 50 mM Tris-HCl buffer at pH 7.4, supplemented with additives to reduce non-specific binding. However, optimization is crucial for each specific experimental system.
Q2: How can I confirm that the binding I'm measuring is truly non-specific?
A2: True non-specific binding should be non-saturable. If you perform a saturation binding experiment and the non-specific binding component continues to increase linearly with increasing concentrations of labeled pGlu(6)-Substance P (6-11), it is likely non-specific. In contrast, specific binding should saturate at higher ligand concentrations.
Q3: Can the type of filter paper used in a filtration assay affect non-specific binding?
A3: Yes, some ligands can bind to the filter material itself. It is advisable to test different types of filter materials. Pre-soaking the filters in a blocking buffer can also help minimize this issue.
Q4: Could the pGlu(6)-Substance P (6-11) peptide itself be the cause of high non-specific binding?
A4: Yes, the physicochemical properties of the peptide, such as its hydrophobicity and charge, can make it prone to non-specific interactions. If you continue to experience issues, consider using a different radiolabeled or fluorescently tagged version of the ligand that may have more favorable properties.
Quantitative Data Summary
The following tables provide a summary of how different buffer additives can impact non-specific binding. The data presented are illustrative examples based on common findings in receptor assays.
Table 1: Effect of Buffer Additives on Non-Specific Binding
| Additive | Concentration Range | Expected Effect on Non-Specific Binding |
| Bovine Serum Albumin (BSA) | 0.1% - 1% | Decreased non-specific binding due to the masking of charged and hydrophobic sites. |
| Tween-20 | 0.01% - 0.1% | Reduction in non-specific binding by disrupting hydrophobic interactions. |
| Sodium Chloride (NaCl) | 50 mM - 150 mM | Lower non-specific binding by shielding electrostatic interactions. |
Experimental Protocols
Protocol 1: Optimizing BSA Concentration to Reduce Non-Specific Binding
This protocol outlines the steps to determine the optimal concentration of Bovine Serum Albumin (BSA) for minimizing non-specific binding in a pGlu(6)-Substance P (6-11) receptor assay.
-
Prepare a series of BSA concentrations: Prepare dilutions of BSA (e.g., 0.1%, 0.5%, 1%, and 2%) in your standard assay buffer.
-
Set up binding reactions:
-
Total Binding: To a set of tubes, add the assay buffer with a specific BSA concentration, your labeled pGlu(6)-Substance P (6-11) (at a concentration around its Kd), and the receptor preparation.
-
Non-Specific Binding: To a parallel set of tubes, add the same components as for total binding, plus a high concentration of an unlabeled competitor (e.g., 1000-fold excess of unlabeled pGlu(6)-Substance P (6-11)).
-
-
Incubate: Incubate all tubes at the desired temperature for a sufficient time to reach equilibrium.
-
Terminate and Filter: Terminate the binding reaction by rapid filtration through glass fiber filters. Wash the filters quickly with several volumes of ice-cold wash buffer.
-
Quantify: Measure the radioactivity or fluorescence of the filters.
-
Analyze: Calculate specific binding by subtracting the non-specific counts from the total counts for each BSA concentration. The optimal BSA concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.
Visualizations
Signaling Pathway
Caption: Signaling pathway of Substance P via the NK1 receptor.
Experimental Workflow
Caption: Workflow for a receptor binding assay to determine and optimize specific binding.
References
Technical Support Center: Overcoming Enzymatic Degradation of pGlu(6)-Substance P (6-11)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the enzymatic degradation of pGlu(6)-Substance P (6-11) in tissue preparations. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: My pGlu(6)-Substance P (6-11) is rapidly losing activity in my tissue preparation. What is the likely cause?
A1: Rapid loss of activity is most likely due to enzymatic degradation by peptidases present in the tissue homogenate or preparation. Key enzymes known to degrade Substance P and its fragments include Prolyl Endopeptidase (PEP), Neutral Endopeptidase (NEP), and Angiotensin-Converting Enzyme (ACE).[1][2][3] These enzymes cleave the peptide at specific sites, leading to inactive fragments.
Q2: Which enzymes are the primary culprits for degrading pGlu(6)-Substance P (6-11)?
A2: The primary enzymes responsible for the degradation of Substance P C-terminal fragments like pGlu(6)-Substance P (6-11) are:
-
Prolyl Endopeptidase (PEP): Also known as prolyl oligopeptidase, this enzyme cleaves peptide bonds on the C-terminal side of proline residues.[1][3]
-
Neutral Endopeptidase (NEP, EC 3.4.24.11): A cell-surface metalloendopeptidase that hydrolyzes peptides on the N-terminal side of hydrophobic amino acids.
-
Angiotensin-Converting Enzyme (ACE): This enzyme is known to hydrolyze Substance P and its fragments.
Q3: How can I prevent or minimize the enzymatic degradation of my peptide during experiments?
A3: Several strategies can be employed:
-
Use of Peptidase Inhibitors: Incorporating a cocktail of specific enzyme inhibitors into your experimental buffer is the most effective method.
-
Use of Modified Analogs: N-methylated analogs of pGlu(6)-Substance P (6-11) have shown increased metabolic stability in tissue preparations, such as those from the rat parotid and hypothalamus.
-
Control of Experimental Conditions: Maintaining a low temperature (e.g., on ice) during tissue preparation and incubation can significantly slow down enzymatic activity.
-
pH Optimization: Adjusting the pH of your buffer can influence enzyme activity, though this must be balanced with the optimal pH for your experimental assay.
Q4: I am seeing multiple peaks in my HPLC/LC-MS analysis. What could they be?
A4: The appearance of multiple peaks suggests the formation of degradation products. These are likely shorter peptide fragments resulting from the cleavage of pGlu(6)-Substance P (6-11) by endogenous peptidases. Common metabolites of Substance P include various N-terminal and C-terminal fragments. To identify these peaks, you can run standards of predicted fragments if they are commercially available or use mass spectrometry to determine their molecular weights.
Q5: What are some common pitfalls to avoid when handling and storing pGlu(6)-Substance P (6-11)?
A5: To ensure the integrity of your peptide:
-
Storage: Store the lyophilized peptide at -20°C or -80°C. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C.
-
Reconstitution: Use sterile, high-purity water or a buffer at a pH of 5-6 for reconstitution.
-
Handling: Allow the lyophilized peptide to reach room temperature before opening the vial to prevent condensation. For peptides susceptible to oxidation, consider purging the vial with an inert gas like nitrogen or argon.
Troubleshooting Guides
This section provides a question-and-answer guide to troubleshoot common unexpected outcomes in experiments involving pGlu(6)-Substance P (6-11).
| Issue | Potential Cause | Troubleshooting Steps |
| Reduced or No Biological Activity | Peptide degradation due to improper storage or handling. | 1. Verify that the lyophilized peptide was stored at -20°C or -80°C, protected from light. 2. Ensure that reconstituted aliquots were not subjected to multiple freeze-thaw cycles. 3. Prepare a fresh stock solution from the lyophilized powder. |
| Enzymatic degradation in the tissue preparation. | 1. Add a cocktail of peptidase inhibitors to your incubation buffer (see Table 1). 2. Perform all steps of the experiment at low temperatures (0-4°C) to minimize enzyme activity. | |
| High Variability Between Replicates | Inconsistent enzymatic degradation across samples. | 1. Ensure uniform and rapid processing of all tissue samples. 2. Thoroughly mix the enzyme inhibitor cocktail into the buffer before adding it to the tissue preparation. |
| Peptide aggregation. | 1. Visually inspect the reconstituted solution for any precipitates. 2. Use sonication to aid in the dissolution of the peptide. 3. Ensure the buffer pH is at least 2 units away from the peptide's isoelectric point (pI). | |
| Unexpected HPLC/LC-MS Peaks | Formation of degradation products. | 1. Incubate the peptide in the tissue preparation for varying amounts of time to observe the formation of new peaks over time. 2. Use mass spectrometry to identify the molecular weight of the unexpected peaks and deduce the cleavage site. |
| Oxidation of susceptible residues (e.g., Methionine). | 1. Use degassed buffers for reconstitution and experiments. 2. Purge the peptide vial with an inert gas before sealing and storing. 3. Consider adding antioxidants like methionine to the buffer if compatible with the assay. |
Quantitative Data
Table 1: Inhibitors for Enzymes Degrading Substance P Analogs
| Enzyme Target | Inhibitor | Typical Working Concentration | IC50 Value |
| Prolyl Endopeptidase (PEP) | S 17092 | 10-100 nM | 8.3 nM (rat cortical extracts) |
| Various azabicyclo derivatives | 1-30 nM | 0.9 - 30 nM (rat cortex) | |
| Neutral Endopeptidase (NEP) | Phosphoramidon | 1 µM | 0.034 µM |
| Thiorphan | 1 µM | Varies by substrate and conditions | |
| Angiotensin-Converting Enzyme (ACE) | Captopril | 1-10 µM | 1.79 - 20 nM (substrate dependent) |
Note: IC50 values can vary depending on the substrate, species, and experimental conditions.
Table 2: Stability of Substance P and its Analogs
| Peptide | Preparation | Half-life (t1/2) | Reference |
| Substance P | Plasma | 8.4 min | |
| CAP-TAC1 (pGlu-FFGLM-NH2) | Plasma | 14.4 min | |
| Substance P | Tissues | Seconds to minutes |
Data on the specific half-life of pGlu(6)-Substance P (6-11) in various tissue preparations is limited in the current literature. The stability is expected to be short, in the range of minutes, and highly dependent on the tissue type and the presence of inhibitors.
Experimental Protocols
Protocol 1: Assessing the Stability of pGlu(6)-Substance P (6-11) in Rat Brain Homogenate
1. Preparation of Brain Homogenate: a. Euthanize a rat according to approved institutional guidelines. b. Rapidly dissect the brain region of interest (e.g., cortex, hypothalamus) on ice. c. Homogenize the tissue in 10 volumes of ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). d. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. e. Collect the supernatant for the degradation assay.
2. Degradation Assay: a. Pre-incubate aliquots of the brain homogenate supernatant at 37°C for 5 minutes. b. To test the effect of inhibitors, add the desired concentration of the inhibitor cocktail (see Table 1) to a set of aliquots and pre-incubate. c. Initiate the reaction by adding pGlu(6)-Substance P (6-11) to a final concentration of 10 µM. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of a stopping solution (e.g., 1 M HCl or 100% methanol) and placing the sample on ice. e. Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
3. Sample Analysis by RP-HPLC: a. Analyze the supernatant from the previous step using a C18 reverse-phase HPLC column. b. Use a gradient elution with mobile phase A (e.g., 0.1% trifluoroacetic acid (TFA) in water) and mobile phase B (e.g., 0.1% TFA in acetonitrile). c. A typical gradient could be 5-60% mobile phase B over 30 minutes. d. Monitor the elution of the peptide and its fragments by UV absorbance at 214 nm. e. Quantify the peak area of the intact pGlu(6)-Substance P (6-11) at each time point to determine the rate of degradation.
Protocol 2: LC-MS/MS Analysis of pGlu(6)-Substance P (6-11) and its Metabolites
1. Sample Preparation: a. Follow the steps for the degradation assay as described in Protocol 1. b. After stopping the reaction and centrifuging, transfer the supernatant to autosampler vials for LC-MS/MS analysis.
2. LC-MS/MS Conditions: a. Use a C18 analytical column (e.g., 1.0 mm x 50 mm, 5 µm particles). b. Employ a gradient elution with a flow rate of 0.2 mL/min. Mobile phase A: 0.1% formic acid in water. Mobile phase B: 0.1% formic acid in acetonitrile. c. A suitable gradient: 0-2 min, 100% A; 2-5 min, linear ramp to 25% B; 5-6 min, hold at 25% B; 6-10 min, linear ramp back to 100% A; 10-15 min, re-equilibration at 100% A. d. Couple the HPLC system to a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. e. Use multiple reaction monitoring (MRM) to specifically detect and quantify pGlu(6)-Substance P (6-11) and its expected metabolites based on their precursor and product ion masses.
Visualizations
References
- 1. Effect of S 17092, a novel prolyl endopeptidase inhibitor, on substance P and alpha-melanocyte-stimulating hormone breakdown in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 3. Prolyl endopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in pglu(6)-Substance P (6-11) experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining consistent and reliable results in experiments involving pGlu(6)-Substance P (6-11).
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with pGlu(6)-Substance P (6-11), presented in a question-and-answer format.
Question: Why am I observing low or no bioactivity of pGlu(6)-Substance P (6-11) in my assay?
Answer: Low or absent bioactivity can stem from several factors related to the peptide itself, the experimental setup, or the biological system.
-
Peptide Integrity and Storage:
-
Improper Storage: pGlu(6)-Substance P (6-11) is a peptide and is susceptible to degradation. It should be stored lyophilized at -20°C or lower for long-term stability. Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.
-
Incorrect Reconstitution: The peptide may have poor solubility in aqueous solutions. A common recommendation is to first dissolve the peptide in a small amount of a non-aqueous solvent like DMSO and then dilute it with the desired aqueous buffer.
-
Degradation: Peptides can be degraded by proteases present in serum-containing media or cell lysates. Consider using protease inhibitor cocktails or serum-free media where appropriate. The N-terminal pyroglutamyl (pGlu) modification provides some protection against aminopeptidases.
-
-
Experimental Conditions:
-
Suboptimal pH and Temperature: The stability and activity of peptides can be pH-dependent. Ensure the pH of your assay buffer is within the optimal range for your specific experiment, typically around physiological pH (7.4).
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the peptide's effect. Verify the performance of your assay with a known positive control for the NK-1 receptor.
-
-
Biological System:
-
Receptor Expression: The target cells may not express the neurokinin-1 (NK-1) receptor, or the expression level may be too low. Confirm NK-1 receptor expression using techniques like qPCR, Western blot, or flow cytometry.
-
Species-Specific Differences: The biological effects of pGlu(6)-Substance P (6-11) can vary between species. For instance, it has been shown to be active in mice but not in rats for certain effects.[1] Similarly, its effects on hormone release differ between rats and dogs. Ensure the chosen animal model or cell line is appropriate for your research question.
-
Question: I am seeing high variability and inconsistent dose-response curves. What could be the cause?
Answer: High variability in dose-response experiments is a common issue and can be addressed by carefully examining the following:
-
Peptide Preparation and Handling:
-
Inaccurate Pipetting: Inconsistent pipetting, especially of viscous stock solutions (like those in DMSO), can lead to significant errors in the final concentrations. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
Adsorption to Surfaces: Peptides can adsorb to plasticware. To minimize this, consider using low-retention plasticware or including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your buffers.
-
-
Assay Parameters:
-
Cell Health and Density: Ensure that cells are healthy, in the logarithmic growth phase, and plated at a consistent density. Over-confluent or stressed cells can respond variably.
-
Incubation Times: Use consistent incubation times for peptide treatment and subsequent assay steps.
-
Edge Effects in Plates: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation.
-
-
Data Analysis:
-
Inappropriate Curve Fitting: Use a suitable non-linear regression model (e.g., four-parameter logistic) to fit your dose-response data. Ensure you have a sufficient number of data points spanning the full range of the response.
-
Below is a troubleshooting workflow to address inconsistent dose-response curves:
Troubleshooting workflow for inconsistent dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pGlu(6)-Substance P (6-11)?
A1: pGlu(6)-Substance P (6-11) is a C-terminal hexapeptide fragment of Substance P. It primarily acts as an agonist at neurokinin-1 (NK-1) receptors, which are G-protein coupled receptors (GPCRs).[2] Upon binding to the NK-1 receptor, it can activate downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels. It can also modulate cyclic AMP (cAMP) levels, depending on the cell type and receptor coupling.
The following diagram illustrates the primary signaling pathway:
Signaling pathway of pGlu(6)-Substance P (6-11) via the NK-1 receptor.
Q2: How should I prepare and store pGlu(6)-Substance P (6-11) stock solutions?
A2: For optimal stability and performance, follow these guidelines:
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. To prepare a stock solution, dissolve the peptide in a small amount of sterile DMSO to a concentration of 1-10 mM.
-
Dilution: Further dilute the stock solution with your aqueous assay buffer to the desired working concentrations immediately before use.
-
Storage: Store the lyophilized peptide at -20°C. After reconstitution in DMSO, aliquot the stock solution into single-use vials and store at -80°C. Avoid repeated freeze-thaw cycles.
Q3: Are there known species-specific differences in the activity of pGlu(6)-Substance P (6-11)?
A3: Yes, significant species-specific differences have been reported. For example, pGlu(6)-Substance P (6-11) shows analgesic activity in mice but not in rats.[1] Additionally, its effect on pancreatic hormone secretion is inhibitory in rats but potentiating in dogs. It is crucial to consult the literature and consider the species of your experimental model when designing studies and interpreting results.
Quantitative Data Summary
The following tables summarize key quantitative data for pGlu(6)-Substance P (6-11) and related compounds to aid in experimental design and data comparison.
Table 1: Receptor Binding Affinities (Ki) of Tachykinin Analogs
| Compound | Receptor | Species | Cell Line/Tissue | Ki (nM) |
| Substance P | NK-1 | Rat | Brain Membranes | 0.1-1 |
| pGlu(6)-Substance P (6-11) | NK-1 | Rat | Brain Membranes | 10-100 |
| Septide | NK-1 | Guinea Pig | Ileum | >1000 |
| Substance P | NK-2 | Rat | Was deferens | 100-1000 |
| pGlu(6)-Substance P (6-11) | NK-2 | Rat | Was deferens | >1000 |
| Substance P | NK-3 | Rat | Cerebral Cortex | 100-1000 |
| [pGlu6,N-MePhe8,Aib9]SP(6-11) | NK-3 | Guinea Pig | Ileum | ~0.8 |
Table 2: Functional Potency (EC50) of pGlu(6)-Substance P (6-11) and Analogs
| Compound | Assay | Species | Cell Line/Tissue | EC50 (nM) |
| pGlu(6)-Substance P (6-11) | Inositol Phosphate Formation | Rat | Urinary Bladder | 4 |
| Septide | Contraction | Guinea Pig | Ileum | 1-9 |
| [pGlu6,N-MePhe8,Aib9]SP(6-11) | Contraction | Guinea Pig | Ileum (NK-1 + NK-3) | 4 |
| CAP-TAC1 (pGlu-FFGLM-NH2) | β-arrestin recruitment | Human | CHO-K1 (hTACR1) | 0.7 |
| Substance P | β-arrestin recruitment | Human | CHO-K1 (hTACR1) | 1.7 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving pGlu(6)-Substance P (6-11).
Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity of pGlu(6)-Substance P (6-11) for the NK-1 receptor.
Materials:
-
Cell membranes prepared from cells expressing the NK-1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Radioligand: [¹²⁵I]-Substance P
-
pGlu(6)-Substance P (6-11) (unlabeled competitor)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates (e.g., glass fiber)
-
Scintillation fluid and counter
Procedure:
-
Plate Preparation: Pre-treat the filter plates with a blocking agent if necessary (e.g., 0.3% polyethyleneimine).
-
Assay Setup: In each well of the 96-well plate, add in the following order:
-
50 µL of Binding Buffer
-
25 µL of varying concentrations of pGlu(6)-Substance P (6-11) or vehicle (for total binding) or a high concentration of unlabeled Substance P (for non-specific binding).
-
25 µL of [¹²⁵I]-Substance P (at a concentration close to its Kd).
-
100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of pGlu(6)-Substance P (6-11) and fit the data using a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Workflow for a competitive radioligand binding assay.
Calcium Imaging Assay
This protocol outlines a method for measuring changes in intracellular calcium concentration in response to pGlu(6)-Substance P (6-11) using a fluorescent calcium indicator.
Materials:
-
Cells expressing the NK-1 receptor plated on glass-bottom dishes or 96-well imaging plates.
-
Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Pluronic F-127 (for aiding dye loading).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer.
-
pGlu(6)-Substance P (6-11) stock solution.
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
Procedure:
-
Cell Plating: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading solution containing the calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing: Wash the cells 2-3 times with HBSS to remove excess dye.
-
Baseline Measurement: Place the plate in the fluorescence microscope or plate reader and record the baseline fluorescence for a few minutes.
-
Stimulation: Add varying concentrations of pGlu(6)-Substance P (6-11) to the wells and continue to record the fluorescence signal over time.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two excitation wavelengths is calculated. For single-wavelength dyes like Fluo-4, the change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀. Plot the peak response against the log concentration of the peptide to generate a dose-response curve and determine the EC50.
cAMP Assay
This protocol describes a method to measure changes in intracellular cyclic AMP (cAMP) levels following treatment with pGlu(6)-Substance P (6-11), suitable for studying Gs or Gi coupled signaling.
Materials:
-
Cells expressing the NK-1 receptor.
-
pGlu(6)-Substance P (6-11).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control or to potentiate Gi-coupled responses).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP assay kit (e.g., HTRF, ELISA, or other commercially available kits).
-
Cell lysis buffer (usually provided with the kit).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C to inhibit phosphodiesterase activity.
-
For studying Gi-coupled inhibition, also pre-treat with a sub-maximal concentration of forskolin.
-
-
Stimulation: Add different concentrations of pGlu(6)-Substance P (6-11) to the wells and incubate for 10-30 minutes at 37°C. Include a positive control (forskolin for Gs) and a vehicle control.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the cAMP measurement following the kit's protocol. This typically involves a competitive immunoassay format.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Use the standard curve to determine the cAMP concentration in your samples. Plot the cAMP concentration against the log concentration of pGlu(6)-Substance P (6-11) to create a dose-response curve and calculate the EC50 or IC50.
References
N-methylation of pglu(6)-Substance P (6-11) to enhance proteolytic resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the N-methylation of pGlu(6)-Substance P (6-11) to enhance proteolytic resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for N-methylation of pGlu(6)-Substance P (6-11)?
A1: The primary goal of N-methylation of the C-terminal hexapeptide analog of Substance P, [pGlu6]SP(6-11), is to increase its resistance to enzymatic degradation (proteolysis).[1][2] The peptide backbone's amide bonds are susceptible to cleavage by proteases. Introducing a methyl group onto the amide nitrogen sterically hinders the approach of these enzymes, thereby enhancing the peptide's metabolic stability and prolonging its biological activity.[3]
Q2: How does N-methylation affect the biological activity of pGlu(6)-Substance P (6-11) analogs?
A2: The effect of N-methylation on biological activity is highly dependent on the position of the modification. For instance, the analog [pGlu6, N-MePhe7, N-MeGly9]SP(6-11) retains a significant relative potency of 65% in spasmogenic assays compared to the parent compound.[1] However, a significant drop in potency (to 7%) is observed for [pGlu, N-MePhe7]SP(6-11).[1] This highlights the importance of a systematic N-methylation scan to identify positions where modification enhances stability without compromising biological function.
Q3: What are the main challenges encountered during the synthesis of N-methylated peptides?
A3: The primary challenge in synthesizing N-methylated peptides is steric hindrance. The methyl group on the amide nitrogen reduces its nucleophilicity, making the formation of a peptide bond with the incoming activated amino acid more difficult. This can lead to incomplete coupling reactions, resulting in lower yields and the formation of deletion sequences. Consequently, more potent coupling reagents and potentially longer reaction times or elevated temperatures are often required.
Q4: How can I monitor the completion of a coupling reaction involving an N-methylated amino acid?
A4: Standard ninhydrin tests are ineffective for monitoring coupling to N-methylated amines because they rely on the presence of a primary amine. A reliable alternative is the bromophenol blue test. A yellow color of the resin beads indicates a complete reaction, while a blue or green color signifies an incomplete coupling, indicating that unreacted free amine is still present on the resin.
Troubleshooting Guides
Peptide Synthesis
Issue 1: Low yield and presence of deletion sequences in the final N-methylated peptide product.
-
Possible Cause: Incomplete coupling due to steric hindrance from the N-methyl group. Standard coupling reagents may not be effective enough.
-
Solution:
-
Utilize more potent coupling reagents: Switch from standard uronium-based reagents like HBTU to more powerful phosphonium reagents (e.g., PyBOP) or specialized uronium/aminium reagents like HATU.
-
Perform a "double coupling": After the initial coupling reaction, re-expose the resin to a fresh solution of the activated amino acid and coupling reagents to drive the reaction to completion.
-
Increase reaction time and/or temperature: Carefully extending the reaction time or moderately increasing the temperature can improve coupling efficiency, but this should be optimized to avoid side reactions.
-
Monitor coupling completion: Use the bromophenol blue test to ensure the reaction has gone to completion before proceeding to the next step.
-
References
- 1. Proteolytic resistance and biological activity of N-methylated analogs of [pGlu6] substance P6-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of N-methylation of the substance P 1-7 amide on anti-allodynic effect in mice after peripheral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
Strategies to minimize off-target effects of pglu(6)-Substance P (6-11)
Welcome to the technical support center for pGlu(6)-Substance P (6-11). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful and accurate use of this peptide.
Frequently Asked Questions (FAQs)
Q1: What is pGlu(6)-Substance P (6-11) and what is its primary target?
A1: pGlu(6)-Substance P (6-11) is a synthetic hexapeptide analog of the C-terminal fragment of Substance P. Its primary on-target activity is as an agonist for tachykinin receptors, particularly the "septide-sensitive" sites, which are closely related to the neurokinin-1 (NK1) receptor.[1][2][3] It is often used to study the physiological roles of these receptors.
Q2: What are the potential off-target effects of pGlu(6)-Substance P (6-11)?
A2: While designed to be selective, pGlu(6)-Substance P (6-11) and its analogs can exhibit cross-reactivity with other tachykinin receptors, namely the neurokinin-2 (NK2) and neurokinin-3 (NK3) receptors.[4][5] The degree of off-target binding is concentration-dependent and can vary across different experimental systems and tissues due to differences in receptor expression levels.
Q3: How can I determine if the observed effects in my experiment are on-target or off-target?
A3: To differentiate between on-target and off-target effects, a combination of approaches is recommended:
-
Use of Selective Antagonists: Co-administration of a selective antagonist for the intended target (e.g., a highly selective NK1 receptor antagonist) should block the on-target effects of pGlu(6)-Substance P (6-11). If the effect persists, it is likely an off-target effect.
-
Dose-Response Curves: Generate dose-response curves for pGlu(6)-Substance P (6-11) for the observed effect. On-target effects typically occur at lower, more potent concentrations, while off-target effects may only appear at higher concentrations.
-
Control Experiments: Utilize cell lines or tissues that lack the expression of the on-target receptor but express potential off-target receptors. Any response in these systems would indicate off-target activity.
Q4: What strategies can I employ to minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable data. Consider the following strategies:
-
Dose Optimization: Use the lowest effective concentration of pGlu(6)-Substance P (6-11) that elicits the desired on-target response.
-
Chemical Modification: For drug development purposes, medicinal chemistry efforts can be employed to modify the peptide structure to enhance selectivity for the target receptor.
-
Selective Agonists/Antagonists: In functional assays, use highly selective agonists and antagonists for control experiments to dissect the involvement of different receptor subtypes.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected results in cell-based functional assays.
-
Possible Cause 1: Off-target receptor activation. Your cell line may express multiple tachykinin receptor subtypes (NK1, NK2, NK3), leading to a mixed pharmacological response.
-
Troubleshooting Step: Profile the tachykinin receptor expression in your cell line using techniques like qPCR or Western blotting. Use selective antagonists for NK2 and NK3 receptors to block their potential contribution to the observed effect.
-
-
Possible Cause 2: Agonist-induced receptor desensitization or internalization. Prolonged exposure to pGlu(6)-Substance P (6-11) can lead to a diminished response over time.
-
Troubleshooting Step: Perform time-course experiments to determine the optimal incubation time. Consider using assays that measure acute responses, such as calcium mobilization or inositol phosphate accumulation.
-
Issue 2: High background or low signal-to-noise ratio in radioligand binding assays.
-
Possible Cause 1: Non-specific binding of the radioligand. The radiolabeled ligand may be binding to non-receptor components in your membrane preparation or assay plate.
-
Troubleshooting Step: Optimize your washing steps to more effectively remove unbound radioligand. Include a non-specific binding control by adding a high concentration of a non-labeled, high-affinity ligand for the target receptor.
-
-
Possible Cause 2: Low receptor expression in the membrane preparation.
-
Troubleshooting Step: Use a cell line known to express high levels of the target receptor or prepare membranes from a tissue source with high receptor density. Ensure proper membrane preparation and storage to maintain receptor integrity.
-
Data Presentation
Table 1: Binding Affinity of Tachykinin Analogs at Human Neurokinin Receptors
| Compound | NK1 (pKi) | NK2 (pKi) | NK3 (pKi) |
| Substance P | 9.83 | Low Affinity | Low Affinity |
| Neurokinin A | High Affinity | 8.5-9.0 | Moderate Affinity |
| Neurokinin B | Moderate Affinity | Moderate Affinity | 9.0-9.5 |
| Septide ([pGlu6,Pro9]SP(6-11)) | 5.51 | Low Affinity | Low Affinity |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and represents a general profile. Actual values may vary depending on the experimental conditions.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol is for determining the binding affinity of pGlu(6)-Substance P (6-11) to NK1, NK2, and NK3 receptors in a competitive binding format.
Materials:
-
Cell membranes expressing human recombinant NK1, NK2, or NK3 receptors.
-
Radioligand: [³H]-Substance P (for NK1), [¹²⁵I]-Neurokinin A (for NK2), or [³H]-Senktide (for NK3).
-
Unlabeled pGlu(6)-Substance P (6-11)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of unlabeled pGlu(6)-Substance P (6-11) in binding buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of binding buffer (for total binding) or a high concentration of a known selective non-radiolabeled ligand (for non-specific binding) or the unlabeled pGlu(6)-Substance P (6-11) dilution.
-
50 µL of the appropriate radioligand at a concentration close to its Kd.
-
100 µL of the cell membrane preparation (protein concentration to be optimized).
-
-
Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of pGlu(6)-Substance P (6-11) and use non-linear regression to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay for Functional Activity
This protocol measures the functional activity of pGlu(6)-Substance P (6-11) by quantifying the accumulation of inositol phosphates (IPs), a downstream second messenger of Gq-coupled receptors like the tachykinin receptors.
Materials:
-
Cells expressing the target tachykinin receptor (e.g., CHO-hNK1).
-
myo-[³H]inositol.
-
Inositol-free cell culture medium.
-
Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM LiCl.
-
Lysis Buffer: 0.1 M Formic Acid.
-
Dowex AG1-X8 resin (formate form).
-
Elution Buffers:
-
Wash: 1 M Formic Acid / 60 mM Ammonium Formate.
-
Elution: 1 M Formic Acid / 1 M Ammonium Formate.
-
-
Scintillation cocktail and counter.
Procedure:
-
Seed cells in 24-well plates and grow to confluency.
-
Label the cells by incubating them overnight with inositol-free medium containing myo-[³H]inositol (1-2 µCi/mL).
-
Wash the cells twice with stimulation buffer.
-
Pre-incubate the cells with stimulation buffer for 15 minutes at 37°C.
-
Add varying concentrations of pGlu(6)-Substance P (6-11) to the wells and incubate for 30-60 minutes at 37°C.
-
Terminate the stimulation by aspirating the medium and adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes.
-
Transfer the cell lysates to columns containing Dowex resin.
-
Wash the columns with the wash buffer to remove free inositol.
-
Elute the total inositol phosphates with the elution buffer.
-
Add scintillation cocktail to the eluates and quantify the radioactivity using a scintillation counter.
-
Plot the radioactivity (counts per minute) against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Mandatory Visualizations
Caption: On-target signaling pathway of pGlu(6)-Substance P (6-11) via the NK1 receptor.
Caption: Experimental workflow for a competitive radioligand binding assay.
Caption: Logical workflow for troubleshooting and identifying off-target effects.
References
- 1. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of the amino acid residues in substance P conferring selectivity and specificity for the rat neurokinin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Protocol Refinement for Studying pGlu(6)-Substance P (6-11) in Brain Slice Electrophysiology
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to studying the neuropeptide fragment pGlu(6)-Substance P (6-11) using brain slice electrophysiology. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is pGlu(6)-Substance P (6-11) and why study it using brain slice electrophysiology?
A1: pGlu(6)-Substance P (6-11) is a biologically active, C-terminal fragment of the neuropeptide Substance P (SP). SP and its fragments are involved in a variety of physiological processes, including pain transmission, inflammation, and mood regulation.[1][2] Brain slice electrophysiology is a powerful technique that allows for the direct measurement of how this peptide modulates neuronal activity, such as membrane potential and synaptic transmission, in a preparation that preserves the local synaptic circuitry.[3] This methodology is crucial for understanding its mechanism of action at the cellular level.
Q2: What is the primary receptor target for pGlu(6)-Substance P (6-11)?
A2: pGlu(6)-Substance P (6-11), like its parent molecule Substance P, primarily interacts with neurokinin (NK) receptors. While Substance P has a high affinity for the NK1 receptor, its fragments can show different binding profiles.[4] Evidence suggests that pGlu(6)-Substance P (6-11) acts as a Gq-biased agonist at the NK1 receptor, leading to the activation of phospholipase C and subsequent downstream signaling cascades.[5]
Q3: What are the expected electrophysiological effects of pGlu(6)-Substance P (6-11) on neurons?
A3: Based on the actions of Substance P and its C-terminal fragments, application of pGlu(6)-Substance P (6-11) is expected to cause neuronal depolarization. This excitatory effect is likely mediated by an increase in a cation conductance and a decrease in one or more potassium conductances, similar to the action of Substance P.
Q4: What concentration range of pGlu(6)-Substance P (6-11) should I use in my experiments?
A4: The effective concentration of pGlu(6)-Substance P (6-11) can vary depending on the brain region and specific neuronal population being studied. A good starting point is to perform a dose-response curve, beginning with concentrations in the low nanomolar range (e.g., 1-10 nM) and extending to the micromolar range (e.g., 1 µM). For Substance P, concentration-dependent effects have been observed from 30 nM to 3 µM.
Troubleshooting Guides
Problem 1: I am not observing any response to pGlu(6)-Substance P (6-11) application.
-
Possible Cause: Peptide Degradation.
-
Solution: Ensure the peptide is stored correctly (lyophilized at -20°C or below) and that fresh stock solutions are made regularly. Peptidases in the brain slice preparation can degrade the peptide; consider including a broad-spectrum peptidase inhibitor in your artificial cerebrospinal fluid (aCSF), although be aware this could have off-target effects.
-
-
Possible Cause: Receptor Desensitization.
-
Solution: Tachykinin receptors are known to internalize and desensitize upon prolonged agonist exposure. Ensure there is a sufficient washout period between applications (e.g., 10-20 minutes) to allow for receptor resensitization.
-
-
Possible Cause: Incorrect Brain Region or Neuron Type.
-
Solution: The expression of NK1 receptors is not uniform throughout the brain. Verify from literature or through immunohistochemistry that the brain region and neuronal population you are targeting express the NK1 receptor. Regions known to have high NK1 receptor expression include the amygdala, hypothalamus, and periaqueductal gray.
-
Problem 2: The health of my brain slices is poor, making it difficult to obtain stable recordings.
-
Possible Cause: Suboptimal Slicing Procedure.
-
Solution: The process of preparing acute brain slices is critical for neuronal viability. Key factors to optimize include using ice-cold, carbogenated protective cutting solution (e.g., NMDG-based or sucrose-based aCSF), ensuring the vibratome blade is sharp and properly angled, and minimizing the time between decapitation and slice recovery.
-
-
Possible Cause: Inadequate Incubation and Recovery.
-
Solution: Allow slices to recover in an incubation chamber with continuously carbogenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour before transferring them to the recording chamber at room temperature.
-
-
Possible Cause: Incorrect aCSF Composition.
-
Solution: The composition of your aCSF, including pH and osmolarity, is crucial. Ensure all solutions are freshly made, continuously bubbled with 95% O2 / 5% CO2 to maintain a pH of 7.3-7.4, and have an osmolarity of 300-310 mOsm.
-
Problem 3: I am having difficulty achieving a high-resistance ("gigaohm") seal during patch-clamp recording.
-
Possible Cause: Dirty Pipette Tip.
-
Solution: Ensure your pipette glass is clean and stored in a dust-free environment. Filter your intracellular solution to remove any particulate matter. Apply positive pressure to the pipette as it approaches the cell to clear away debris.
-
-
Possible Cause: Unhealthy Neurons.
-
Solution: Healthy neurons will have a smooth appearance under DIC optics. Avoid cells that appear swollen, have irregular membranes, or are surrounded by debris. Improving overall slice health (see Problem 2) is the best solution.
-
-
Possible Cause: Incorrect Pipette Resistance.
-
Solution: The ideal pipette resistance depends on the size of the neurons you are targeting. For many central neurons, a resistance of 3-6 MΩ is a good starting point. You may need to adjust your pipette puller settings to achieve the desired resistance.
-
Quantitative Data Summary
The following tables summarize available quantitative data for Substance P and related tachykinin receptor agonists. Data for pGlu(6)-Substance P (6-11) is limited, and further empirical determination is recommended.
Table 1: Tachykinin Receptor Agonist Potencies (EC50 Values)
| Agonist | Receptor | Preparation | EC50 | Reference |
| Senktide | NK3 | Rat Ventral Tegmental Area Neurons | 4 nM | |
| Neurokinin B | NK3 | Rat Ventral Tegmental Area Neurons | 32 nM | |
| [β-Ala8]neurokinin A-(4-10) | NK2 (acting on NK3) | Rat Ventral Tegmental Area Neurons | 427 nM | |
| Substance P | NK1 | Cortical Neurons | 0.03 - 0.3 µM (Depolarization) | |
| Substance P | NK1, NK2, NK3 | HEK293-T Cells (IP Accumulation) | ~10-100 nM | |
| Neurokinin A | NK2 | HEK293-T Cells (IP Accumulation) | ~5 nM |
Table 2: Composition of Solutions for Brain Slice Electrophysiology
| Solution Type | Component | Concentration (mM) |
| NMDG Protective Cutting aCSF | NMDG | 92 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 30 | |
| HEPES | 20 | |
| Glucose | 25 | |
| Thiourea | 2 | |
| Na-ascorbate | 5 | |
| Na-pyruvate | 3 | |
| CaCl2·2H2O | 0.5 | |
| MgSO4·7H2O | 10 | |
| Standard Recording aCSF | NaCl | 124 |
| KCl | 2.5 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 24 | |
| Glucose | 12.5 | |
| HEPES | 5 | |
| CaCl2·2H2O | 2 | |
| MgSO4·7H2O | 2 | |
| K-Gluconate Intracellular Solution | K-Gluconate | 130 |
| KCl | 4 | |
| HEPES | 10 | |
| EGTA | 0.3 | |
| Phosphocreatine-Na2 | 10 | |
| MgATP | 4 | |
| Na2-GTP | 0.3 | |
| Biocytin | 13.4 |
Note: All aCSF solutions should be continuously bubbled with 95% O2 / 5% CO2. The pH should be adjusted to 7.3-7.4 and osmolarity to 300-310 mOsmol/kg. The intracellular solution pH should be adjusted to 7.35 with KOH and osmolarity to 285-290 mOsmol/kg.
Experimental Protocols
Protocol 1: Acute Brain Slice Preparation (Optimized NMDG Protective Method)
-
Preparation:
-
Prepare and chill NMDG protective cutting aCSF on ice, ensuring continuous carbogenation (95% O2 / 5% CO2).
-
Prepare standard recording aCSF and allow it to carbogenate at room temperature.
-
Set up a recovery chamber with standard aCSF, carbogenate, and maintain at 32-34°C.
-
-
Anesthesia and Perfusion:
-
Deeply anesthetize the animal (e.g., with isoflurane or an injectable anesthetic) according to approved institutional protocols.
-
Perform transcardial perfusion with ice-cold, carbogenated NMDG protective cutting aCSF.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and immerse it in the ice-cold NMDG aCSF.
-
Mount the brain on the vibratome stage.
-
Cut coronal or sagittal slices (e.g., 250-300 µm thick) in the ice-cold, carbogenated NMDG aCSF.
-
-
Slice Recovery:
-
Carefully transfer the slices to the recovery chamber (32-34°C) for at least 60 minutes.
-
After the initial recovery period, maintain the slices at room temperature in carbogenated standard aCSF until recording.
-
Protocol 2: Whole-Cell Patch-Clamp Recording and Application of pGlu(6)-Substance P (6-11)
-
Setup:
-
Transfer a brain slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with carbogenated standard aCSF at a rate of 1.5-2 mL/min.
-
Pull glass micropipettes to a resistance of 3-6 MΩ and fill with K-Gluconate intracellular solution.
-
-
Obtaining a Recording:
-
Under visual guidance (e.g., IR-DIC), approach a healthy-looking neuron in the brain region of interest.
-
Apply positive pressure to the pipette as you approach the cell.
-
Once the pipette touches the cell membrane, release the positive pressure and apply gentle negative pressure to form a gigaohm seal.
-
After achieving a stable gigaohm seal, apply a brief pulse of suction to rupture the membrane and achieve the whole-cell configuration.
-
-
Data Acquisition:
-
In current-clamp mode, record the resting membrane potential and firing properties of the neuron in response to current injections.
-
In voltage-clamp mode (holding potential of -70 mV), record baseline synaptic activity.
-
-
Application of pGlu(6)-Substance P (6-11):
-
Prepare a stock solution of pGlu(6)-Substance P (6-11) and dilute it to the desired final concentration in the recording aCSF.
-
Bath-apply the peptide-containing aCSF and record the changes in membrane potential (current-clamp) or holding current (voltage-clamp).
-
To investigate the effect on specific ion channels, voltage-step protocols can be applied before and during peptide application.
-
After recording the response, wash out the peptide with standard aCSF and allow for recovery before subsequent applications.
-
Visualizations
Caption: Signaling pathway of pGlu(6)-Substance P (6-11) via the NK1 receptor.
Caption: Experimental workflow for brain slice electrophysiology.
References
- 1. Substance P - Wikipedia [en.wikipedia.org]
- 2. Substance P, hexapeptide pGlu6(SP6-11), analgesia and serotonin depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 4. acnp.org [acnp.org]
- 5. Selective G protein signaling driven by substance P–neurokinin receptor dynamics - Manglik lab @ UCSF [mangliklab.com]
Addressing variability in animal responses to pglu(6)-Substance P (6-11) administration
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pglu(6)-Substance P (6-11). This resource is designed to address the challenges of variability in animal responses during experimental administration. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility and reliability of your in-vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is pglu(6)-Substance P (6-11) and what is its primary mechanism of action?
A1: pglu(6)-Substance P (6-11) is a C-terminal hexapeptide analog of Substance P (SP).[1][2] Substance P is an 11-amino acid neuropeptide that belongs to the tachykinin family.[3] Like Substance P, pglu(6)-Substance P (6-11) exerts its biological effects by interacting with neurokinin receptors (NKRs), primarily the NK1 receptor.[3][4] These receptors are G protein-coupled receptors (GPCRs) that, upon activation, stimulate intracellular signaling pathways such as the inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) pathways, depending on the cell type.
Q2: I am observing significant variability in the responses of my test animals to pglu(6)-Substance P (6-11) administration. What are the potential causes?
A2: Variability in animal responses to pglu(6)-Substance P (6-11) is a common challenge and can stem from several factors:
-
Species-Specific Differences: The analgesic and other physiological effects of Substance P and its fragments can differ significantly between species, such as rats and mice. These differences may be due to variations in receptor subtypes, distribution, or metabolic pathways.
-
Route of Administration: The method of administration (e.g., intraperitoneal, intraventricular) can drastically alter the bioavailability, distribution, and ultimately the observed effect of the peptide.
-
Peptide Stability and Degradation: Peptides like pglu(6)-Substance P (6-11) are susceptible to degradation by peptidases in biological fluids and tissues. The pyroglutamyl (pglu) modification at the N-terminus is designed to increase stability compared to the unmodified fragment, but degradation can still occur. The half-life of Substance P in blood and tissues can range from seconds to over an hour.
-
Inter-Individual Variability: Even within a standardized, inbred strain of laboratory animals, there can be significant inter-individual differences in drug responses. This can be attributed to subtle genetic, epigenetic, and environmental factors.
-
Experimental Conditions: Factors such as the animal's stress level, the time of day of the experiment, and the specific experimental model can all influence the outcome.
Q3: How can I improve the in-vivo stability of pglu(6)-Substance P (6-11)?
A3: While the pglu modification enhances stability, further strategies can be employed:
-
N-Terminal and C-Terminal Modifications: Capping the N-terminus (as with the pglu modification) and amidating the C-terminus can protect against degradation by aminopeptidases and carboxypeptidases, respectively.
-
Use of Peptidase Inhibitors: Co-administration of peptidase inhibitors can increase the local concentration and duration of action of the peptide by preventing its enzymatic breakdown.
-
Formulation: The choice of vehicle for reconstitution and injection can impact peptide stability. Ensure the formulation is optimized and consistently prepared.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during in-vivo experiments with pglu(6)-Substance P (6-11).
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability in response between animals | 1. Inconsistent peptide formulation and administration. 2. Inter-individual physiological differences. 3. Degradation of the peptide in the formulation. | 1. Ensure a consistent and optimized formulation protocol. Use fresh preparations for each experiment. 2. Increase the number of animals per group to improve statistical power. Consider stratifying animals based on baseline measurements if applicable. 3. Prepare the peptide solution immediately before administration. Store stock solutions under appropriate conditions (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
| No observable effect or lower than expected potency | 1. Insufficient dose. 2. Rapid degradation of the peptide in vivo. 3. Incorrect route of administration for the desired effect. 4. The specific animal model or species is not responsive. | 1. Perform a dose-response study to determine the optimal effective dose. 2. Consider co-administration with peptidase inhibitors. Evaluate the stability of the peptide in plasma or tissue homogenates from the target species. 3. Review the literature for the most effective route of administration for your specific research question. For central nervous system effects, intraventricular or intrathecal administration may be necessary. 4. Confirm the expression of NK1 receptors in the target tissue of your animal model. Consider using a different species or strain known to be responsive. |
| Inconsistent results between different experimental days | 1. Variation in experimental conditions. 2. Differences in peptide batches. 3. Circadian rhythm effects. | 1. Standardize all experimental procedures, including animal handling, time of day for injections and measurements, and environmental conditions. 2. If using a new batch of peptide, perform a quality control check to ensure its purity and concentration. 3. Conduct experiments at the same time each day to minimize the influence of circadian variations in physiology and behavior. |
Experimental Protocols
Below are detailed methodologies for key experiments involving pglu(6)-Substance P (6-11).
Protocol 1: In-Vivo Administration of pglu(6)-Substance P (6-11)
-
Peptide Reconstitution:
-
Allow the lyophilized pglu(6)-Substance P (6-11) to equilibrate to room temperature before opening the vial.
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile saline, phosphate-buffered saline (PBS)). For hydrophobic peptides, a small amount of a solubilizing agent like DMSO may be necessary, followed by dilution in the aqueous buffer.
-
Vortex gently to ensure complete dissolution.
-
Prepare fresh solutions for each experiment to avoid degradation.
-
-
Animal Handling and Acclimatization:
-
Acclimatize animals to the experimental environment for a sufficient period (e.g., at least 1 hour) before administration to reduce stress-induced variability.
-
Handle animals gently and consistently.
-
-
Administration:
-
Intraperitoneal (i.p.) Injection:
-
Hold the animal securely.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure no blood or fluid is drawn back, then inject the solution.
-
-
Intraventricular (i.c.v.) Injection:
-
This procedure requires stereotaxic surgery and should be performed under anesthesia.
-
Secure the animal in a stereotaxic frame.
-
Drill a small hole in the skull at the appropriate coordinates for the lateral ventricle.
-
Slowly infuse the peptide solution using a Hamilton syringe.
-
-
-
Post-Administration Monitoring:
-
Observe the animals for the desired behavioral or physiological responses at predetermined time points.
-
Record all observations meticulously.
-
Protocol 2: In-Vitro Peptide Stability Assay (Serum)
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of pglu(6)-Substance P (6-11) in an appropriate solvent.
-
Incubation:
-
In a microcentrifuge tube, mix 90 µL of animal serum (from the species being used in the in-vivo study) with 10 µL of the peptide stock solution to achieve a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h), take a 10 µL aliquot of the incubation mixture. The 0-minute time point should be taken immediately after adding the peptide to the serum.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing a quenching solution (e.g., 20 µL of 10% trichloroacetic acid) to stop enzymatic degradation and precipitate serum proteins.
-
Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the remaining amount of intact peptide using a suitable analytical method such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Signaling Pathways and Experimental Workflows
Substance P Signaling Pathway
Substance P and its analogs, including pglu(6)-Substance P (6-11), primarily signal through the NK1 receptor, a G protein-coupled receptor. This activation leads to the stimulation of several intracellular pathways.
Caption: Signaling pathway of pglu(6)-Substance P (6-11) via the NK1 receptor.
Experimental Workflow for Addressing Variability
This workflow provides a logical sequence of steps to systematically investigate and mitigate variability in animal responses.
Caption: A systematic workflow for troubleshooting variability in animal experiments.
References
- 1. Proteolytic resistance and biological activity of N-methylated analogs of [pGlu6] substance P6-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substance P enhancement of inhibitory avoidance learning: mediation by the N-terminal sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Substance P - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of the Analgesic Properties of pGlu(6)-Substance P (6-11) and Full-Length Substance P
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic effects of the C-terminal hexapeptide fragment of Substance P, pGlu(6)-Substance P (6-11), and the full-length undecapeptide, Substance P (SP). This comparison is based on available experimental data on their receptor binding profiles, analgesic activity in animal models, and their distinct intracellular signaling mechanisms.
Executive Summary
Data Presentation
Table 1: Comparative Receptor Binding Affinity
While a single study providing a direct head-to-head comparison of the binding affinities (Ki or IC50) of both peptides for all three neurokinin receptors is not available, the following table synthesizes data from multiple sources to provide a general overview. Full-length Substance P is the preferential endogenous ligand for the NK1 receptor.[1] The C-terminal fragment, pGlu(6)-Substance P (6-11), also interacts with the NK1 receptor.[2]
| Ligand | NK1 Receptor Affinity | NK2 Receptor Affinity | NK3 Receptor Affinity |
| Full-Length Substance P | High | Low | Low |
| pGlu(6)-Substance P (6-11) | Moderate to High | Low | Low |
Note: This table represents a qualitative summary based on available literature. Precise Ki or IC50 values vary between studies and experimental conditions.
Table 2: In Vivo Analgesic Activity
Direct quantitative comparisons of analgesic potency (e.g., ED50 or %MPE) in the same study are limited. The following table is based on qualitative findings from studies investigating the antinociceptive effects of both peptides.
| Peptide | Animal Model | Analgesic Test | Route of Administration | Observed Analgesic Effect | Reference |
| Full-Length Substance P | Mice | Hot Plate, Acetic Acid Writhing | Intracerebroventricular | Yes | [3] |
| Rats | Not Specified | Intraventricular | Yes | [4][5] | |
| pGlu(6)-Substance P (6-11) | Mice | Not Specified | Intraperitoneal | Yes | |
| Rats | Not Specified | Not Specified | No |
Signaling Pathways
A critical differentiator between full-length Substance P and pGlu(6)-Substance P (6-11) is their engagement of downstream signaling cascades upon binding to the NK1 receptor. Full-length SP is a dual agonist, activating both the Gq/11 pathway, leading to phospholipase C (PLC) activation and subsequent intracellular calcium mobilization, and the Gs pathway, which stimulates adenylyl cyclase (AC) and cyclic AMP (cAMP) production. In contrast, pGlu(6)-Substance P (6-11) is a Gq-biased agonist, potently activating the Gq pathway while being significantly less effective at engaging the Gs/cAMP pathway.
Caption: Differential signaling of Substance P and pGlu(6)-SP(6-11).
Experimental Protocols
The following are detailed methodologies for common analgesic assays used to evaluate the effects of these peptides.
Hot Plate Test
The hot plate test is a widely used method to assess the response to a thermal pain stimulus and is particularly sensitive to centrally acting analgesics.
Apparatus:
-
A commercially available hot plate apparatus with a controlled temperature surface.
-
A transparent cylindrical retainer to keep the animal on the heated surface.
-
A timer.
Procedure:
-
Set the temperature of the hot plate to a constant, non-damaging temperature (typically 55 ± 0.5°C).
-
Individually place each animal (e.g., mouse) on the hot plate and immediately start the timer.
-
Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.
-
Record the latency (in seconds) to the first clear sign of a pain response. This is the baseline latency.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.
-
Administer the test compound (Substance P or pGlu(6)-Substance P (6-11)) or vehicle via the desired route (e.g., intracerebroventricularly or intraperitoneally).
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes), place the animal back on the hot plate and measure the response latency.
-
The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
Tail-Flick Test
The tail-flick test is another common method for evaluating the analgesic effects of compounds against a thermal stimulus, primarily assessing a spinal reflex.
Apparatus:
-
A tail-flick analgesia meter, which includes a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.
-
An animal restrainer.
Procedure:
-
Gently place the animal (e.g., rat or mouse) in the restrainer, allowing the tail to be exposed.
-
Position the tail over the radiant heat source, typically with the beam focused on the distal portion of the tail.
-
Activate the heat source, which simultaneously starts a timer.
-
The latency to the withdrawal (flick) of the tail from the heat source is automatically recorded by the instrument. This is the baseline latency.
-
A cut-off time is set to prevent tissue damage.
-
Administer the test compound or vehicle.
-
Measure the tail-flick latency at various time points post-administration.
-
The analgesic effect can be calculated as the increase in latency or as %MPE.
Caption: General workflow for in vivo analgesic testing.
Conclusion
The available evidence indicates that both full-length Substance P and its C-terminal fragment, pGlu(6)-Substance P (6-11), can produce analgesic effects, likely through their interaction with central NK1 receptors. However, they exhibit distinct pharmacological profiles. The most significant difference identified is their differential activation of intracellular signaling pathways, with full-length SP engaging both Gq and Gs pathways, while pGlu(6)-Substance P (6-11) is a Gq-biased agonist. This bias may underlie the observed differences in their in vivo analgesic activities, including the apparent species-specificity of pGlu(6)-Substance P (6-11).
For drug development professionals, these findings suggest that targeting specific signaling arms of the NK1 receptor with biased agonists could be a promising strategy for developing novel analgesics with potentially improved efficacy and side-effect profiles. Further research is warranted to directly compare the analgesic potencies of these two peptides in various pain models and to fully elucidate the physiological consequences of their differential signaling.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Substance P: does it produce analgesia or hyperalgesia? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Algesiogenic and analgesic activities of synthetic substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substance P, hexapeptide pGlu6(SP6-11), analgesia and serotonin depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.psu.edu [pure.psu.edu]
A Tale of Two Fragments: pGlu(6)-Substance P (6-11) vs. N-Terminal Fragments of Substance P in Behavioral Assays
A Comparative Guide for Researchers in Neuroscience and Drug Development
Substance P (SP), a neuropeptide of the tachykinin family, has long been a focal point in research on pain, inflammation, and mood disorders. However, the biological activity of SP is not solely dictated by the full-length peptide. Its metabolic fragments, particularly the C-terminal and N-terminal sequences, exhibit distinct and often opposing effects on behavior. This guide provides a comprehensive comparison of the C-terminal fragment, pGlu(6)-Substance P (6-11), and N-terminal fragments, primarily Substance P (1-7), in various behavioral assays, supported by experimental data and detailed methodologies.
At a Glance: Opposing Behavioral Profiles
The most striking takeaway from comparative studies is the divergent behavioral profiles of pGlu(6)-Substance P (6-11) and N-terminal SP fragments. While the C-terminal fragment often mirrors or enhances the pro-anxiety and nociceptive effects of intact Substance P, the N-terminal fragments frequently display anxiolytic and anti-nociceptive properties.
Quantitative Data Summary: Behavioral Assays
The following tables summarize the quantitative outcomes from key behavioral studies comparing the effects of pGlu(6)-Substance P (6-11) and N-terminal SP fragments.
Table 1: Effects on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)
| Substance | Dose | Administration Route | Species | Key Findings | Reference |
| pGlu(6)-Substance P (6-11) | 17.5 and 35 pmol | Microinjection into dorsal periaqueductal gray (dPAG) | Rat | Anxiogenic-like effect: Decreased number of entries and time spent in the open arms. | [1] |
| Substance P (1-7) | 17.5 and 35 pmol | Microinjection into dorsal periaqueductal gray (dPAG) | Rat | Anxiolytic-like effect: Increased number of entries and time spent in the open arms. | [1] |
Table 2: Effects on Nociception and Motor Behavior
| Substance | Administration Route | Species | Behavioral Assay | Key Findings |
| pGlu(6)-Substance P (6-11) | Intraperitoneal | Mouse | Hot Plate Test | Analgesic activity. |
| Substance P (1-7) | Intrathecal | Mouse | Acetic Acid Writhing Test | Inhibits writhing behavior (antinociceptive). |
| pGlu(6)-Substance P (6-11) | Intraventricular | Mouse | Spontaneous Motor Activity | Exerts effects opposite to N-terminal fragments on investigative motor behavior. |
| Substance P (1-7) | Intraventricular | Mouse | Spontaneous Motor Activity | Stimulates investigative motor behavior. |
Experimental Protocols
Detailed methodologies for the key behavioral assays are provided below to facilitate the replication and extension of these findings.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Apparatus:
-
A plus-shaped maze elevated from the floor.
-
Two open arms and two closed arms of equal dimensions.
-
The open arms have a small ledge to prevent falls, while the closed arms are enclosed by high walls.
Procedure:
-
Rodents are habituated to the testing room for at least 30-60 minutes prior to the experiment.
-
Each animal is placed in the center of the maze, facing an open arm.
-
The animal is allowed to freely explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera mounted above the maze.
-
The maze is cleaned with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.
Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Anxiolytic-like behavior is indicated by an increase in the time spent and the number of entries into the open arms.
Light-Dark Box Test
This test is also used to assess anxiety-like behavior, based on the innate aversion of rodents to brightly illuminated areas.
Apparatus:
-
A rectangular box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment.
-
An opening connects the two compartments, allowing the animal to move freely between them.
Procedure:
-
Animals are habituated to the testing room.
-
Each animal is placed in the center of the light compartment, facing away from the opening.
-
The animal's behavior is recorded for a 5 to 10-minute period.
-
The apparatus is cleaned between each trial.
Parameters Measured:
-
Time spent in the light and dark compartments.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Anxiolytic-like effects are reflected by an increase in the time spent in the light compartment and the number of transitions.
Signaling Pathways: A Tale of Two Mechanisms
The divergent behavioral effects of pGlu(6)-Substance P (6-11) and N-terminal SP fragments are rooted in their distinct interactions with cellular signaling pathways.
pGlu(6)-Substance P (6-11): The NK1 Receptor Pathway
The C-terminal fragment, pGlu(6)-Substance P (6-11), exerts its effects primarily through the activation of the Neurokinin-1 (NK1) receptor, the primary receptor for Substance P.[1] Activation of the NK1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events, including the activation of phospholipase C (PLC) and subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately modulating neuronal excitability and contributing to its observed behavioral effects.
N-Terminal Substance P Fragments: A Non-Classical Pathway
In contrast to the C-terminal fragment, the behavioral effects of N-terminal fragments like SP(1-7) do not appear to be mediated by direct activation of the NK1 receptor.[1] Studies have shown that NK1 receptor antagonists do not block the anxiolytic effects of SP(1-7).[1] The precise signaling mechanism remains an active area of research, with evidence suggesting that N-terminal fragments may act through a distinct, yet-to-be-fully-characterized receptor, or they may allosterically modulate the function of the NK1 receptor or other neurotransmitter systems.
References
A Comparative Analysis of Receptor Selectivity: [pGlu6]-Substance P (6-11) and Other Tachykinins
A detailed examination of the receptor binding and functional potency of the C-terminal hexapeptide analog of Substance P, [pGlu6]-Substance P (6-11), reveals a distinct selectivity profile compared to endogenous tachykinins. Due to the limited availability of comprehensive data for this specific peptide, this guide will focus on the closely related and well-studied analog, septide ([pGlu6,Pro9]SP(6-11)), as a representative for the [pGlu6]-Substance P (6-11) scaffold. This analysis will provide researchers, scientists, and drug development professionals with a comparative overview of its interactions with the tachykinin receptors NK1, NK2, and NK3, benchmarked against the natural ligands Substance P, Neurokinin A, and Neurokinin B.
Tachykinins are a family of neuropeptides that play crucial roles in a variety of physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1] Their biological effects are mediated through three distinct G protein-coupled receptors: NK1, NK2, and NK3.[1] While Substance P is the preferred endogenous ligand for the NK1 receptor, Neurokinin A (NKA) and Neurokinin B (NKB) show preferential affinity for the NK2 and NK3 receptors, respectively.[2] However, a degree of cross-reactivity exists among these ligands and receptors.[1]
Quantitative Comparison of Receptor Affinity and Potency
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of septide and endogenous tachykinins at the three tachykinin receptors. It is important to note that the binding characteristics of septide at the NK1 receptor are complex; while it demonstrates high affinity in homologous binding assays (using radiolabeled septide), it is a poor competitor for radiolabeled Substance P binding, suggesting it may interact with a different site or a different conformation of the NK1 receptor.[3]
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |
| Septide ([pGlu6,Pro9]SP(6-11)) | NK1 | 0.55 ± 0.03 (homologous binding) | 1-9 |
| NK2 | Data not available | Data not available | |
| NK3 | Data not available | Data not available | |
| Substance P | NK1 | High | Potent |
| NK2 | Lower affinity | Less potent | |
| NK3 | Lower affinity | Less potent | |
| Neurokinin A (NKA) | NK1 | High (in homologous binding) | Potent |
| NK2 | High | Potent | |
| NK3 | Lower affinity | Less potent | |
| Neurokinin B (NKB) | NK1 | Low affinity | Weak |
| NK2 | Low affinity | Weak | |
| NK3 | High | Potent |
Note: "Data not available" indicates that specific quantitative values were not found in the surveyed literature. The terms "High," "Potent," "Lower affinity," "Less potent," and "Weak" are used to describe the general selectivity profile based on qualitative descriptions in the literature.
Experimental Methodologies
The determination of the receptor selectivity profiles presented above relies on two primary in vitro experimental techniques: radioligand binding assays and functional assays.
Radioligand Binding Assay
This technique is employed to determine the binding affinity of a ligand for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest.
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the tachykinin receptor of interest (NK1, NK2, or NK3).
-
Incubation: The membranes are incubated in a buffered solution with a fixed concentration of a radiolabeled tachykinin ligand (e.g., [³H]Substance P for NK1 receptors) and varying concentrations of the unlabeled test compound (e.g., [pGlu6]-Substance P (6-11)).
-
Separation: After reaching equilibrium, the mixture is rapidly filtered through a glass fiber filter. The filter traps the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the concentration of the test ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Calcium Mobilization
This assay measures the functional potency of a ligand by quantifying its ability to activate the receptor and trigger a downstream signaling cascade. Tachykinin receptors are Gq-coupled, and their activation leads to an increase in intracellular calcium levels.
Experimental Workflow:
Caption: Workflow for a calcium mobilization functional assay.
Detailed Protocol:
-
Cell Preparation: Cells stably or transiently expressing the tachykinin receptor of interest are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Ligand Addition: The test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: The data is used to construct a dose-response curve, from which the concentration of the ligand that produces 50% of the maximal response (EC50) is determined.
Tachykinin Receptor Signaling Pathways
Upon activation by an agonist, tachykinin receptors initiate a cascade of intracellular signaling events. The primary pathway involves the activation of Gq protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Caption: Simplified signaling pathway of tachykinin receptors.
Conclusion
The available data suggests that [pGlu6]-Substance P (6-11) and its close analog, septide, exhibit a distinct receptor selectivity profile compared to the endogenous tachykinins. Septide is a potent agonist at the NK1 receptor, though its binding characteristics suggest a mode of interaction different from that of Substance P. The lack of comprehensive data for [pGlu6]-Substance P (6-11) and septide at NK2 and NK3 receptors highlights an area for future research to fully elucidate their pharmacological profiles. The experimental protocols and signaling pathway information provided in this guide offer a foundational understanding for researchers investigating the complex world of tachykinin pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of pGlu(6)-Substance P (6-11) and Neurokinin A on Smooth Muscle Contraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of two potent tachykinin peptides, pGlu(6)-Substance P (6-11) (also known as Septide) and Neurokinin A (NKA), on smooth muscle contraction. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into their distinct mechanisms of action and potency in various smooth muscle tissues.
Quantitative Analysis of Smooth Muscle Contraction
| Agonist | Tissue | Species | Potency (EC50 / pD2) | Reference |
| pGlu(6)-Substance P (6-11) (Septide) | Guinea-pig ileum | Guinea Pig | 1-9 nM (EC50) | [1] |
| COS-1 cells (transfected with NK1 receptor) | Rat | 5 ± 2 nM (EC50) | [2] | |
| Neurokinin A | Porcine bladder detrusor | Porcine | pD2 = 7.14 | [3] |
| Porcine bladder neck | Porcine | pD2 = 7.92 | [3] | |
| Human saphenous vein | Human | pD2 = 7.3 ± 0.2 | [4] |
Note: pD2 is the negative logarithm of the EC50 value. A higher pD2 value indicates greater potency.
Signaling Pathways and Mechanisms of Action
Both pGlu(6)-Substance P (6-11) and Neurokinin A are members of the tachykinin peptide family and elicit their effects by activating G protein-coupled receptors (GPCRs) on the surface of smooth muscle cells. However, they exhibit preferential binding to different neurokinin receptor subtypes, leading to distinct intracellular signaling cascades that culminate in muscle contraction.
pGlu(6)-Substance P (6-11), a C-terminal fragment of Substance P, is a potent agonist at the neurokinin-1 (NK1) receptor. Interestingly, studies suggest that it may act at a site on the NK1 receptor that is distinct from the binding site of Substance P itself.
Neurokinin A, on the other hand, shows a higher affinity for the neurokinin-2 (NK2) receptor, which is also prominently expressed in various smooth muscle tissues.
The activation of both NK1 and NK2 receptors by their respective agonists initiates a canonical signaling pathway involving the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a critical event for the initiation of smooth muscle contraction.
Experimental Protocols
The following provides a generalized methodology for assessing the contractile response of smooth muscle to pGlu(6)-Substance P (6-11) and Neurokinin A in an in vitro organ bath setup. This protocol is based on methodologies described in the cited literature.
1. Tissue Preparation:
-
Euthanize the animal model (e.g., guinea pig, rat) according to approved ethical guidelines.
-
Dissect the desired smooth muscle tissue (e.g., ileum, bladder, saphenous vein) and place it in a cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
Carefully clean the tissue of any adhering connective or fatty tissues.
-
Cut the tissue into strips or rings of appropriate dimensions (e.g., 2-3 mm wide and 10-15 mm long).
2. Organ Bath Setup:
-
Mount the tissue strips in an organ bath containing physiological salt solution maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
-
Apply an optimal resting tension to the tissue (e.g., 1 gram) and allow it to equilibrate for a specified period (e.g., 60-90 minutes), with periodic washing of the organ bath.
3. Experimental Procedure:
-
After equilibration, obtain a reference contraction by exposing the tissue to a high concentration of potassium chloride (KCl) (e.g., 60-80 mM).
-
Wash the tissue and allow it to return to baseline tension.
-
Construct cumulative concentration-response curves for pGlu(6)-Substance P (6-11) and Neurokinin A by adding increasing concentrations of the agonists to the organ bath in a stepwise manner.
-
Record the contractile response at each concentration until a maximal response is achieved.
-
In some experiments, specific receptor antagonists can be added to the bath before the agonist to confirm the receptor subtype involved.
4. Data Analysis:
-
Express the contractile responses as a percentage of the maximal contraction induced by KCl.
-
Plot the concentration-response curves and determine the EC50 or pD2 values for each agonist using appropriate pharmacological software.
-
Statistical analysis (e.g., t-test or ANOVA) can be used to compare the potencies of the two agonists.
Conclusion
pGlu(6)-Substance P (6-11) and Neurokinin A are both potent contractile agents in smooth muscle, but their effects are mediated through different primary receptor targets, the NK1 and NK2 receptors, respectively. While both agonists trigger a similar intracellular signaling cascade leading to an increase in cytosolic calcium, their differential receptor affinities likely contribute to tissue-specific variations in their contractile responses. The quantitative data, though not from a single comparative study, suggests that both peptides are active in the nanomolar range. The choice of agonist for research or therapeutic development will depend on the specific smooth muscle tissue and the desired receptor selectivity. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their pharmacological profiles.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of natural tachykinins on porcine lower urinary tract smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Smooth muscle neurokinin-2 receptors mediate contraction in human saphenous veins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of pGlu(6)-Substance P (6-11) and Septide on Neurokinin-1 Receptor Activation
For Immediate Release
This guide provides a detailed comparison of two widely studied synthetic agonists of the Neurokinin-1 (NK-1) receptor: pGlu(6)-Substance P (6-11) and septide. Both peptides are derivatives of the C-terminal fragment of Substance P (SP), the endogenous ligand for the NK-1 receptor. While both agonists elicit functional responses through the NK-1 receptor, they exhibit distinct pharmacological profiles, particularly in their binding affinities and potencies in downstream signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the study of tachykinin receptors and related pharmacology.
Comparative Efficacy and Binding Affinity
The following table summarizes the key quantitative data for pGlu(6)-Substance P (6-11) and septide in activating the NK-1 receptor. The data highlight the functional potency of both peptides, with septide often showing a paradoxical profile of high functional agonism despite weak competitive binding against Substance P.
| Parameter | pGlu(6)-Substance P (6-11) | Septide ([pGlu6,Pro9]SP(6-11)) | Substance P (for reference) | Cell/Tissue System | Reference |
| EC50 (Inositol Phosphate Accumulation) | 4 nM | 5 ± 2 nM | 0.05 ± 0.02 nM | Rat urinary bladder / Rat recombinant NK1 receptor in COS-1 cells | [1][2] |
| EC50 (IL-6 Release) | Not Available | 13.8 ± 3.2 nM | 15.6 ± 3.6 nM | U373 MG human astrocytoma cells | [3] |
| EC50 (Smooth Muscle Contraction) | Not Available | 1-9 nM | 1-9 nM | Guinea-pig ileum | [4] |
| Kd (Homologous Binding) | Not Available | 0.55 ± 0.03 nM | Not Available | Cloned NK-1 receptor in COS-7 cells | [5] |
| Ki (vs. [3H]SP or analogue) | Not Available | 2.9 ± 0.6 µM (membranes)3.7 ± 0.9 µM (intact cells)14.2 ± 5.0 nM | 10 ± 4 nM (membranes)1.16 ± 0.06 nM (intact cells)0.28 ± 0.1 nM | Rat recombinant NK1 receptor in COS-1 cells / U373 MG cells |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is employed to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the NK-1 receptor.
1. Membrane Preparation:
-
Cells or tissues expressing the NK-1 receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
2. Assay Procedure:
-
In a 96-well plate, incubate a fixed concentration of a radiolabeled NK-1 receptor ligand (e.g., [3H]Substance P) with varying concentrations of the unlabeled competitor (pGlu(6)-Substance P (6-11) or septide).
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Detection:
-
Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters will trap the membranes with the bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled NK-1 receptor ligand.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the activation of the Gq protein-coupled signaling pathway, a primary route for NK-1 receptor signaling.
1. Cell Culture and Labeling:
-
Plate cells expressing the NK-1 receptor in a suitable multi-well plate and grow to near confluence.
-
Label the cells by incubating them with myo-[3H]inositol in an inositol-free medium overnight. This allows for the incorporation of the radioisotope into the cell membrane phospholipids.
2. Assay Procedure:
-
Wash the cells to remove excess unincorporated myo-[3H]inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates upon receptor activation.
-
Stimulate the cells with varying concentrations of the agonist (pGlu(6)-Substance P (6-11) or septide) for a defined period (e.g., 30-60 minutes).
3. Extraction and Detection:
-
Terminate the reaction by adding a cold solution such as perchloric acid to lyse the cells and extract the inositol phosphates.
-
The total inositol phosphates are separated from the free myo-[3H]inositol using anion-exchange chromatography columns.
-
The amount of [3H]-labeled inositol phosphates is quantified by scintillation counting.
4. Data Analysis:
-
Plot the amount of accumulated inositol phosphates against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (the concentration of agonist that produces 50% of the maximal response).
Alternatively, a non-radioactive method using Homogeneous Time-Resolved Fluorescence (HTRF) can be employed. This competitive immunoassay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Cyclic AMP (cAMP) Accumulation Assay
This assay quantifies the activation of the Gs protein-coupled signaling pathway, another signaling cascade initiated by NK-1 receptor activation.
1. Cell Culture:
-
Plate cells expressing the NK-1 receptor in a multi-well plate and allow them to adhere.
2. Assay Procedure:
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX to prevent the degradation of cAMP.
-
Add varying concentrations of the agonist (pGlu(6)-Substance P (6-11) or septide).
-
Incubate for a specific time at room temperature or 37°C (e.g., 30 minutes).
3. Lysis and Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit. Common detection methods include:
-
HTRF: A competitive immunoassay where endogenous cAMP competes with a labeled cAMP analog for binding to an antibody.
-
AlphaScreen: A bead-based assay where competition between endogenous and biotinylated cAMP is measured.
-
Enzyme-linked immunosorbent assay (ELISA): A standard immunoassay format.
-
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the concentration of cAMP produced in response to each agonist concentration.
-
Plot the cAMP concentration against the logarithm of the agonist concentration and use non-linear regression to determine the EC50.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways activated by NK-1 receptor agonists and a general workflow for their comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Septide: an agonist for the NK1 receptor acting at a site distinct from substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different susceptibility to neurokinin 1 receptor antagonists of substance P and septide-induced interleukin-6 release from U373 MG human astrocytoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Septide and neurokinin A are high-affinity ligands on the NK-1 receptor: evidence from homologous versus heterologous binding analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of pGlu(6)-Substance P (6-11) for Tachykinin Receptor Subtypes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pGlu(6)-Substance P (6-11) activity across tachykinin receptor subtypes (NK1, NK2, and NK3), supported by experimental data. The complex interaction of this Substance P fragment with tachykinin receptors, particularly the NK1 receptor, necessitates a careful review of its pharmacological profile.
The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), exerts its diverse physiological effects through three primary G protein-coupled receptors: NK1, NK2, and NK3.[1][2] While the endogenous ligands exhibit a preferential affinity for their respective receptors (SP for NK1, NKA for NK2, and NKB for NK3), this selectivity is not absolute.[1][2] pGlu(6)-Substance P (6-11) is a C-terminal hexapeptide fragment of Substance P. Its specificity for the tachykinin receptor subtypes is a subject of ongoing investigation, with evidence suggesting a nuanced and potentially biased agonist profile.
Comparative Analysis of Tachykinin Receptor Ligands
To contextualize the activity of pGlu(6)-Substance P (6-11), it is essential to compare its binding affinity and functional potency with the endogenous tachykinins and other selective agonists. The following tables summarize key quantitative data from various studies. It is important to note that direct comparative data for pGlu(6)-Substance P (6-11) across all three receptor subtypes from a single study is limited, and values can vary based on the experimental system (e.g., tissue preparation, cell line, radioligand used).
Table 1: Comparative Binding Affinities (Ki, nM) of Tachykinin Receptor Ligands
| Ligand | NK1 Receptor (Ki, nM) | NK2 Receptor (Ki, nM) | NK3 Receptor (Ki, nM) |
| pGlu(6)-Substance P (6-11) | Low micromolar range (inhibition of [3H]SP binding)[3] | Virtually inactive | Data not available |
| Substance P (SP) | 0.1 - 1 | 100 - 1000 | >1000 |
| Neurokinin A (NKA) | 1 - 10 | 1 - 10 | 100 - 1000 |
| Neurokinin B (NKB) | 100 - 1000 | 100 - 1000 | 1 - 10 |
| Septide ([pGlu6,Pro9]SP(6-11)) | Low micromolar range (inhibition of [3H]SP binding) | - | - |
| [Sar9,Met(O2)11]-SP (NK1 selective) | 0.1 - 1 | >1000 | >1000 |
| [Nle10]-NKA(4-10) (NK2 selective) | >1000 | 1 - 10 | >1000 |
| Senktide (NK3 selective) | >1000 | >1000 | 1 - 10 |
Note: The binding affinity of pGlu(6)-Substance P (6-11) for the NK1 receptor is complex. While it is a poor competitor for the binding of radiolabeled Substance P, it shows high-affinity binding in homologous binding assays when radiolabeled itself, suggesting it may interact with a different site or conformation of the receptor.
Table 2: Comparative Functional Potencies (EC50, nM) of Tachykinin Receptor Ligands
| Ligand | NK1 Receptor (EC50, nM) | NK2 Receptor (EC50, nM) | NK3 Receptor (EC50, nM) |
| pGlu(6)-Substance P (6-11) | ~4 (Inositol Phosphate formation, rat urinary bladder) | Virtually inactive (rat vas deferens) | Data not available |
| Substance P (SP) | 0.1 - 1 | 100 - 1000 | >1000 |
| Neurokinin A (NKA) | 1 - 10 | 1 - 10 | 100 - 1000 |
| Neurokinin B (NKB) | 100 - 1000 | 100 - 1000 | 1 - 10 |
| Septide ([pGlu6,Pro9]SP(6-11)) | 1 - 10 | - | - |
| [Sar9,Met(O2)11]-SP (NK1 selective) | 0.1 - 1 | >1000 | >1000 |
| [Nle10]-NKA(4-10) (NK2 selective) | >1000 | 1 - 10 | >1000 |
| Senktide (NK3 selective) | >1000 | >1000 | 1 - 10 |
Note: A modified version of pGlu(6)-Substance P (6-11), [pGlu6,N-MePhe8,Aib9]substance P (6-11), is a potent and selective NK3 receptor agonist with an ED50 of 4 nM in guinea pig ileum, indicating the pGlu(6)-SP(6-11) backbone is capable of productive interaction with the NK3 receptor.
Signaling Pathways of Tachykinin Receptors
Tachykinin receptors are members of the G protein-coupled receptor (GPCR) superfamily and primarily couple to Gαq/11 proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Some studies also suggest that NK1 receptor activation can lead to the accumulation of cyclic AMP (cAMP), indicating coupling to Gαs.
Figure 1: Generalized signaling pathway for tachykinin receptors.
Experimental Protocols
The validation of ligand specificity for receptor subtypes relies on robust and well-defined experimental methodologies. The two primary types of assays used are radioligand binding assays and functional assays.
Radioligand Binding Assays
These assays measure the direct interaction of a ligand with its receptor.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the tachykinin receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]Substance P for NK1, [125I]NKA for NK2, or a selective radiolabeled antagonist) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., pGlu(6)-Substance P (6-11)).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for a radioligand binding assay.
Functional Assays: Inositol Phosphate (IP) Accumulation
This assay measures the functional consequence of receptor activation through the Gq pathway.
Objective: To determine the functional potency (EC50) of a test compound.
General Protocol:
-
Cell Culture: Cells expressing the tachykinin receptor subtype of interest are cultured in multi-well plates.
-
Labeling (optional, for radioactive assays): Cells are incubated with [3H]-myo-inositol to incorporate it into the cellular phosphoinositide pool.
-
Stimulation: The cells are pre-incubated with lithium chloride (LiCl), which inhibits the degradation of inositol monophosphate (IP1), allowing it to accumulate. The cells are then stimulated with varying concentrations of the test agonist (e.g., pGlu(6)-Substance P (6-11)).
-
Lysis and IP Extraction: The reaction is stopped, and the cells are lysed. The inositol phosphates are then extracted.
-
Quantification: The amount of accumulated [3H]-IPs is determined by ion-exchange chromatography and scintillation counting. Alternatively, non-radioactive methods using fluorescence resonance energy transfer (FRET) can be employed to measure IP1 accumulation.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value of the agonist.
Figure 3: Workflow for an inositol phosphate accumulation assay.
Conclusion
The available evidence suggests that pGlu(6)-Substance P (6-11) is not a simple, selective ligand for a single tachykinin receptor subtype. Its interaction with the NK1 receptor is particularly complex, exhibiting properties of a potent agonist in functional assays while having low affinity for the classical Substance P binding site. This discrepancy has led to the concept of "septide-sensitive" receptors or agonist-specific receptor conformations. The fragment appears to be largely inactive at NK2 receptors. While the pGlu(6)-Substance P (6-11) backbone can interact with the NK3 receptor, as demonstrated by the activity of a modified analog, the affinity and potency of the unmodified peptide at this subtype require further investigation.
For researchers investigating the tachykinin system, these findings underscore the importance of a multi-assay approach to characterize the specificity of ligands. Relying solely on binding or functional data in a single tissue or cell line may provide an incomplete picture of a compound's pharmacological profile. Future studies directly comparing the binding and functional effects of pGlu(6)-Substance P (6-11) across all three cloned tachykinin receptors in the same experimental systems are needed to fully elucidate its receptor specificity.
References
Species-Specific Activity of pGlu(6)-Substance P (6-11): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the species-specific activity of the Substance P C-terminal fragment, pGlu(6)-Substance P (6-11), also known as Septide. The information presented herein is intended to assist researchers in understanding the nuanced pharmacology of this peptide and to facilitate the design and interpretation of experiments across different animal models.
Introduction
pGlu(6)-Substance P (6-11) is a hexapeptide fragment of the neuropeptide Substance P (SP). While the parent peptide, SP, is the endogenous high-affinity ligand for the neurokinin-1 (NK1) receptor, the C-terminal fragment pGlu(6)-SP (6-11) exhibits a distinct and species-dependent pharmacological profile. A notable characteristic of this fragment is its potent functional agonism in certain assays, often comparable to full-length SP, despite demonstrating significantly lower affinity in competitive radioligand binding studies. This has led to the suggestion that pGlu(6)-SP (6-11) may interact with the NK1 receptor at a different site or stabilize a unique receptor conformation, leading to biased signaling.
Quantitative Comparison of In Vitro Activity
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pD2) of pGlu(6)-Substance P (6-11) and its close analog, septide ([pGlu6,Pro9]SP(6-11)), across different species and tissues. It is important to note that direct comparisons can be challenging due to variations in experimental conditions between studies.
| Ligand | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Reference |
| Septide | Rat | Transfected CHO cells (rNK1R) | [3H]Substance P | ~2900 - 3700 | [1] |
| pGlu(6)-SP(6-11) | Rat | Submaxillary gland | [125I]NKA | High Affinity (Ki not specified) | [2] |
Table 1: Comparative Binding Affinities (Ki) of pGlu(6)-Substance P (6-11) and Analogs for the NK1 Receptor.
| Ligand | Species | Tissue | Assay | EC50/pD2 | Reference |
| Septide | Guinea Pig | Ileum (circular muscle) | Contraction | 36 pM (EC50) | [3] |
| Septide | Guinea Pig | Ileum | NK1r Endocytosis | Equipotent to Substance P | [4] |
| Septide | Rat | Urinary Bladder | Contraction | 7.87 (pD2) | [5] |
| Septide | Rat | Transfected CHO cells (rNK1R) | Inositol Phosphate Accumulation | 5 ± 2 nM (EC50) |
Table 2: Comparative Functional Potencies (EC50/pD2) of pGlu(6)-Substance P (6-11) Analogs.
Species-Specific In Vivo Activity: Analgesia
A striking example of the species-specific activity of pGlu(6)-Substance P (6-11) is observed in its analgesic effects.
| Species | Analgesic Effect | Putative Mechanism | Reference |
| Mouse | Active | Dependent on serotonergic transmission | |
| Rat | Inactive | Independent of serotonergic transmission |
Table 3: Species Differences in the Analgesic Activity of pGlu(6)-Substance P (6-11).
Signaling Pathways
Substance P, upon binding to the NK1 receptor, can activate multiple downstream signaling pathways, primarily through the G proteins Gq and Gs. pGlu(6)-Substance P (6-11) has been identified as a Gq-biased agonist, meaning it preferentially activates the Gq pathway. This biased signaling may underlie some of the unique pharmacological effects observed with this fragment.
Caption: Gq-biased signaling pathway of pGlu(6)-Substance P (6-11).
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is adapted for determining the binding affinity (Ki) of pGlu(6)-Substance P (6-11) for the NK1 receptor.
1. Membrane Preparation:
-
Homogenize tissues (e.g., rat brain cortex) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine:
-
Membrane preparation (typically 50-100 µg of protein).
-
A fixed concentration of radiolabeled Substance P (e.g., [3H]SP or [125I]BH-SP) near its Kd value.
-
A range of concentrations of unlabeled pGlu(6)-Substance P (6-11) (the competitor).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4) to a final volume.
-
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled Substance P.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a percentage of the control (no competitor) against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Guinea Pig Ileum Contraction Assay
This bioassay is a classic method for assessing the functional activity of spasmogenic agents like Substance P and its analogs.
1. Tissue Preparation:
-
Humanely euthanize a guinea pig.
-
Isolate a segment of the terminal ileum and place it in a petri dish containing warm, oxygenated physiological salt solution (e.g., Tyrode's or Krebs-Henseleit solution).
-
Gently flush the lumen to remove contents and cut the ileum into segments of appropriate length (e.g., 2-3 cm).
-
Mount the ileum segment in an organ bath containing the physiological salt solution, maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
One end of the tissue is fixed, and the other is attached to an isometric force transducer connected to a data acquisition system.
-
Allow the tissue to equilibrate under a slight resting tension (e.g., 1 g) for a period of time (e.g., 30-60 minutes), with regular washing.
2. Contraction Measurement:
-
Construct a cumulative concentration-response curve by adding increasing concentrations of pGlu(6)-Substance P (6-11) to the organ bath.
-
Allow the response to each concentration to stabilize before adding the next.
-
Record the contractile force generated at each concentration.
-
After the maximum response is achieved, wash the tissue extensively to allow it to return to baseline.
3. Data Analysis:
-
Express the contractile response at each concentration as a percentage of the maximum response.
-
Plot the percentage of maximum response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of agonist that produces 50% of the maximum response) and the pD2 (-log EC50).
Caption: Workflow for the guinea pig ileum contraction assay.
Conclusion
The activity of pGlu(6)-Substance P (6-11) is highly dependent on the species and the experimental system being studied. While it is a potent functional agonist in some tissues, particularly in the guinea pig ileum, its binding affinity for the classical Substance P binding site on the NK1 receptor is low. The pronounced analgesic effect in mice, contrasted with its inactivity in rats, highlights the critical importance of selecting the appropriate animal model for in vivo studies. The Gq-biased signaling of this peptide fragment further underscores its unique pharmacological profile. Researchers and drug development professionals should carefully consider these species-specific differences when investigating the therapeutic potential of pGlu(6)-Substance P (6-11) and related compounds.
References
- 1. Two affinities for a single antagonist at the neuronal NK1 tachykinin receptor: evidence from quantitation of receptor endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. biorxiv.org [biorxiv.org]
- 4. scribd.com [scribd.com]
- 5. Tachykinin NK1 receptor subtypes in the rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of antibodies raised against Substance P with pglu(6)-Substance P (6-11)
A Comparative Guide for Researchers
This guide provides a detailed comparison of the cross-reactivity of antibodies raised against the full-length neuropeptide Substance P (SP) with its C-terminal hexapeptide fragment, pGlu(6)-Substance P (6-11). Understanding the specificity of these antibodies is critical for researchers in neuroscience, immunology, and drug development to ensure the accuracy and reliability of immunoassays and other antibody-based applications. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways and workflows.
Data Presentation: Antibody Cross-Reactivity
The cross-reactivity of anti-Substance P antibodies with its fragments is a crucial parameter for assay specificity. The available data indicates that while many antibodies are directed towards the C-terminal end of Substance P, the cross-reactivity with shorter fragments can vary.[1][2][3][4][5]
A key factor in antibody recognition is the integrity of the C-terminal pentapeptide (SP 7-11), which appears to be the minimal sequence for antigenic identity.
Below is a summary of the quantitative cross-reactivity data for a commercially available polyclonal anti-Substance P antibody.
| Antibody ID | Host | Type | Analyte | Cross-Reactivity (%) | Reference |
| DPABB-JX335 | Rabbit | Polyclonal | Substance P | 100 | |
| Substance P (2-11) | 100 | ||||
| Substance P (3-11) | 100 | ||||
| Substance P (4-11) | 100 | ||||
| Substance P (5-11) | 100 | ||||
| Substance P (6-11) | < 5 | ||||
| Substance P (7-11) | < 0.01 | ||||
| Neurokinin A | < 0.01 | ||||
| Neurokinin B | No reactivity |
Note: The data for Substance P (6-11) is for the non-cyclized form. Data for pGlu(6)-Substance P (6-11) was not explicitly available in the reviewed literature.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using competitive immunoassays such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA) Protocol for Cross-Reactivity
This protocol is a generalized procedure based on standard methods for determining antibody specificity.
-
Reagent Preparation :
-
Prepare a standard curve of unlabeled Substance P at various concentrations.
-
Prepare serial dilutions of the test analyte (pGlu(6)-Substance P (6-11)) and other related peptides.
-
Dilute the anti-Substance P antibody to a concentration that binds approximately 30-50% of the radiolabeled Substance P.
-
Prepare a solution of radiolabeled Substance P (e.g., ¹²⁵I-Substance P).
-
-
Assay Procedure :
-
In assay tubes, add the diluted anti-Substance P antibody.
-
Add either the unlabeled Substance P standard or the test analyte to the respective tubes.
-
Add the radiolabeled Substance P to all tubes.
-
Incubate the mixture to allow for competitive binding to occur.
-
Add a separation reagent (e.g., charcoal-dextran or a secondary antibody) to separate the antibody-bound and free radiolabeled Substance P.
-
Centrifuge the tubes and decant the supernatant.
-
-
Data Analysis :
-
Measure the radioactivity in the pellet (antibody-bound fraction) using a gamma counter.
-
Plot a standard curve of the percentage of bound radiolabel versus the concentration of unlabeled Substance P.
-
Determine the concentration of each test analyte required to displace 50% of the bound radiolabeled Substance P (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Substance P / IC50 of test analyte) x 100
-
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Cross-Reactivity
This is a generalized competitive ELISA protocol.
-
Plate Coating :
-
Coat a 96-well microplate with a known concentration of Substance P conjugated to a carrier protein (e.g., BSA).
-
Incubate the plate, then wash to remove any unbound antigen.
-
Block the remaining protein-binding sites on the plate with a blocking buffer.
-
-
Competitive Binding :
-
In separate tubes, pre-incubate the anti-Substance P antibody with either the Substance P standard or the test analyte (pGlu(6)-Substance P (6-11)) at various concentrations.
-
Add these mixtures to the wells of the coated plate.
-
Incubate to allow the free antibody to bind to the coated Substance P.
-
-
Detection :
-
Wash the plate to remove unbound antibody-antigen complexes.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG).
-
Incubate and then wash the plate.
-
Add a substrate for the enzyme and allow the color to develop.
-
Stop the reaction with a stop solution.
-
-
Data Analysis :
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
The signal will be inversely proportional to the concentration of the analyte in the sample.
-
Calculate the IC50 values and percent cross-reactivity as described in the RIA protocol.
-
Visualizations
Experimental Workflow for Determining Antibody Cross-Reactivity
Caption: Workflow for determining antibody cross-reactivity using Radioimmunoassay (RIA).
Substance P Signaling Pathway
Caption: Simplified signaling pathway of Substance P via the NK1 receptor.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Monoclonal antibodies to substance P: production, characterization of their fine specificities, and use in immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specificity of antisera obtained to substance P and its C-terminal hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunogenic and antigenic properties of the COOH-terminal hexapeptide of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
A Comparative Efficacy Analysis: pGlu(6)-Substance P (6-11) versus Non-Peptide NK-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the peptide agonist pGlu(6)-Substance P (6-11), also known as septide, and non-peptide agonists of the Neurokinin-1 (NK-1) receptor. The NK-1 receptor, a G-protein coupled receptor, is a key target in various physiological processes, including pain transmission, inflammation, and emesis. The development of potent and selective agonists is crucial for elucidating the receptor's function and therapeutic potential.
Executive Summary
pGlu(6)-Substance P (6-11) (septide) is a potent peptide agonist of the NK-1 receptor, demonstrating high functional efficacy in various assays. However, it exhibits low binding affinity in competition assays with the endogenous ligand, Substance P, suggesting it may act at a distinct site on the receptor. Non-peptide NK-1 receptor agonists are a more recent development, with some compounds showing sub-picomolar affinity. A direct head-to-head comparison of efficacy under identical experimental conditions is limited in the current literature. This guide consolidates available data to facilitate a comparative understanding.
Quantitative Data Comparison
The following tables summarize the binding affinities and functional potencies of pGlu(6)-Substance P (6-11) and a representative non-peptide NK-1 receptor agonist. It is important to note that the data are collated from different studies and experimental conditions may vary.
Table 1: Efficacy of pGlu(6)-Substance P (6-11) at the NK-1 Receptor
| Parameter | Value | Cell Line/Tissue | Assay | Reference |
| EC50 | 5 ± 2 nM | COS-1 cells (rat recombinant NK-1R) | Inositol Phosphate Accumulation | [1] |
| Ki | 2.9 ± 0.6 µM | COS-1 cell membranes (rat recombinant NK-1R) | [3H]SP Binding Competition | [1] |
| Ki | 3.7 ± 0.9 µM | Intact COS-1 cells (rat recombinant NK-1R) | [3H]SP Binding Competition | [1] |
Table 2: Efficacy of a Non-Peptide NK-1 Receptor Agonist (Hydroxymethylcarboxamide 3h)
| Parameter | Value | Cell Line/Tissue | Assay | Reference |
| IC50 | Sub-picomolar | Human NK-1 Receptor | Binding Assay | |
| Functional Activity | Agonist | Endothelial Cells | Cell Proliferation, Inositol Phosphate Turnover, NO-mediated cGMP accumulation |
Signaling Pathways and Experimental Workflows
The activation of the NK-1 receptor by an agonist initiates a cascade of intracellular events. The following diagrams illustrate the canonical signaling pathway, a typical experimental workflow for assessing agonist efficacy, and the proposed differential binding of peptide and non-peptide agonists.
References
Unveiling the Stability Landscape: A Comparative Analysis of pGlu(6)-Substance P (6-11) and its Synthetic Analogs
For researchers, scientists, and drug development professionals, understanding the in vivo stability of neuropeptides and their synthetic analogs is paramount for the design of effective therapeutics. This guide provides a detailed comparison of the stability of the C-terminal hexapeptide of Substance P, pGlu(6)-Substance P (6-11), with its synthetically modified counterparts. By presenting key experimental data, detailed protocols, and visual representations of associated signaling pathways, this document aims to be an essential resource for advancing neuropeptide drug discovery.
The inherent susceptibility of natural peptides to rapid enzymatic degradation in vivo presents a significant hurdle in their development as therapeutic agents.[1] The neuropeptide pGlu(6)-Substance P (6-11) is no exception. Its potent biological activities are often short-lived due to rapid breakdown by various proteases.[2] To overcome this limitation, researchers have developed a range of synthetic analogs with modifications designed to enhance their metabolic resistance. This guide focuses on two key strategies for enhancing stability: N-methylation and the incorporation of retro-inverso peptide bonds.
Comparative Stability Data
The following tables summarize the available quantitative data on the stability of pGlu(6)-Substance P (6-11) and its synthetic analogs. It is important to note that the data presented here are derived from ex vivo studies using rat hypothalamic and parotid gland slice systems, as well as liver homogenates. While these systems provide a valuable indication of metabolic stability, they may not perfectly replicate the complex enzymatic environment of in vivo plasma.
Table 1: Metabolic Stability of N-Methylated Analogs of pGlu(6)-Substance P (6-11)
| Compound | Modification | Degrading System | Half-Life (t½) (min) | Relative Potency (%) |
| [pGlu6]SP(6-11) (Parent Peptide) | None | Rat Hypothalamus | 25 | 100 |
| Rat Parotid | 15 | |||
| [pGlu6, N-MePhe7]SP(6-11) | N-methylation at Phe7 | Rat Hypothalamus | >120 | 7 |
| Rat Parotid | 20 | |||
| [pGlu6, N-MeGly9]SP(6-11) | N-methylation at Gly9 | Rat Hypothalamus | 35 | 65 |
| Rat Parotid | 15 | |||
| [pGlu6, N-MeLeu10]SP(6-11) | N-methylation at Leu10 | Rat Hypothalamus | 25 | 46 |
| Rat Parotid | >120 | |||
| [pGlu6, N-MePhe7, N-MeGly9]SP(6-11) | Double N-methylation | Rat Hypothalamus | >120 | 7 |
| Rat Parotid | 25 |
Data sourced from a study on the proteolytic resistance and biological activity of N-methylated analogs of [pGlu6] substance P6-11.
Table 2: Metabolic Stability of a Retro-Inverso Analog of pGlu(6)-Substance P (6-11)
| Compound | Modification | Degrading System | Half-Life (t½) (min) |
| [pGlu6]SP(6-11) (Parent Peptide) | None | Rat Hypothalamus | 25 |
| Rat Parotid | 15 | ||
| [pGlu6,Phe8 ψ(NH-CO)Gly9]SP(6-11) | Partial Retro-Inverso at Phe8-Gly9 | Rat Hypothalamus | >120 |
| Rat Parotid | >120 |
Data sourced from a study on the persistent action of partially modified retro-inverso analogues of substance P.[3]
Table 3: Metabolic Stability of a D-Amino Acid and Methylated Analog of Substance P (6-11)
| Compound | Modification | Degrading System | Half-Life (t½) (h) |
| [Arg6, D-Trp7,9, MePhe8]-SP (6-11) | D-amino acid substitution & N-methylation | PBS Liver Homogenates (10% w/v) | 1.53 |
Data sourced from a study on the stability and in vitro metabolism of mitogenic neuropeptide antagonists.[4]
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, providing a framework for the replication and extension of these findings.
Protocol 1: Peptide Stability Assay in Rat Tissue Slices
This protocol outlines a general procedure for assessing the metabolic stability of peptides in ex vivo tissue preparations, such as rat hypothalamic or parotid slices.
1. Tissue Preparation:
-
Male Wistar rats are sacrificed, and the hypothalamus and parotid glands are rapidly excised and placed in ice-cold Krebs-Ringer bicarbonate buffer (pH 7.4).
-
The tissues are sliced to a thickness of approximately 0.5 mm using a McIlwain tissue chopper.
2. Incubation:
-
Tissue slices are pre-incubated in oxygenated Krebs-Ringer buffer at 37°C for 15 minutes.
-
The peptide of interest (parent compound or analog) is added to the incubation medium at a final concentration of 10-50 µM.
-
Aliquots of the incubation medium are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).
3. Sample Processing:
-
The collected aliquots are immediately mixed with an equal volume of 1 M acetic acid to stop enzymatic degradation.
-
The samples are then centrifuged to pellet any precipitated proteins.
4. Quantification by High-Performance Liquid Chromatography (HPLC):
-
The supernatant is analyzed by reverse-phase HPLC (RP-HPLC) to quantify the amount of remaining intact peptide.
-
A C18 column is typically used with a gradient elution system of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA).
-
The peptide is detected by UV absorbance at 214 nm.
-
The peak area corresponding to the intact peptide is integrated, and the percentage of remaining peptide at each time point is calculated relative to the 0-minute time point.
5. Data Analysis:
-
The half-life (t½) of the peptide is calculated from the degradation curve by plotting the percentage of intact peptide remaining against time.
Protocol 2: Quantification of Substance P Analogs by HPLC
This protocol provides a general method for the quantification of Substance P and its analogs using RP-HPLC.
1. HPLC System:
-
A standard HPLC system equipped with a UV detector is used.
2. Column:
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable for the separation of these peptides.
3. Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
4. Gradient Elution:
-
A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is typically used to elute the peptides.
5. Detection:
-
The peptides are detected by UV absorbance at a wavelength of 214 nm or 220 nm.[4]
6. Quantification:
-
A standard curve is generated using known concentrations of the peptide of interest.
-
The concentration of the peptide in the experimental samples is determined by comparing their peak areas to the standard curve.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context, the following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway of Substance P and a typical experimental workflow for assessing peptide stability.
Caption: Substance P Signaling Pathway via the NK1 Receptor.
Caption: Experimental Workflow for Peptide Stability Assay.
Conclusion
The synthetic modification of pGlu(6)-Substance P (6-11) through N-methylation and the introduction of retro-inverso peptide bonds significantly enhances its metabolic stability in ex vivo models. N-methylation at specific residues can dramatically increase the half-life of the peptide, although this can sometimes be accompanied by a decrease in biological potency. The partial retro-inverso modification appears to be a particularly effective strategy, conferring substantial resistance to enzymatic degradation in both hypothalamic and parotid tissue slices.
The data and protocols presented in this guide offer a valuable resource for researchers working to develop more stable and effective Substance P-based therapeutics. Further in vivo studies are warranted to confirm these findings in a physiological setting and to fully elucidate the pharmacokinetic profiles of these promising synthetic analogs.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Substance P degrading systems of rat parotid and hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolically stable analogues of substance P: persistent action of partially modified retro-inverso analogues of substance P on rat parotid and hypothalamic slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and in vitro metabolism of the mitogenic neuropeptide antagonists [D-Arg1,D-Phe5, D-Trp7,9, Leu11]-substance P and [Arg6, D-Trp7,9, MePhe8]-substance P (6-11) characterized by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Substance P (6-11), pGlu(6)-: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of synthetic peptides like Substance P (6-11), pGlu(6)- is a critical component of laboratory safety and environmental responsibility. Due to the often-unknown biological and toxicological properties of novel peptides, a cautious and systematic approach to waste management is paramount. This guide provides essential, step-by-step procedures for the safe handling and disposal of Substance P (6-11), pGlu(6)-, ensuring compliance with general laboratory safety standards.
Core Principles of Peptide Waste Management
Given that specific toxicity data for many synthetic peptides, including Substance P (6-11), pGlu(6)-, is often unavailable, they should be treated as potentially hazardous materials.[1] This principle of precaution dictates that all waste contaminated with this peptide, including solids, liquids, and consumables, must be segregated and disposed of according to hazardous chemical waste protocols.[1][2] Peptides should never be disposed of down laboratory drains or in regular solid waste.[3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn. All handling of Substance P (6-11), pGlu(6)-, particularly in its powdered form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation.[1]
Table 1: Personal Protective Equipment (PPE) and Handling Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent exposure from splashes. |
| Hand Protection | Chemical-resistant nitrile gloves. | To prevent skin contact. |
| Body Protection | A full-coverage lab coat. | To protect skin and clothing. |
| Footwear | Closed-toe, non-permeable shoes. | To prevent chemical contact with feet. |
| Ventilation | Chemical fume hood. | For handling powders and reconstitution to avoid inhalation. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of Substance P (6-11), pGlu(6)- waste, from initial segregation to final collection.
Step 1: Waste Segregation and Containerization
Proper segregation at the point of generation is crucial. Different waste streams should be collected in separate, clearly labeled, and appropriate containers.
-
Solid Waste:
-
Procedure: Collect all solid waste, such as unused lyophilized powder, contaminated pipette tips, tubes, gloves, and absorbent paper, in a dedicated, clearly labeled, leak-proof container. High-density polyethylene (HDPE) containers are generally suitable. The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Aqueous Solutions: Collect solutions of Substance P (6-11), pGlu(6)- in aqueous buffers in a designated container for aqueous chemical waste.
-
Organic Solutions: If the peptide is dissolved in organic solvents (e.g., DMSO, acetonitrile), this waste must be collected in a separate container specifically for organic solvent waste. Crucially, do not mix aqueous and organic waste streams.
-
-
Sharps Waste:
-
Procedure: Any needles, syringes, or other sharp objects contaminated with the peptide must be disposed of in a designated, puncture-resistant sharps container for chemical waste.
-
Step 2: Labeling of Waste Containers
Accurate and detailed labeling is a critical safety and compliance measure.
-
Procedure: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Substance P (6-11), pGlu(6)-," and any known hazard information. The label must be securely attached to the container.
Step 3: Storage of Peptide Waste
Waste should be stored safely in a designated satellite accumulation area within the laboratory.
-
Procedure: Store waste containers in a secondary containment tray to prevent spills. The storage area should be away from general lab traffic, clearly marked, and segregated by hazard class (e.g., acids from bases). Ensure that incompatible waste types are stored separately.
Step 4: Arranging for Final Disposal
Peptide waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.
-
Procedure: Once a waste container is approximately 90% full or has reached the maximum accumulation time allowed by your institution (e.g., 90 days), arrange for a pickup. Follow your institution's specific procedures for requesting a hazardous waste collection.
Special Consideration: Biohazardous Waste
If Substance P (6-11), pGlu(6)- was used in cell-based assays, animal models, or with any biological materials, the resulting waste must be treated as biohazardous. This may require an initial decontamination step, such as autoclaving, before being processed as chemical waste. Always consult your institution's biosafety guidelines in these instances.
Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of Substance P (6-11), pGlu(6)- waste.
Caption: Workflow for the proper disposal of Substance P (6-11), pGlu(6)- waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
